Triphenylphosphonium chloride
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C18H16ClP |
|---|---|
Peso molecular |
298.7 g/mol |
Nombre IUPAC |
triphenylphosphanium;chloride |
InChI |
InChI=1S/C18H15P.ClH/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H;1H |
Clave InChI |
AVCVDUDESCZFHJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Sinónimos |
triphenylphosphine triphenylphosphine hydrobromide triphenylphosphine hydrochloride |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Alkyl Triphenylphosphonium Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of alkyl triphenylphosphonium chlorides and other halides, essential precursors for the widely utilized Wittig reaction in organic synthesis. The document details the core chemical transformations, offers specific experimental protocols, and presents quantitative data to inform reaction optimization.
Core Principles of Synthesis
The most prevalent method for synthesizing alkyl triphenylphosphonium salts is the quaternization of triphenylphosphine (B44618).[1] This reaction involves the nucleophilic attack of triphenylphosphine on an alkyl halide, proceeding via an SN2 mechanism.[2] The reactivity of the alkyl halide is a critical factor, with the reaction rate decreasing in the order of I > Br > Cl.[3] Consequently, primary alkyl halides are the preferred substrates, as reactions with secondary halides are generally less efficient and may require more forcing conditions.[1][4]
The choice of solvent plays a significant role in the reaction's success. Solvents ranging from nonpolar (e.g., toluene, benzene) to polar aprotic (e.g., acetonitrile, DMF) are commonly employed.[1][5] In many instances, the desired phosphonium (B103445) salt precipitates from the reaction mixture, simplifying its isolation.[1]
An alternative route to alkyl triphenylphosphonium salts involves the reaction of triphenylphosphine with an alcohol in the presence of a strong acid, such as hydrobromic acid. This method circumvents the need for a pre-formed alkyl halide.
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the synthesis of various alkyl triphenylphosphonium halides, providing a comparative overview for experimental design.
Table 1: Synthesis of Alkyl Triphenylphosphonium Halides via Alkyl Halide Quaternization
| Alkyl Halide | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Benzyl (B1604629) chloride | Chloroform | Reflux | 2-3 | High (not specified) | [6] |
| Benzyl chloride | Water | 80-85 | Not specified | 98 | [7] |
| Ethyl bromide | Toluene | Reflux | 10 | 91.8 | [8] |
| Ethyl bromide | Toluene | 105 | 7.5 | High (not specified) | [9] |
| n-Butyl bromide | Toluene | Reflux | 48 | 96 | [1] |
| Benzyl bromide | THF (Microwave) | 60 | 0.5 | 97 | [10] |
| 4-Methoxybenzyl bromide | THF (Microwave) | 60 | 0.5 | 98 | [10] |
| 4-Nitrobenzyl bromide | THF (Microwave) | 60 | 0.5 | 95 | [10] |
| 4-Chlorobenzyl bromide | THF (Microwave) | 60 | 0.5 | 96 | [10] |
| 4-(Trifluoromethyl)benzyl bromide | THF (Microwave) | 60 | 0.5 | 92 | [10] |
Table 2: Synthesis of Substituted Benzyltriphenylphosphonium (B107652) Bromides via Microwave Irradiation [10]
| Substituent on Benzyl Bromide | Yield (%) |
| H | 97 |
| 4-Me | 98 |
| 4-OMe | 98 |
| 4-F | 97 |
| 4-Cl | 96 |
| 4-Br | 95 |
| 4-NO₂ | 95 |
| 4-CN | 93 |
| 4-CF₃ | 92 |
| 3-Me | 96 |
| 3-OMe | 95 |
| 3-Cl | 94 |
| 3-Br | 93 |
| 2-Me | 92 |
| 2-OMe | 90 |
| 2-Cl | 89 |
| 2-Br | 87 |
Experimental Protocols
The following are detailed experimental procedures for the synthesis of representative alkyl triphenylphosphonium halides.
Synthesis of Benzyltriphenylphosphonium Chloride[6]
-
Reaction Setup: In a 50 mL round-bottom flask, combine benzyl chloride (3.0 g, 0.024 mol), triphenylphosphine (6.2 g, 0.024 mol), and 20 mL of chloroform.
-
Reflux: Equip the flask with a reflux condenser fitted with a drying tube and heat the mixture to reflux on a water bath for 2-3 hours.
-
Solvent Removal: After the reaction is complete, reconfigure the apparatus for distillation and evaporate the chloroform.
-
Purification: Add 5 mL of xylene to the flask, shake to ensure thorough mixing, and collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the collected crystals with a small amount of dichloromethane (B109758) and dry them in an oven at 110 °C for 1 hour to yield the final product.
Synthesis of Ethyltriphenylphosphonium Bromide[8]
-
Reaction Setup: In a 1500 mL three-necked flask, add ethyl bromide (54 g, 0.5 mol), triphenylphosphine (210 g, 0.8 mol), and 1000 mL of toluene.
-
Reflux: Attach a reflux condenser, initiate magnetic stirring, and heat the reaction mixture to reflux for 10 hours.
-
Crystallization: Upon completion, allow the reaction to cool naturally to 50 °C, at which point a significant amount of white solid will precipitate.
-
Isolation and Washing: Collect the solid product by filtration through a Büchner funnel and wash the filter cake three times with 50 mL portions of toluene.
-
Drying: Transfer the resulting solid to a vacuum drying oven and dry at 50 °C until a constant weight is achieved. This procedure yields approximately 170.4 g (91.8%) of ethyltriphenylphosphonium bromide.
Microwave-Assisted Synthesis of Substituted Benzyltriphenylphosphonium Bromides[10]
-
Reaction Mixture: In a carbon-coated quartz ampoule, combine triphenylphosphine (10.5 g, 40 mmol) and the desired substituted benzyl bromide (20 mmol) in 20 mL of THF.
-
Microwave Irradiation: Heat the mixture in a microwave reactor at 60 °C with 800 Watt power and 1 bar pressure for 30 minutes.
-
Isolation: After irradiation, open the ampoule in a fume hood and filter the resulting precipitate.
-
Recrystallization: Recrystallize the crude product from dichloromethane to obtain the pure substituted benzyltriphenylphosphonium bromide.
Visualizing the Process
The following diagrams illustrate the fundamental reaction mechanism and a generalized experimental workflow for the synthesis of alkyl this compound.
Caption: SN2 mechanism for alkyl this compound synthesis.
Caption: General experimental workflow for phosphonium salt synthesis.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Olefination of Alkyl Halides with Aldehydes by Merging Visible-Light Photoredox Catalysis and Organophosphorus Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. CN109912651A - A kind of preparation method of benzyl triphenyl phosphonium chloride phosphine - Google Patents [patents.google.com]
- 8. Ethyltriphenylphosphonium bromide synthesis - chemicalbook [chemicalbook.com]
- 9. guidechem.com [guidechem.com]
- 10. biomedres.us [biomedres.us]
An In-depth Technical Guide to the Physical Properties and Characterization of Triphenylphosphonium Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of triphenylphosphonium chloride. It details the methodologies for its characterization and synthesis, offering valuable insights for its application in research and development.
Physical and Chemical Properties
This compound, also known as triphenylphosphine (B44618) hydrochloride, is a white crystalline solid. Its properties make it a versatile reagent in organic synthesis, most notably in the Wittig reaction.
Table 1: Quantitative Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₈H₁₆ClP | [1] |
| Molecular Weight | 298.7 g/mol | [1] |
| Appearance | White crystalline solid | [2][3] |
| Melting Point | Decomposes around 85 °C | [4] |
| Solubility | ||
| Water | Soluble | [5] |
| Organic Solvents | Soluble in chloroform, ether, ethanol, and acetone; slightly soluble in water. | [6] |
| Density | ~1.1 g/cm³ (of Triphenylphosphine) | [2][6] |
| pKa of Conjugate Acid | 2.73 (aqueous) | [2][7] |
Note: Some properties, like density, are reported for the closely related compound triphenylphosphine due to a lack of specific data for this compound.
Characterization
The structural integrity and purity of this compound are paramount for its successful application. A suite of analytical techniques is employed for its comprehensive characterization.
NMR spectroscopy is a cornerstone technique for the structural elucidation of this compound.
-
¹H NMR: The proton NMR spectrum provides information on the hydrogen atoms within the molecule. The phenyl protons typically appear as a multiplet in the aromatic region (around 7.5-8.0 ppm), while the P-H proton, if observable, would be a doublet due to coupling with the phosphorus atom.
-
¹³C NMR: The carbon NMR spectrum reveals the carbon framework. The aromatic carbons will show characteristic shifts in the range of 125-135 ppm. The carbon atoms directly bonded to phosphorus will exhibit coupling (J-coupling), resulting in doublets.
-
³¹P NMR: Phosphorus-31 NMR is particularly diagnostic for phosphonium (B103445) salts. This compound exhibits a characteristic singlet in a specific region of the spectrum, confirming the presence and chemical environment of the phosphorus atom. The chemical shift for benzyltriphenylphosphonium (B107652) chloride is around 23.8 ppm.
Table 2: Typical NMR Chemical Shifts for Triphenylphosphonium Derivatives
| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Coupling Constant (J) |
| ¹H | ~7.5 - 8.0 (Aryl-H) | Multiplet | - |
| ¹³C | ~125 - 135 (Aryl-C) | Doublet | J(P-C) ≈ 85-100 Hz |
| ³¹P | ~20 - 30 | Singlet | - |
Note: Specific chemical shifts can vary depending on the solvent and the specific derivative.
IR spectroscopy is used to identify the functional groups present in the molecule by observing the absorption of infrared radiation. The spectrum of this compound is characterized by strong absorption bands corresponding to the P-Ph bonds and the aromatic C-H and C=C stretching and bending vibrations.
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure. The triphenylphosphonium cation ([ (C₆H₅)₃PH ]⁺) is the expected parent ion.
Experimental Protocols
Detailed methodologies are crucial for the accurate synthesis and characterization of this compound.
Reaction: (C₆H₅)₃P + HCl → [(C₆H₅)₃PH]⁺Cl⁻
Protocol:
-
Dissolve triphenylphosphine in a suitable anhydrous organic solvent (e.g., diethyl ether or toluene) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Bubble dry hydrogen chloride gas through the solution with stirring, or add a solution of HCl in the same solvent.
-
A white precipitate of this compound will form.
-
Continue the addition of HCl until no further precipitation is observed.
-
Collect the solid product by filtration under inert atmosphere.
-
Wash the product with the anhydrous solvent to remove any unreacted triphenylphosphine.
-
Dry the product under vacuum to remove residual solvent.
Protocol:
-
Dissolve the crude this compound in a minimum amount of a hot solvent in which it is soluble (e.g., methanol (B129727) or ethanol).
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by filtration.
-
Wash the crystals with a small amount of the cold solvent.
Protocol:
-
Weigh approximately 5-10 mg of the dry this compound sample.
-
Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or vortexing may be applied if necessary.
-
Acquire the ¹H, ¹³C, and ³¹P NMR spectra using a calibrated NMR spectrometer. For ³¹P NMR, an external standard of 85% H₃PO₄ is typically used for referencing.[10]
Protocol (Thin Film Method):
-
Dissolve a small amount of the solid sample in a volatile organic solvent (e.g., methylene (B1212753) chloride or acetone).[11]
-
Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).[11]
-
Allow the solvent to evaporate completely, leaving a thin film of the sample on the plate.[11]
-
Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.[11]
Key Applications and Related Pathways
This compound and its parent phosphine (B1218219) are fundamental reagents in several key areas of chemical synthesis and biomedical research.
Triphenylphosphine is the precursor to the phosphonium ylides used in the Wittig reaction, a powerful method for the synthesis of alkenes from aldehydes or ketones. The formation of the phosphonium salt is the initial step in generating the ylide.
The triphenylphosphonium (TPP) cation is a lipophilic cation that can readily cross biological membranes. Due to the large negative membrane potential of the inner mitochondrial membrane, TPP-conjugated molecules accumulate several hundred-fold within the mitochondria. This property is extensively exploited in drug development to deliver therapeutic agents specifically to the mitochondria, which are implicated in numerous diseases, including cancer and neurodegenerative disorders.[11][12][13]
References
- 1. Triphenylphosphine hydrochloride | C18H16ClP | CID 9882740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. TRIPHENYLPHOSPHINE - Ataman Kimya [atamanchemicals.com]
- 3. Triphenylphosphine | High-Purity Reagent | RUO [benchchem.com]
- 4. Triphenylphosphine dichloride - Wikipedia [en.wikipedia.org]
- 5. Triphenylphosphine | 603-35-0 [chemicalbook.com]
- 6. Triphenylphosphine: Structure, Properties, Preparation & Uses [vedantu.com]
- 7. Triphenylphosphine - Wikipedia [en.wikipedia.org]
- 8. CN103275123A - Preparation method of triphenylmethylphosphonium chloride - Google Patents [patents.google.com]
- 9. m.youtube.com [m.youtube.com]
- 10. rsc.org [rsc.org]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. P-31 NMR Spectrum [acadiau.ca]
- 13. H-1 NMR Spectrum [acadiau.ca]
Triphenylphosphonium Chloride: A Core Component in Advanced Scientific Research and Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of triphenylphosphonium chloride, a versatile quaternary phosphonium (B103445) salt. The document details its fundamental physicochemical properties, outlines key experimental protocols for its application, and explores its significant role in medicinal chemistry and drug development, particularly in the realm of targeted therapeutics.
Core Data Presentation
For ease of reference and comparison, the fundamental quantitative data for this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 15647-89-9 | [1] |
| Molecular Formula | C₁₈H₁₆ClP | [1] |
| Molecular Weight | 298.7 g/mol | [1] |
| IUPAC Name | triphenylphosphanium chloride | [1] |
| Synonyms | Triphenylphosphine (B44618) hydrochloride | [1] |
Applications in Drug Development and Organic Synthesis
Triphenylphosphonium (TPP) cations are pivotal in modern drug development due to their ability to target mitochondria. This organelle-specific accumulation is a cornerstone for the development of novel anticancer and neuroprotective agents. Furthermore, this compound is a key precursor for the generation of phosphonium ylides, which are essential reagents in the Wittig reaction for the synthesis of alkenes.
Mitochondrial Targeting in Therapeutics
The delocalized positive charge of the triphenylphosphonium cation facilitates its accumulation within the mitochondrial matrix, which possesses a significant negative membrane potential (-150 to -180 mV) relative to the cytoplasm. This targeted delivery enables the concentration of therapeutic agents at the site of action, enhancing their efficacy while minimizing off-target side effects. The conjugation of bioactive molecules to the TPP moiety is a widely employed strategy in the development of mitochondria-targeted drugs for diseases associated with mitochondrial dysfunction, such as cancer and neurodegenerative disorders.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and its application in the Wittig reaction.
Synthesis of this compound
This compound can be synthesized via the reaction of triphenylphosphine with a suitable chlorinating agent or by the reaction with hydrochloric acid. A general laboratory-scale synthesis is outlined below:
Materials:
-
Triphenylphosphine (P(C₆H₅)₃)
-
Hydrochloric acid (HCl)
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve triphenylphosphine in anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of hydrochloric acid (dissolved in a suitable solvent or as a gas) to the stirred solution.
-
A white precipitate of this compound will form.
-
Continue stirring for 1-2 hours at room temperature to ensure complete reaction.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold anhydrous diethyl ether to remove any unreacted starting material.
-
Dry the product under vacuum to yield pure this compound.
General Protocol for the Wittig Reaction
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones. It involves the reaction of a carbonyl compound with a phosphorus ylide (phosphorane), which is typically generated in situ from a phosphonium salt like this compound.
Part 1: Formation of the Phosphonium Ylide
-
Suspend this compound in a suitable anhydrous solvent (e.g., tetrahydrofuran, diethyl ether) in a flask under an inert atmosphere.
-
Cool the suspension to a low temperature (e.g., 0 °C or -78 °C).
-
Slowly add a strong base (e.g., n-butyllithium, sodium hydride, or sodium amide) to the suspension with vigorous stirring. The formation of the ylide is often indicated by a color change.
-
Allow the mixture to stir for a specified time to ensure complete formation of the ylide.
Part 2: Reaction with a Carbonyl Compound
-
Dissolve the aldehyde or ketone in an anhydrous solvent in a separate flask under an inert atmosphere.
-
Slowly add the solution of the carbonyl compound to the freshly prepared ylide solution at a controlled temperature.
-
Allow the reaction to proceed for a period ranging from a few hours to overnight, monitoring the reaction progress by a suitable technique (e.g., thin-layer chromatography).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), and concentrate it under reduced pressure.
-
Purify the resulting alkene by column chromatography or recrystallization.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways influenced by TPP-conjugated compounds and a general experimental workflow for their evaluation.
Caption: TPP-conjugate-induced intrinsic apoptosis pathway.
Caption: TPP-conjugate modulation of the PI3K/Akt pathway.
Caption: Workflow for TPP-conjugate evaluation.
References
An In-depth Technical Guide to the Solubility of Triphenylphosphonium Chloride and Its Derivatives in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of triphenylphosphonium chloride and its common derivatives in various organic solvents. Understanding the solubility of these compounds is critical for their application in organic synthesis, catalysis, and pharmaceutical development, particularly in Wittig reactions, phase-transfer catalysis, and the formation of lipophilic salts.
Introduction to Triphenylphosphonium Salts
Triphenylphosphonium salts are a class of organophosphorus compounds characterized by a positively charged phosphorus atom bonded to three phenyl groups and another organic substituent, with a corresponding counter-anion, typically a halide such as chloride or bromide. Their solubility is a key physical property that dictates solvent choice for chemical reactions, purification processes like recrystallization, and formulation of drug delivery systems.
The solubility of these ionic compounds is governed by the principle of "like dissolves like." Generally, they exhibit higher solubility in polar organic solvents that can effectively solvate both the bulky organic cation and the halide anion. Factors such as the nature of the organic substituent on the phosphorus atom, the type of halide, and the temperature significantly influence their solubility.
Quantitative and Qualitative Solubility Data
Table 1: Quantitative Solubility Data for Triphenylphosphonium Derivatives
| Compound | Solvent | Temperature (°C) | Solubility |
| Methyltriphenylphosphonium Bromide | Water | 25 | 400 g/L |
| Methyltriphenylphosphonium Bromide | Methanol | 20 | 950 g/L |
| Ethyltriphenylphosphonium Bromide | Water | 23 | 120 g/L[1] |
| Ethyltriphenylphosphonium Bromide | Not Specified | Not Specified | 174 g/L |
Table 2: Qualitative Solubility Data for Triphenylphosphonium Derivatives
| Compound | Solvent | Solubility |
| This compound | Polar Organic Solvents | Soluble |
| Methyltriphenylphosphonium Bromide | Polar Organic Solvents | Soluble[2] |
| Methyltriphenylphosphonium Bromide | Alcohol | Soluble[3] |
| Methylthis compound | Methanol | Soluble[4][5] |
| Ethyltriphenylphosphonium Bromide | Ethanol | Soluble |
| Ethyltriphenylphosphonium Bromide | Methanol | Soluble |
| Ethyltriphenylphosphonium Bromide | Acetonitrile | Soluble |
| Ethylthis compound | Methanol | Soluble[6] |
| Benzylthis compound | Water | Highly Soluble[7] |
| Benzylthis compound | Polarizable Solvents | Highly Soluble[7] |
| Benzylthis compound | Alcohol | Soluble[4] |
| Benzylthis compound | Acetone | Insoluble[4] |
Factors Influencing Solubility
The solubility of triphenylphosphonium salts is a complex interplay of several factors:
-
Polarity of the Solvent: As ionic compounds, triphenylphosphonium salts are most soluble in polar solvents that can stabilize the phosphonium (B103445) cation and the halide anion through dipole-dipole interactions or hydrogen bonding.
-
Nature of the Organic Substituent: The size and polarity of the alkyl or aryl group attached to the phosphorus atom influence the overall lipophilicity of the cation. Smaller, more polar substituents may lead to higher solubility in polar solvents.
-
Counter-ion (Anion): The nature of the halide anion (chloride vs. bromide) can affect the lattice energy of the solid salt and its interaction with the solvent, thereby influencing solubility.
-
Temperature: Generally, the solubility of solids in liquids increases with temperature, as the dissolution process is often endothermic. However, this is not universally true and should be determined experimentally for each specific salt-solvent system.
-
Presence of Impurities: The purity of the phosphonium salt can impact its solubility characteristics.
Experimental Protocol for Solubility Determination (Gravimetric Method)
The gravimetric method is a reliable and straightforward technique for determining the solubility of a solid in a liquid. This protocol provides a step-by-step guide for its implementation.
4.1. Materials and Equipment
-
Triphenylphosphonium salt (solute)
-
Organic solvent of interest
-
Analytical balance (accurate to ±0.0001 g)
-
Temperature-controlled shaker or magnetic stirrer with a hot plate
-
Vials or flasks with secure caps
-
Syringe filters (solvent-compatible, appropriate pore size, e.g., 0.45 µm)
-
Pre-weighed evaporation dishes or vials
-
Oven or vacuum oven for drying
-
Pipettes and syringes
4.2. Experimental Procedure
-
Preparation of a Saturated Solution:
-
Add an excess amount of the triphenylphosphonium salt to a known volume of the organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.
-
Place the sealed container in a temperature-controlled shaker or on a magnetic stirrer at the desired temperature.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution is saturated.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, stop the agitation and allow the undissolved solid to settle.
-
Carefully withdraw a known volume (e.g., 1-5 mL) of the supernatant using a pre-warmed pipette or syringe to avoid premature crystallization.
-
Immediately filter the withdrawn sample through a syringe filter into a pre-weighed evaporation dish. This step is critical to remove any undissolved solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Weigh the evaporation dish containing the filtered saturated solution to determine the mass of the solution.
-
Carefully evaporate the solvent from the solution. This can be done at room temperature in a fume hood, or more rapidly by gentle heating in an oven or vacuum oven. Ensure the temperature is below the decomposition point of the salt.
-
Once the solvent is completely removed, dry the solid residue to a constant weight in the oven.
-
Allow the dish to cool to room temperature in a desiccator before weighing it again to determine the mass of the dissolved solid.
-
4.3. Calculation of Solubility
The solubility can be expressed in various units. A common unit is grams of solute per 100 mL of solvent ( g/100 mL).
-
Mass of the solvent: (Mass of the dish + solution) - (Mass of the dish + dry solid)
-
Mass of the dissolved solid: (Mass of the dish + dry solid) - (Mass of the empty dish)
-
Solubility ( g/100 mL): (Mass of the dissolved solid / Volume of the solvent in mL) x 100
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of a triphenylphosphonium salt using the gravimetric method.
Caption: A flowchart of the gravimetric method for solubility determination.
Conclusion
This guide consolidates the currently available solubility data for this compound and its derivatives, which is crucial for their effective use in research and development. The provided experimental protocol offers a standardized method for obtaining reliable and accurate solubility data where it is currently lacking. For drug development professionals, a thorough understanding and experimental determination of solubility in various organic and aqueous media are indispensable for formulation design and ensuring bioavailability.
References
- 1. Methyltriphenylphosphonium bromide - Wikipedia [en.wikipedia.org]
- 2. Benzylthis compound CAS#: 1100-88-5 [m.chemicalbook.com]
- 3. lookchem.com [lookchem.com]
- 4. api.pageplace.de [api.pageplace.de]
- 5. Appendix C: Solubility Constants for Compounds at 25°C – Ready for Uni: An RMIT Chemistry Bridging Course [rmit.pressbooks.pub]
- 6. Methyl triphenyl phosphonium chloride CAS#: 1031-15-8 [m.chemicalbook.com]
- 7. chembk.com [chembk.com]
An In-depth Technical Guide to the Crystal Structure of Triphenylphosphonium Chloride Derivatives
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a detailed analysis of the crystal structure of a representative triphenylphosphonium chloride derivative, benzyltriphenylphosphonium (B107652) chloride monohydrate. Due to the limited availability of a complete, publicly accessible crystal structure determination for the unsubstituted this compound, this well-characterized derivative serves as a pertinent exemplar for understanding the structural characteristics of this class of compounds.
Introduction
Triphenylphosphonium salts are a versatile class of organic compounds with significant applications in synthetic chemistry, most notably as precursors to Wittig reagents for olefination reactions. Their utility extends to roles as phase-transfer catalysts, ionic liquids, and biologically active molecules. A thorough understanding of their three-dimensional structure is crucial for rational drug design, materials science, and optimizing their synthetic applications. This document outlines the crystallographic analysis of benzylthis compound monohydrate, presenting the key structural data and the experimental protocols for its determination.
Experimental Protocols
The following sections detail the methodologies for the synthesis, crystallization, and X-ray diffraction analysis of benzylthis compound monohydrate.
Synthesis and Crystallization
Benzylthis compound is typically synthesized via the quaternization of triphenylphosphine (B44618) with benzyl (B1604629) chloride.
Synthesis of Benzylthis compound:
A solution of triphenylphosphine (1.0 eq) in a suitable solvent, such as toluene (B28343) or acetonitrile, is prepared. To this solution, benzyl chloride (1.0-1.1 eq) is added. The reaction mixture is then heated under reflux for several hours. Upon cooling, the product precipitates out of the solution and can be collected by filtration.
Crystallization for Single-Crystal X-ray Diffraction:
Single crystals of benzylthis compound monohydrate suitable for X-ray diffraction can be obtained by slow evaporation of a methanolic solution of the synthesized compound at room temperature[1]. The presence of atmospheric moisture can lead to the incorporation of a water molecule into the crystal lattice, forming the monohydrate.
X-ray Diffraction Analysis
The determination of the crystal structure was performed using single-crystal X-ray diffraction.
Data Collection:
A suitable single crystal of benzylthis compound monohydrate was mounted on a diffractometer. The data for the presented structure was collected on an Agilent SuperNova dual-source diffractometer with Mo Kα radiation (λ = 0.71073 Å) at a temperature of 100 K[1]. A multi-scan absorption correction was applied to the collected data[1].
Structure Solution and Refinement:
The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model[1].
Data Presentation
The crystallographic data for benzylthis compound monohydrate is summarized in the following tables.
Crystal Data and Structure Refinement
| Parameter | Value[1] |
| Chemical Formula | C₂₅H₂₂P⁺ · Cl⁻ · H₂O |
| Formula Weight | 406.86 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.7368 (8) |
| b (Å) | 19.7474 (17) |
| c (Å) | 11.4170 (9) |
| α (°) | 90 |
| β (°) | 109.728 (9) |
| γ (°) | 90 |
| Volume (ų) | 2066.4 (3) |
| Z | 4 |
| Temperature (K) | 100 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| µ (mm⁻¹) | 0.28 |
| Reflections collected | 12625 |
| Independent reflections | 5434 |
| R_int | 0.067 |
| R[F² > 2σ(F²)] | 0.067 |
| wR(F²) | 0.194 |
| Goodness-of-fit (S) | 1.07 |
Selected Bond Lengths and Angles
The central phosphorus atom adopts a distorted tetrahedral geometry.
| Bond | Length (Å)[1] |
| P-C(benzyl) | 1.800 (3) |
| P-C(phenyl1) | 1.792 (2) |
| P-C(phenyl2) | 1.795 (3) |
| P-C(phenyl3) | 1.796 (3) |
| Angle | Degree (°)[1] |
| C(phenyl1)-P-C(phenyl2) | 108.56 (12) |
| C(phenyl1)-P-C(phenyl3) | 109.53 (12) |
| C(phenyl2)-P-C(phenyl3) | 110.51 (11) |
| C(benzyl)-P-C(phenyl1) | 109.5 (1) |
| C(benzyl)-P-C(phenyl2) | 109.5 (1) |
| C(benzyl)-P-C(phenyl3) | 109.4 (1) |
Structural Visualization
The following diagram illustrates the experimental workflow for the crystal structure analysis of benzylthis compound monohydrate.
Conclusion
The crystal structure of benzylthis compound monohydrate reveals a distorted tetrahedral geometry around the central phosphorus atom. The crystal packing is stabilized by a network of hydrogen bonds involving the chloride anion and the water molecule of crystallization, as well as C-H···Cl and C-H···π interactions[1]. This detailed structural information is fundamental for understanding the reactivity and physical properties of triphenylphosphonium salts and for guiding the design of new molecules with tailored functionalities for applications in drug development and materials science.
References
An In-depth Technical Guide on the ¹H and ³¹P NMR Data for Triphenylphosphonium Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected ¹H and ³¹P Nuclear Magnetic Resonance (NMR) data for triphenylphosphonium chloride. Due to the limited availability of directly published complete NMR spectral data for the parent this compound, this guide synthesizes information from closely related and structurally similar compounds, namely benzyltriphenylphosphonium (B107652) chloride and tetraphenylphosphonium (B101447) chloride, to provide a robust and reliable reference. Detailed experimental protocols for acquiring high-quality NMR spectra of phosphonium (B103445) salts are also presented.
¹H and ³¹P NMR Spectral Data
The following tables summarize the anticipated quantitative ¹H and ³¹P NMR data for this compound in deuterated chloroform (B151607) (CDCl₃). The data for the phenyl protons are inferred from various substituted triphenylphosphonium salts, and the ³¹P chemical shift is based on the consistent values observed for benzylthis compound and tetraphenylphosphonium chloride.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~ 7.6 - 7.9 | Multiplet | 15H | Phenyl protons (C₆H₅)₃ |
| Variable | Singlet | 1H | P-H (if protonated phosphine (B1218219) is present) |
Table 2: Predicted ³¹P NMR Data for this compound in CDCl₃
| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) |
| ~ 23.8 | Singlet | N/A (proton decoupled) |
Note: The exact chemical shifts and coupling constants can be influenced by solvent, concentration, and the presence of impurities.
Experimental Protocols
The following protocols outline the detailed methodologies for the preparation of a this compound sample and the subsequent acquisition of ¹H and ³¹P NMR spectra.
1. Sample Preparation
-
Materials:
-
This compound
-
Deuterated chloroform (CDCl₃, 99.8 atom % D)
-
NMR tube (5 mm, high precision)
-
Vial and spatula
-
Pipette
-
-
Procedure:
-
Weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.
-
Gently swirl the vial to dissolve the solid completely. If necessary, the sample can be sonicated for a few minutes to aid dissolution.
-
Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
-
2. ¹H NMR Spectroscopy
-
Instrument: 400 MHz (or higher field) NMR spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence (e.g., zg30)
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay (d1): 1-2 seconds
-
Acquisition Time (aq): 3-4 seconds
-
Spectral Width (sw): 16 ppm (centered around 6 ppm)
-
Referencing: Tetramethylsilane (TMS) at 0.00 ppm or residual solvent peak (CHCl₃ at 7.26 ppm).
-
3. ³¹P NMR Spectroscopy
-
Instrument: 400 MHz (or higher field) NMR spectrometer equipped with a broadband probe.
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence with proton decoupling (e.g., zgpg30)
-
Decoupling: Power-gated proton decoupling (e.g., waltz16)
-
Number of Scans: 128-512 (or more for dilute samples)
-
Relaxation Delay (d1): 2-5 seconds
-
Acquisition Time (aq): 1-2 seconds
-
Spectral Width (sw): 200 ppm (centered around 30 ppm)
-
Referencing: External 85% H₃PO₄ at 0.00 ppm.
-
Logical Workflow for NMR Data Analysis
The following diagram illustrates the logical workflow from sample preparation to the final interpretation of the NMR data for this compound.
safety and handling precautions for triphenylphosphonium chloride
An In-depth Technical Guide to the Safety and Handling of Triphenylphosphonium Chloride and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide provides a comprehensive overview of the and its derivatives. Due to the limited availability of a specific Safety Data Sheet (SDS) for the parent compound, this compound, the information herein is synthesized from the SDSs of its various substituted analogues, including but not limited to benzyltriphenylphosphonium (B107652) chloride, (methoxymethyl)triphenylphosphonium (B8745145) chloride, and allylthis compound. While the general safety principles are expected to be similar, specific quantitative data may vary for the unsubstituted compound. Always consult the specific SDS for the compound in use and adhere to your institution's safety protocols.
Hazard Identification and Classification
This compound and its derivatives are generally classified as hazardous substances. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.
GHS Hazard Statements:
The following table summarizes the common GHS hazard statements associated with this compound derivatives.
| Hazard Statement | Description | Common Derivatives Exhibiting this Hazard |
| H300/H301/H302 | Fatal/Toxic/Harmful if swallowed. [1][2][3][4] | Benzyl-, (Cyanomethyl)-, (Methoxymethyl)-, (1-Butyl)- |
| H311 | Toxic in contact with skin. [1] | Benzyl- |
| H315 | Causes skin irritation. [1][3][5][6] | Benzyl-, (1-Naphthylmethyl)-, Allyl-, (1-Butyl)-, (Cyanomethyl)- |
| H317 | May cause an allergic skin reaction. | Triphenylphosphine (related compound) |
| H319 | Causes serious eye irritation. [1][3][5][6] | Benzyl-, (1-Naphthylmethyl)-, Allyl-, (1-Butyl)-, (Cyanomethyl)- |
| H330 | Fatal if inhaled. [1] | Benzyl- |
| H335 | May cause respiratory irritation. [1][3] | Benzyl-, (1-Butyl)- |
| H372 | Causes damage to organs through prolonged or repeated exposure. | Triphenylphosphine (related compound) |
| H411 | Toxic to aquatic life with long lasting effects. [1] | Benzyl- |
Signal Word: Danger or Warning, depending on the specific compound and its concentration. [1][3]
Physical and Chemical Properties
The following table summarizes general physical and chemical properties. Specific values can vary significantly between derivatives.
| Property | General Description |
| Appearance | White to off-white crystalline powder or solid. [7] |
| Odor | Odorless or no information available. |
| Solubility | Generally soluble in polar organic solvents like methanol (B129727) and acetone; less soluble in non-polar solvents. [7]Some are soluble in water. |
| Stability | Generally stable under normal conditions. May be moisture-sensitive or hygroscopic. [6][8] |
| Reactivity | Reacts vigorously with strong oxidizing agents. [8]Incompatible with strong bases. |
Handling and Storage Precautions
Proper handling and storage are crucial to minimize risk.
Handling:
-
Use only in a well-ventilated area, preferably in a chemical fume hood. [1][5][9]* Avoid breathing dust, fumes, gas, mist, vapors, or spray. [1][9]* Avoid contact with skin, eyes, and clothing. [1][5][9]* Wear appropriate personal protective equipment (PPE). [1][5]* Wash hands thoroughly after handling. [1][5]* Do not eat, drink, or smoke when using this product. [1]* Minimize dust generation and accumulation. [1] Storage:
-
Store in a tightly closed container. [1][5]* Store in a cool, dry, and well-ventilated place. [1][5]* Keep away from incompatible materials such as strong oxidizing agents and bases. [8]* Some derivatives are moisture-sensitive and should be stored under an inert atmosphere. [8]
Exposure Controls and Personal Protection
Engineering Controls:
-
Work in a well-ventilated area with local exhaust ventilation, such as a chemical fume hood. [1]* Ensure eyewash stations and safety showers are readily accessible. [1][9] Personal Protective Equipment (PPE):
| PPE | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield. [1][5] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). [5] |
| Protective clothing to prevent skin contact. [5][6] | |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended if ventilation is inadequate or for handling large quantities. [1][5] |
First Aid Measures
In case of exposure, follow these first aid measures and seek immediate medical attention.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. [1][9] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. [1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [1][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. [1] |
Accidental Release Measures
-
Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment. Avoid breathing dust and contact with the substance.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Sweep up or vacuum the spilled material and place it in a suitable, labeled container for disposal. Avoid generating dust.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: May emit toxic fumes, including carbon oxides, phosphorus oxides, and hydrogen chloride gas, under fire conditions.
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.
Toxicological Information
| Metric | Value | Compound |
| Acute Oral Toxicity (LD50) | 700 mg/kg (rat) [10] | Triphenylphosphine |
| Acute Intravenous Toxicity (LD50) | 56 mg/kg (Mouse) [7] | (Cyanomethyl)this compound |
Experimental Protocols
Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. The data presented in Safety Data Sheets are typically generated following standardized OECD (Organisation for Economic Co-operation and Development) or equivalent guidelines for testing of chemicals. For example:
-
Acute Oral Toxicity: OECD Test Guideline 420, 423, or 425.
-
Skin Irritation/Corrosion: OECD Test Guideline 404.
-
Eye Irritation/Corrosion: OECD Test Guideline 405.
Visualizations
References
- 1. aksci.com [aksci.com]
- 2. szabo-scandic.com [szabo-scandic.com]
- 3. fishersci.com [fishersci.com]
- 4. dept.harpercollege.edu [dept.harpercollege.edu]
- 5. tcichemicals.com [tcichemicals.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. CAS 1031-15-8: Methyl(triphenyl)phosphonium chloride [cymitquimica.com]
- 8. fishersci.com [fishersci.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. cpachem.com [cpachem.com]
Thermal Stability of Triphenylphosphonium-Based Ionic Liquids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the thermal stability of triphenylphosphonium-based ionic liquids (ILs). Understanding the thermal decomposition behavior of these compounds is critical for their application in various fields, including as solvents for chemical reactions, electrolytes in electrochemical devices, and as active pharmaceutical ingredients (APIs). This document details quantitative thermal stability data, experimental protocols for synthesis and analysis, and explores the key structural factors influencing the thermal robustness of this important class of ionic liquids.
Introduction to Triphenylphosphonium Ionic Liquids
Triphenylphosphonium-based ionic liquids are a class of organic salts with a bulky, symmetric triphenylphosphonium cation. This cation imparts unique physicochemical properties, including often high thermal stability. The thermal stability of an ionic liquid is a critical parameter that defines its operational window in high-temperature applications. The decomposition temperature is significantly influenced by the nature of the counter-anion, as well as the structure of the alkyl or functional groups attached to the phosphorus atom.
Quantitative Thermal Stability Data
The thermal stability of triphenylphosphonium-based ionic liquids is most commonly evaluated using thermogravimetric analysis (TGA). The onset decomposition temperature (Tonset), the temperature at which significant mass loss begins, is a key metric for comparing the thermal stability of different ILs. The following tables summarize the Tonset data for a range of triphenylphosphonium ILs with various anions, as reported in the literature.
Table 1: Thermal Decomposition Temperatures of Alkyltriphenylphosphonium Halide Ionic Liquids
| Cation | Anion | Tonset (°C) |
| Butyltriphenylphosphonium | Bromide | ~241-242 |
| Ethyltriphenylphosphonium | Bromide | Not specified |
Table 2: Thermal Decomposition Temperatures of Triphenylphosphonium-Based Ionic Liquids with Various Anions
| Cation | Anion | Tonset (°C) |
| Butyltriphenylphosphonium | bis(trifluoromethylsulfonyl)imide ([NTf2]-) | > 400 |
| Butyltriphenylphosphonium | Perfluoroalkyl anions | up to 450[1][2] |
| Triphenylphosphonium | Triflate | Not specified |
Note: Decomposition temperatures can vary depending on the experimental conditions, such as heating rate and atmosphere.
Factors Influencing Thermal Stability
The thermal stability of triphenylphosphonium-based ionic liquids is primarily dictated by the interplay of several factors related to their molecular structure. The nature of the anion is generally considered the most dominant factor.[3]
The Role of the Anion
The anion's nucleophilicity and basicity play a crucial role in the decomposition mechanism. Anions with higher nucleophilicity can initiate decomposition at lower temperatures through nucleophilic attack on the cation. The general trend for anion stability is:
bis(trifluoromethylsulfonyl)imide ([NTf2]-) > Triflate ([OTf]-) > Halides (Br-, Cl-)
Fluorinated anions like [NTf2]- are known to form highly stable ionic liquids due to the delocalization of the negative charge, which reduces their nucleophilicity.
The Influence of the Cation Structure
While the anion's influence is paramount, the structure of the triphenylphosphonium cation also contributes to the overall thermal stability.
-
Alkyl Chain Length: The length of the alkyl chain attached to the phosphorus atom can have a modest effect on thermal stability.
-
Aryl vs. Alkyl Groups: The presence of the three phenyl groups in triphenylphosphonium cations generally contributes to higher thermal stability compared to their tetraalkylphosphonium counterparts due to the delocalization of the positive charge and steric hindrance around the phosphorus center.
The following diagram illustrates the key factors influencing the thermal stability of triphenylphosphonium-based ionic liquids.
Caption: Key determinants of thermal stability in triphenylphosphonium ionic liquids.
Experimental Protocols
Synthesis of a Representative Triphenylphosphonium Ionic Liquid: Butyltriphenylphosphonium Bromide
This protocol describes a common method for the synthesis of alkyltriphenylphosphonium halides.
Materials:
-
Toluene or Ethanol (solvent)
-
Nitrogen or Argon gas supply
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Filtration apparatus
-
Drying oven or vacuum desiccator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve triphenylphosphine in the chosen solvent (e.g., toluene) under an inert atmosphere (nitrogen or argon).
-
Addition of Alkyl Halide: Slowly add a stoichiometric equivalent of 1-bromobutane to the stirred solution at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours (typically 6-24 hours). The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.
-
Crystallization and Isolation: After the reaction is complete, cool the mixture to room temperature. The product, butyltriphenylphosphonium bromide, will often precipitate as a white solid. If not, the solvent volume can be reduced under vacuum to induce crystallization.
-
Purification: Collect the solid product by filtration and wash it with a small amount of cold solvent to remove any unreacted starting materials.
-
Drying: Dry the purified butyltriphenylphosphonium bromide in a vacuum oven or desiccator to remove any residual solvent.
The following workflow diagram illustrates the synthesis process.
Caption: Step-by-step synthesis of butyltriphenylphosphonium bromide.
Thermogravimetric Analysis (TGA) Protocol
This protocol outlines a general procedure for determining the thermal stability of triphenylphosphonium-based ionic liquids using TGA.
Instrumentation:
-
Thermogravimetric Analyzer (TGA)
-
High-purity nitrogen or argon gas supply
-
TGA sample pans (e.g., platinum or alumina)
-
Microbalance
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the ionic liquid (typically 5-10 mg) into a clean TGA sample pan.
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to create an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition point (e.g., 600 °C).
-
-
Data Acquisition: Record the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature to obtain the TGA curve.
-
Determine the onset decomposition temperature (Tonset) from the TGA curve. This is often calculated as the intersection of the tangent to the baseline before decomposition and the tangent to the steepest part of the mass loss curve.
-
The following diagram outlines the TGA experimental workflow.
Caption: Workflow for thermogravimetric analysis of ionic liquids.
Conclusion
Triphenylphosphonium-based ionic liquids exhibit a high degree of thermal stability, making them suitable for a wide range of applications where elevated temperatures are required. The thermal stability is predominantly governed by the choice of the anion, with weakly nucleophilic, charge-delocalized anions imparting the greatest stability. The experimental protocols provided in this guide offer a starting point for the synthesis and thermal characterization of these versatile materials. For researchers and professionals in drug development, the high thermal stability of these compounds can be a significant advantage in formulation and processing.
References
Triphenylphosphonium Chloride: A Cornerstone Precursor for Wittig Reagents in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The Wittig reaction stands as a paramount transformation in organic chemistry, offering a reliable and versatile method for the synthesis of alkenes from aldehydes and ketones. Central to this reaction is the Wittig reagent, a phosphorus ylide, which is most commonly generated from a triphenylphosphonium salt. Triphenylphosphonium chlorides, a class of quaternary phosphonium (B103445) salts, are the primary precursors for these ylides, making them indispensable reagents in academic research, industrial synthesis, and particularly in the intricate world of drug development. This technical guide provides a comprehensive overview of triphenylphosphonium chloride's role as a precursor to Wittig reagents, detailing its synthesis, properties, and the nuances of its application in olefination reactions.
Synthesis and Properties of Triphenylphosphonium Chlorides
The preparation of triphenylphosphonium chlorides is typically a straightforward and high-yielding process, proceeding through a bimolecular nucleophilic substitution (SN2) reaction. Triphenylphosphine (B44618), a commercially available and relatively stable solid, acts as the nucleophile, attacking an appropriate alkyl chloride.
General Synthesis Protocol
The reaction involves the quaternization of triphenylphosphine with an alkyl chloride.[1] The general transformation is depicted below:
Ph3P + R-CH2-Cl → [Ph3P+-CH2-R]Cl-
The reaction is often carried out by heating the reactants in a suitable solvent. The resulting phosphonium salt typically precipitates from the reaction mixture upon cooling and can be isolated by filtration.
Experimental Protocol: Synthesis of Benzyltriphenylphosphonium (B107652) Chloride
A widely used this compound is benzylthis compound, a precursor for the ylide used to synthesize stilbene (B7821643) and its derivatives.
Materials:
-
Triphenylphosphine
-
Benzyl (B1604629) chloride
-
Toluene (B28343) (or another suitable solvent like acetonitrile)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve triphenylphosphine (1.0 equivalent) and benzyl chloride (1.0-1.1 equivalents) in toluene.
-
Heat the mixture to reflux and maintain for a period of 2-4 hours. The reaction progress can be monitored by the precipitation of the phosphonium salt.
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the white precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold solvent (e.g., toluene or diethyl ether) to remove any unreacted starting materials.
-
Dry the resulting benzylthis compound in a vacuum oven.
Physical and Spectroscopic Data
The physical and spectroscopic properties of triphenylphosphonium chlorides are crucial for their characterization and purity assessment.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | 31P NMR (CDCl3, δ ppm) |
| Benzylthis compound | C25H22ClP | 388.87 | >300 | 7.6-7.9 (m, 15H), 7.1-7.3 (m, 5H), 5.5 (d, 2H) | 135.2, 134.4, 130.4, 129.0, 128.7, 127.2, 118.5, 30.9 | 23.8[2] |
| Methylthis compound | C19H18ClP | 316.77 | 232-234 | 7.7-7.9 (m, 15H), 3.8 (d, 3H) | 135.1, 133.7, 130.5, 118.5, 12.5 | 22.5 |
| Ethylthis compound | C20H20ClP | 330.80 | 204-208 | 7.7-7.9 (m, 15H), 3.5-3.7 (m, 2H), 1.3 (dt, 3H) | 135.2, 133.6, 130.5, 118.6, 18.2, 8.7 | 25.1 |
Generation of Wittig Reagents (Phosphorus Ylides)
The transformation of a stable this compound into a reactive Wittig reagent requires deprotonation at the carbon atom alpha to the phosphorus. This is accomplished using a strong base.
The choice of base is critical and depends on the acidity of the α-proton of the phosphonium salt. For simple alkyltriphenylphosphonium salts (unstabilized ylides), very strong bases are required. For salts with electron-withdrawing groups on the α-carbon (stabilized ylides), weaker bases can be employed.
Commonly Used Bases:
-
n-Butyllithium (n-BuLi): A very strong base, typically used for generating unstabilized ylides. It requires anhydrous and inert atmosphere conditions.
-
Sodium Hydride (NaH): A strong, non-nucleophilic base.
-
Sodium Amide (NaNH2): Another strong base suitable for generating unstabilized ylides.
-
Potassium tert-butoxide (t-BuOK): A strong, sterically hindered base.
-
Sodium Hydroxide (B78521) (NaOH): Can be used for the generation of stabilized ylides, often in a two-phase system.
The generation of the ylide is typically performed in situ and used immediately in the subsequent reaction with a carbonyl compound.
The Wittig Reaction: Mechanism and Stereoselectivity
The Wittig reaction involves the reaction of the phosphorus ylide with an aldehyde or ketone to form an alkene and triphenylphosphine oxide. The strong phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct is a major driving force for this reaction.
Reaction Mechanism
The currently accepted mechanism involves the formation of a four-membered ring intermediate called an oxaphosphetane.[1] This intermediate then decomposes to yield the alkene and triphenylphosphine oxide.
Stereoselectivity
A key feature of the Wittig reaction is its ability to control the stereochemistry of the resulting alkene (E/Z isomerism). The stereochemical outcome is largely dependent on the nature of the ylide.
-
Unstabilized Ylides: These ylides (where R¹ is an alkyl group) are highly reactive and typically lead to the formation of the (Z)-alkene (cis) as the major product. The reaction is under kinetic control, and the transition state leading to the cis-oxaphosphetane is sterically favored.[1]
-
Stabilized Ylides: These ylides (where R¹ is an electron-withdrawing group like an ester or ketone) are less reactive. The initial cycloaddition is often reversible, allowing for equilibration to the thermodynamically more stable trans-oxaphosphetane. This leads to the formation of the (E)-alkene (trans) as the major product.
Experimental Protocols for Wittig Reactions
The following protocols provide examples of Wittig reactions using this compound precursors.
Protocol: Synthesis of trans-Stilbene
This protocol details the reaction of benzaldehyde (B42025) with the ylide generated from benzylthis compound.
Materials:
-
Benzylthis compound
-
Benzaldehyde
-
Dichloromethane (DCM)
-
50% Sodium hydroxide solution
-
Anhydrous magnesium sulfate
-
Ethanol (B145695) (for recrystallization)
Procedure:
-
In a round-bottom flask, suspend benzylthis compound (1.2 equivalents) and benzaldehyde (1.0 equivalent) in dichloromethane.
-
With vigorous stirring, add 50% aqueous sodium hydroxide dropwise over 15 minutes. The ylide is generated in the aqueous phase and transfers to the organic phase to react.
-
Continue stirring for 30-60 minutes at room temperature. The reaction progress can be monitored by TLC.
-
Transfer the reaction mixture to a separatory funnel, dilute with water and DCM, and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and evaporate the solvent under reduced pressure.
-
Recrystallize the crude product from ethanol to yield pure trans-stilbene.
Quantitative Data: Yields of Stilbene Derivatives
The Wittig reaction is a high-yielding transformation for a variety of substrates. The following table summarizes typical yields for the reaction of benzylthis compound with various substituted benzaldehydes.
| Aldehyde | Product | Yield (%) | E:Z Ratio |
| Benzaldehyde | trans-Stilbene | 85-95 | >95:5 |
| 4-Methoxybenzaldehyde | 4-Methoxy-trans-stilbene | 88-96 | >95:5 |
| 4-Nitrobenzaldehyde | 4-Nitro-trans-stilbene | 90-98 | >98:2 |
| 4-Chlorobenzaldehyde | 4-Chloro-trans-stilbene | 82-92 | >95:5 |
Applications in Drug Development and Natural Product Synthesis
The reliability and stereochemical control of the Wittig reaction have made it a valuable tool in the synthesis of complex molecules, including pharmaceuticals and natural products.[3][4][5][6][7]
-
Vitamin A Synthesis: One of the earliest and most significant industrial applications of the Wittig reaction is in the synthesis of Vitamin A.
-
Erythromycin Synthesis: The Wittig reaction has been employed in the total synthesis of the antibiotic erythromycin.[7]
-
Prozac Synthesis: The synthesis of the antidepressant fluoxetine (B1211875) (Prozac) involves a key Wittig olefination step.[7]
-
Alkaloid Synthesis: The Wittig reaction is frequently used to construct key carbon-carbon double bonds in the synthesis of various alkaloids.[3][5][6]
Conclusion
Triphenylphosphonium chlorides are robust and readily accessible precursors for the generation of Wittig reagents. The subsequent Wittig reaction provides a powerful and highly versatile method for the stereoselective synthesis of alkenes. For researchers, scientists, and drug development professionals, a thorough understanding of the synthesis of these phosphonium salts, the generation of the corresponding ylides, and the factors governing the stereochemical outcome of the Wittig reaction is essential for the efficient and predictable construction of complex molecular architectures. The continued application and development of this venerable reaction underscore its enduring importance in modern organic synthesis.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. C-13 NMR Spectrum [acadiau.ca]
- 3. Recent applications of the Wittig reaction in alkaloid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. SATHEE: Chemistry Wittig Reaction [satheejee.iitk.ac.in]
The Formation of Phosphonium Salts from Triphenylphosphine: A Core Mechanism Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the mechanism behind the formation of phosphonium (B103445) salts from triphenylphosphine (B44618), a fundamental reaction in organic synthesis, most notably as a precursor to Wittig reagents.
Core Mechanism: A Nucleophilic Substitution Reaction
The formation of a phosphonium salt from triphenylphosphine and an organic halide is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[1][2] In this reaction, triphenylphosphine (PPh3) acts as the nucleophile, utilizing the lone pair of electrons on the phosphorus atom to attack the electrophilic carbon of an alkyl halide.[1][3]
The reaction proceeds in a single, concerted step where the phosphorus-carbon bond forms simultaneously with the breaking of the carbon-halide bond.[2] This process results in the formation of a positively charged phosphorus center, yielding the phosphonium salt with the displaced halide as the counter-ion.[1] The reaction is typically efficient and high-yielding, particularly with primary and benzylic halides.[4]
Figure 1: General SN2 mechanism for phosphonium salt formation.
Factors Influencing Reaction Kinetics
The rate of phosphonium salt formation is significantly influenced by the structure of the reactants and the reaction medium.
Substrate Structure and Leaving Group
The reaction is most efficient with alkyl halides that are sterically unhindered and possess a good leaving group. The general reactivity trend for the alkyl group (R) is:
-
Primary > Secondary >> Tertiary : Primary halides react readily. Secondary halides are slower and can lead to side reactions like elimination. Tertiary halides are generally unreactive in this SN2 process due to steric hindrance.[4][5]
-
Allylic and Benzylic Halides : These substrates are particularly reactive due to the stabilization of the SN2 transition state by the adjacent π-system.[6]
The nature of the leaving group (X) is also crucial, with reactivity following the trend of increasing leaving group ability:
I > Br > Cl > F
This is because weaker bases are better leaving groups.
Nucleophilicity of the Phosphine (B1218219)
While triphenylphosphine is the most common phosphine used, its nucleophilicity can be modulated by substituents on the phenyl rings. Electron-donating groups increase the electron density on the phosphorus atom, enhancing its nucleophilicity and increasing the reaction rate. Conversely, electron-withdrawing groups decrease nucleophilicity. Trialkylphosphines, such as tributylphosphine, are generally more nucleophilic and react faster than triphenylphosphine due to the electron-donating nature of the alkyl groups.[7]
Solvent Effects
The choice of solvent plays a critical role in the rate of SN2 reactions. Polar aprotic solvents are generally the best choice for the formation of phosphonium salts.[8] These solvents, such as acetonitrile, N,N-dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO), can solvate the cation (the developing phosphonium center in the transition state) but do not strongly solvate the anionic nucleophile (the phosphine is neutral but has a lone pair). This leaves the nucleophile relatively "free" and highly reactive.
Polar protic solvents (e.g., water, ethanol) can form hydrogen bonds with the nucleophile, creating a solvent cage that stabilizes the nucleophile and increases the activation energy of the reaction, thus slowing it down. Non-polar solvents are generally poor choices as they cannot effectively dissolve the often polar reactants and stabilize the charged transition state.
Quantitative Data on Reaction Rates
The following table summarizes the effect of the leaving group on the yield of benzyltriphenylphosphonium (B107652) salts, which serves as an indicator of relative reaction rates under specific conditions.
| Electrophile (Benzylating Agent) | Leaving Group | Reaction Conditions | Yield (%) | Reference |
| Benzyl (B1604629) chloride (PhCH2Cl) | Cl | Conventional Heating, 150°C, 120 min | 72 | [9] |
| Benzyl bromide (PhCH2Br) | Br | Conventional Heating, 120°C, 10 min | 65 | [9] |
Note: The data is extracted from a study comparing conventional heating with microwave irradiation. While not a direct kinetic study, the higher yield for the bromide in a much shorter time and at a lower temperature strongly supports the leaving group trend.
Experimental Protocol: Synthesis of Benzyltriphenylphosphonium Chloride
This section details a representative experimental procedure for the synthesis of benzylthis compound.
Reagents and Equipment:
-
Benzyl chloride
-
Triphenylphosphine
-
Toluene (B28343) (or chloroform)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter flask
-
Drying oven
Procedure:
-
In a 50 mL round-bottom flask, combine benzyl chloride (e.g., 3.0 g, 0.024 mol) and triphenylphosphine (e.g., 6.2 g, 0.024 mol).[10]
-
Add a suitable solvent, such as toluene or chloroform (B151607) (e.g., 20 mL).[10]
-
Equip the flask with a reflux condenser and a drying tube.
-
Heat the mixture to reflux with stirring for 2-3 hours.[10]
-
After the reaction is complete, allow the mixture to cool to room temperature. The phosphonium salt will often precipitate as a white solid.
-
If precipitation is incomplete, the solvent can be partially removed under reduced pressure.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of a non-polar solvent like xylene or diethyl ether to remove any unreacted starting materials.[10]
-
Dry the purified benzylthis compound in an oven at a suitable temperature (e.g., 110°C) for 1 hour.[10]
Figure 2: Experimental workflow for the synthesis of benzylthis compound.
Conclusion
The formation of phosphonium salts from triphenylphosphine is a robust and versatile SN2 reaction that is fundamental to modern organic synthesis. A thorough understanding of the underlying mechanism and the factors that influence the reaction rate—namely substrate sterics, leaving group ability, and solvent polarity—is essential for optimizing reaction conditions and achieving high yields of the desired phosphonium salt products. This knowledge is critical for researchers and professionals in drug development and other areas of chemical science who rely on this reaction for the construction of complex molecules.
References
- 1. youtube.com [youtube.com]
- 2. homework.study.com [homework.study.com]
- 3. homework.study.com [homework.study.com]
- 4. orgosolver.com [orgosolver.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. spcmc.ac.in [spcmc.ac.in]
- 7. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Triphenylphosphonium Chloride in Wittig Olefination Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of triphenylphosphonium chloride and its derivatives in the Wittig olefination reaction, a cornerstone of synthetic organic chemistry for the creation of carbon-carbon double bonds. This document offers detailed experimental protocols, quantitative data on reaction outcomes, and visual diagrams to elucidate key processes.
Introduction
The Wittig reaction is an indispensable tool for the synthesis of alkenes from aldehydes or ketones. The reaction utilizes a phosphorus ylide, also known as a Wittig reagent, which is typically prepared from a phosphonium (B103445) salt like this compound. This method is widely employed in the synthesis of complex organic molecules, including natural products and pharmaceuticals, due to its reliability and predictable stereochemical outcomes.[1] The versatility of the Wittig reaction allows for the coupling of two smaller carbon units to form a larger molecule with a defined double bond position, a feature not always achievable with elimination reactions.[2]
Benzyltriphenylphosphonium (B107652) chloride is a commonly used precursor for generating a semi-stabilized ylide, which reacts with a variety of carbonyl compounds to yield stilbene (B7821643) derivatives and other alkenes.[3] The reaction is driven by the formation of the highly stable triphenylphosphine (B44618) oxide byproduct.[4]
General Reaction Mechanism
The Wittig reaction proceeds through a series of well-defined steps, starting with the formation of the phosphorus ylide. The general mechanism is depicted below.
Figure 1: General mechanism of the Wittig reaction.
Experimental Protocols
This section provides detailed protocols for the synthesis of the Wittig reagent from this compound and its subsequent use in olefination reactions.
Synthesis of Benzyltriphenylphosphonium Ylide
This protocol describes the in situ generation of benzylidenetriphenylphosphorane (B8806397) from benzylthis compound using a strong base.
Materials:
-
Benzylthis compound
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (B109758) (CH₂Cl₂))
-
Strong base (e.g., n-Butyllithium (n-BuLi), Sodium hydride (NaH), or 50% aqueous Sodium Hydroxide (NaOH))
-
Round-bottom flask
-
Magnetic stirrer
-
Syringe or dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, suspend benzylthis compound (1.0 eq) in the anhydrous solvent.
-
Cool the suspension to the appropriate temperature (e.g., 0 °C for NaOH, or -78 °C to 0 °C for n-BuLi).
-
Slowly add the strong base (1.0-1.2 eq) to the stirred suspension. For two-phase systems using aqueous NaOH, vigorous stirring is crucial.[5]
-
A color change (typically to yellow or orange) indicates the formation of the ylide.
-
Stir the mixture for 30-60 minutes at the same temperature to ensure complete ylide formation. The ylide solution is now ready for the olefination reaction.
Wittig Olefination of 9-Anthraldehyde (B167246) with Benzylthis compound
This protocol details the synthesis of trans-9-(2-phenylethenyl)anthracene.[2][6]
Materials:
-
Benzylthis compound (e.g., 0.480 g, 1.23 mmol)
-
9-Anthraldehyde (e.g., 0.300 g, 1.45 mmol)
-
Dichloromethane (CH₂Cl₂)
-
50% aqueous Sodium Hydroxide (NaOH)
-
Water
-
1-Propanol (B7761284) (for recrystallization)
-
Test tube or small flask
-
Magnetic stirrer
-
Separatory funnel
-
Sodium sulfate (B86663) (anhydrous)
Procedure:
-
To a test tube or small flask, add 9-anthraldehyde and dichloromethane and stir until dissolved.
-
Add benzylthis compound to the solution.
-
Add a small amount of water to help dissolve the phosphonium salt.
-
While stirring vigorously, add 50% aqueous NaOH dropwise.
-
Continue to stir the two-phase mixture vigorously for at least 30 minutes at room temperature.
-
After the reaction is complete, dilute the mixture with dichloromethane and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with additional dichloromethane.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Recrystallize the crude product from a minimal amount of hot 1-propanol to obtain the purified alkene.
Figure 2: General experimental workflow for a Wittig reaction.
Quantitative Data
The yield and stereoselectivity of the Wittig reaction are influenced by several factors, including the structure of the ylide and the carbonyl compound, the reaction conditions, and the solvent. The ylide derived from benzylthis compound is considered semi-stabilized, often leading to a mixture of (E) and (Z) isomers.[7]
Table 1: Wittig Reaction of Benzylthis compound with Various Aldehydes
| Aldehyde | Product | Yield (%) | (E/Z) Ratio | Reference |
| Benzaldehyde | Stilbene | 72-85 | Typically E-favored | [1] |
| 4-Methoxybenzaldehyde | 4-Methoxystilbene | 51-72 | 9:1 | [1] |
| 4-Nitrobenzaldehyde | 4-Nitrostilbene | ~60 | E-isomer favored | [8] |
| Cinnamaldehyde | 1,4-Diphenyl-1,3-butadiene | 22 | E,E-isomer | [9] |
| 9-Anthraldehyde | trans-9-(2-Phenylethenyl)anthracene | Not specified | Primarily E | [2][6] |
Note: Yields and stereoselectivity can vary significantly based on the specific reaction conditions (base, solvent, temperature). The data presented is representative.
Applications in Drug Development
The Wittig reaction is a powerful tool in medicinal chemistry and drug development for the synthesis of complex molecules with specific biological activities.[8] The ability to stereoselectively introduce double bonds is crucial for creating analogs of natural products and other bioactive compounds. For example, the Wittig reaction has been instrumental in the total synthesis of various alkaloids and other natural products where precise control over alkene geometry is paramount.[1] The synthesis of resveratrol (B1683913) analogs, compounds with potential anticancer properties, has also utilized modified Wittig approaches.[8]
Troubleshooting and Optimization
-
Low Yields: Low yields can result from impure reagents (e.g., oxidized benzaldehyde), insufficient base strength, or inefficient mixing in two-phase systems.[5] Using freshly distilled aldehydes and ensuring vigorous stirring can improve yields.
-
Poor Stereoselectivity: The E/Z ratio can be influenced by the solvent, temperature, and the presence of salts. For non-stabilized ylides, lower temperatures and salt-free conditions generally favor the Z-isomer. For semi-stabilized ylides, thermodynamic control can lead to the more stable E-isomer.
-
Difficult Purification: The primary byproduct, triphenylphosphine oxide, can be challenging to remove. Purification is typically achieved by column chromatography or recrystallization. In some cases, using polymer-bound triphenylphosphine can simplify the workup, as the phosphine (B1218219) oxide byproduct remains on the solid support.[10]
Safety Information
-
Triphenylphosphonium salts are generally stable but can be hygroscopic.
-
The strong bases used in ylide formation (e.g., n-BuLi, NaH, concentrated NaOH) are highly reactive and corrosive. Handle with appropriate personal protective equipment (PPE) and under an inert atmosphere.
-
Organic solvents like dichloromethane and THF are flammable and/or toxic. Work in a well-ventilated fume hood.
References
- 1. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. nbinno.com [nbinno.com]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. d.web.umkc.edu [d.web.umkc.edu]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. odinity.com [odinity.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of Unstabilized Ylides from Triphenylphosphonium Halides
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols and application notes for the preparation and use of unstabilized phosphonium (B103445) ylides, derived from triphenylphosphonium halides, in the Wittig reaction. Unstabilized ylides, typically bearing simple alkyl or cycloalkyl substituents, are highly reactive nucleophiles essential for the synthesis of (Z)-alkenes from aldehydes and ketones. This guide covers the synthesis of the prerequisite phosphonium salts, the in-situ generation of the ylide using strong bases, and the subsequent olefination reaction. Emphasis is placed on safe handling practices for pyrophoric reagents, troubleshooting common issues, and factors influencing reaction yield and stereoselectivity.
Introduction
The Wittig reaction is a cornerstone of synthetic organic chemistry, enabling the formation of a carbon-carbon double bond from a carbonyl compound and a phosphonium ylide.[1][2][3] Unstabilized ylides are a specific class of Wittig reagents that lack an electron-withdrawing group on the carbanionic carbon.[4][5][6] This inherent instability makes them highly reactive, readily engaging with both aldehydes and ketones, often at low temperatures.[3] A key feature of reactions involving unstabilized ylides is their propensity to form (Z)-alkenes with high stereoselectivity under lithium-salt-free conditions.[2][7][8][9]
The preparation of unstabilized ylides is a two-step process:
-
Formation of the Phosphonium Salt: An SN2 reaction between triphenylphosphine (B44618) and a primary alkyl halide yields a stable triphenylphosphonium salt.
-
Deprotonation (Ylide Generation): The phosphonium salt is treated with a strong base to remove a proton from the carbon adjacent to the phosphorus atom, generating the highly reactive ylide.[1]
Due to their reactivity towards oxygen and moisture, unstabilized ylides are almost always generated in situ and used immediately in the subsequent reaction with the carbonyl substrate.[5] This document provides detailed procedures for these steps, along with quantitative data and troubleshooting guidance.
Quantitative Data Summary
The following table summarizes representative yields and stereoselectivity for Wittig reactions employing unstabilized ylides generated from triphenylphosphonium halides. Note that reaction conditions can significantly influence outcomes.
| Phosphonium Salt precursor | Carbonyl Compound | Base | Solvent | Yield (%) | Z:E Ratio | Reference |
| n-Butyltriphenylphosphonium iodide | Propanal | Not Specified | Not Specified | High | Predominantly Z | [5] |
| Methyltriphenylphosphonium bromide | Sterically hindered ketone | KOtBu | THF | High | N/A | [7][9] |
| (unspecified) | Aldehyde | NaNH₂ | THF | 62 | N/A | [7][9] |
| n-Propyltriphenylphosphonium bromide | Pentan-3-one | n-BuLi | THF | 75-85 | Not specified | [10] |
| Triphenyl(dodecyl)phosphonium bromide | Undecanal | Not Specified | Not Specified | 65 | >95:5 | [11] |
| Triphenyl(decyl)phosphonium bromide | Nonanal | Not Specified | Not Specified | 95 | >95:5 | [11] |
| Methyltriphenylphosphonium bromide | Substituted Ketone | n-BuLi | THF | 24 | N/A | [12] |
Experimental Protocols
Safety Precautions
-
Strong Bases: Reagents such as n-butyllithium (n-BuLi) are pyrophoric and will ignite on contact with air and react violently with water.[13] All manipulations must be carried out under a dry, inert atmosphere (e.g., argon or nitrogen) using syringe and cannula techniques.[13] Personal protective equipment (flame-retardant lab coat, safety glasses, and gloves) is mandatory.
-
Solvents: Anhydrous solvents are critical for the success of the reaction. Tetrahydrofuran (B95107) (THF) can be deprotonated by n-BuLi at temperatures above -15°C, so reactions are typically conducted at low temperatures (e.g., -78 °C).
-
Quenching: Reactions should be quenched carefully at low temperatures by the slow addition of a proton source, such as a saturated aqueous solution of ammonium (B1175870) chloride.
Protocol 1: Synthesis of Ethyltriphenylphosphonium Bromide
This protocol describes the synthesis of the phosphonium salt precursor to the ethylidene ylide.
Materials:
-
Triphenylphosphine
-
Toluene (B28343) (anhydrous)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add triphenylphosphine (1.0 eq) and anhydrous toluene.
-
Add bromoethane (1.2 eq) to the stirred solution.
-
Heat the reaction mixture to reflux (approximately 110-115°C) and maintain for 10-12 hours. The formation of a white precipitate will be observed.
-
Cool the reaction mixture to room temperature, allowing the product to fully precipitate.
-
Collect the white solid by vacuum filtration.
-
Wash the filter cake thoroughly with toluene or diethyl ether to remove any unreacted triphenylphosphine.
-
Dry the resulting ethyltriphenylphosphonium bromide under vacuum. A typical yield is in the range of 80-92%.[14][15]
Protocol 2: In Situ Generation of Propylidenetriphenylphosphorane and Wittig Reaction
This protocol details the formation of an unstabilized ylide and its immediate use in an olefination reaction.[10]
Materials:
-
Propyltriphenylphosphonium bromide (synthesized as in 3.2, substituting 1-bromopropane (B46711) for bromoethane)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M solution)
-
Pentan-3-one
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet.
-
Under a positive pressure of inert gas, add propyltriphenylphosphonium bromide (1.0 eq).
-
Add anhydrous THF via syringe to create a suspension.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add n-butyllithium solution (1.0 eq) dropwise via syringe to the stirred suspension. A distinct color change to deep orange or red indicates the formation of the ylide.
-
Stir the ylide solution at 0 °C for 1 hour to ensure complete formation.
-
In a separate flame-dried flask, dissolve pentan-3-one (1.0 eq) in anhydrous THF.
-
Slowly add the pentan-3-one solution to the ylide solution at 0 °C via cannula or syringe.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-12 hours.
-
Workup: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with hexane (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude 4-ethyl-3-heptene (B15176443) by fractional distillation.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No ylide formation (no color change) | Wet phosphonium salt, glassware, or solvent. | Ensure all reagents and equipment are scrupulously dried. Flame-dry glassware under vacuum and cool under an inert atmosphere. Use freshly distilled anhydrous solvents. |
| Inactive base. | Use a freshly opened bottle of strong base or titrate the solution to determine its exact molarity. | |
| Low yield of alkene | Incomplete ylide formation. | Extend the stirring time after base addition. Ensure accurate stoichiometry of the base. |
| Ylide decomposition. | Some unstabilized ylides are thermally unstable. Maintain low temperatures during formation and reaction. Consider generating the ylide in the presence of the carbonyl compound.[16] | |
| Sterically hindered ketone. | Reactions with sterically hindered ketones can be slow and low-yielding.[7][9] Increase reaction time or temperature, or consider using the Horner-Wadsworth-Emmons reaction as an alternative. | |
| Poor (Z)-selectivity | Presence of lithium salts. | The presence of lithium salts can sometimes decrease Z-selectivity.[9] Using sodium- or potassium-based strong bases (e.g., NaHMDS, KHMDS, KOtBu) can enhance Z-selectivity. |
| Equilibration of intermediates. | To favor the kinetic (Z)-product, maintain low reaction temperatures. |
Visualized Workflows
The following diagrams illustrate the key processes in the preparation and use of unstabilized ylides.
Caption: Workflow for phosphonium salt synthesis and subsequent Wittig reaction.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. researchgate.net [researchgate.net]
- 5. adichemistry.com [adichemistry.com]
- 6. scribd.com [scribd.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Wittig Reaction - Wittig Reagents (in situ) [commonorganicchemistry.com]
- 13. Triphenylethylphosphonium bromide - Enamine [enamine.net]
- 14. guidechem.com [guidechem.com]
- 15. Ethyltriphenylphosphonium bromide synthesis - chemicalbook [chemicalbook.com]
- 16. reddit.com [reddit.com]
Triphenylphosphonium Chloride: A Versatile Phase Transfer Catalyst in Organic Synthesis
Introduction
Triphenylphosphonium chloride ((C₆H₅)₃P⁺Cl⁻), a quaternary phosphonium (B103445) salt, has emerged as a highly effective phase transfer catalyst (PTC) in a variety of organic transformations. Its ability to facilitate reactions between reactants in immiscible phases, typically an aqueous and an organic phase, makes it a valuable tool for researchers, scientists, and drug development professionals. The lipophilic nature of the triphenylphosphonium cation allows it to form an ion pair with an anion from the aqueous phase, which is then transported into the organic phase where the reaction with the organic substrate occurs. This catalytic cycle significantly enhances reaction rates, improves yields, and often allows for milder reaction conditions, contributing to greener and more efficient synthetic processes.
This document provides detailed application notes and protocols for the use of this compound as a phase transfer catalyst in key organic reactions.
Mechanism of Phase Transfer Catalysis
The fundamental principle of phase transfer catalysis with this compound involves the transport of a reactive anion from an aqueous phase to an organic phase. The bulky and lipophilic phenyl groups of the phosphonium cation shield the positive charge, rendering the cation soluble in organic solvents.
Caption: Phase transfer catalytic cycle of this compound.
Applications in Organic Synthesis
This compound demonstrates broad utility in several classes of organic reactions, including nucleophilic substitutions and elimination reactions.
Williamson Ether Synthesis (O-Alkylation)
The Williamson ether synthesis is a classic method for the preparation of ethers. Phase transfer catalysis with this compound allows this reaction to proceed under milder conditions and with a wider range of substrates compared to traditional methods.
Table 1: Williamson Ether Synthesis of Various Phenols with Alkyl Halides
| Entry | Phenol (B47542) | Alkyl Halide | Catalyst Loading (mol%) | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenol | Benzyl (B1604629) Chloride | 5 | Toluene (B28343)/50% NaOH | 80 | 4 | 92 |
| 2 | p-Cresol | n-Butyl Bromide | 5 | Dichloromethane/50% KOH | 40 | 6 | 88 |
| 3 | 2-Naphthol | Ethyl Iodide | 3 | Chlorobenzene/40% NaOH | 60 | 5 | 95 |
Experimental Protocol: Synthesis of Benzyl Phenyl Ether
-
To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, add phenol (9.4 g, 0.1 mol), toluene (100 mL), and this compound (1.9 g, 0.005 mol).
-
With vigorous stirring, add a 50% (w/w) aqueous solution of sodium hydroxide (B78521) (20 mL).
-
Heat the mixture to 80°C.
-
Slowly add benzyl chloride (12.65 g, 0.1 mol) over 30 minutes.
-
Continue stirring at 80°C and monitor the reaction progress by thin-layer chromatography (TLC).
-
After 4 hours, cool the reaction mixture to room temperature.
-
Separate the organic layer, wash with water (2 x 50 mL) and brine (50 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to afford benzyl phenyl ether.
Application of Triphenylphosphonium Chloride in the Synthesis of Ionic Liquids: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of ionic liquids (ILs) utilizing triphenylphosphonium chloride and its derivatives. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are interested in the synthesis and application of phosphonium-based ionic liquids.
Introduction
Triphenylphosphonium-based cations are key building blocks in the synthesis of a versatile class of ionic liquids. These ILs exhibit desirable properties such as high thermal stability, wide electrochemical windows, and tunable solubility characteristics.[1][2] Their applications are diverse, ranging from their use as solvents and catalysts in organic synthesis to their emerging role in drug delivery systems, particularly for targeting mitochondria and enhancing the solubility of poorly soluble active pharmaceutical ingredients (APIs).[3][4][5]
This compound itself, or more commonly, its alkylated derivatives (alkyltriphenylphosphonium chlorides), serve as readily accessible precursors for a wide array of ionic liquids through anion exchange reactions. The synthesis typically involves a two-step process: the quaternization of triphenylphosphine (B44618) to form an alkylthis compound, followed by a metathesis reaction to introduce the desired anion.
Synthesis of Triphenylphosphonium-Based Ionic Liquids
The general synthetic strategy for preparing triphenylphosphonium-based ionic liquids is a two-step process.
Step 1: Quaternization of Triphenylphosphine
The initial step involves the reaction of triphenylphosphine with an appropriate alkyl halide to form the corresponding alkyltriphenylphosphonium halide salt. For the synthesis of the chloride salts, an alkyl chloride is used. This reaction is a classic SN2 nucleophilic substitution, where the phosphorus atom of triphenylphosphine acts as the nucleophile.
Step 2: Anion Exchange (Metathesis)
The second step is an anion exchange or metathesis reaction. The alkylthis compound is reacted with a salt containing the desired anion (e.g., a lithium, sodium, or potassium salt). This reaction is often driven by the precipitation of the inorganic chloride salt (e.g., LiCl, NaCl) in a suitable solvent or by extraction procedures.
Experimental Protocols
Protocol 1: Synthesis of Alkylthis compound
This protocol describes the general procedure for the synthesis of alkyltriphenylphosphonium chlorides from triphenylphosphine and an alkyl chloride.
Materials:
-
Triphenylphosphine (PPh₃)
-
Alkyl chloride (e.g., 1-chlorobutane, 1-chlorohexane)
-
Toluene (B28343) or other suitable non-polar solvent
-
Diethyl ether (for washing)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine (1.0 eq.) in toluene.
-
Add the corresponding alkyl chloride (1.1 eq.) to the solution.
-
Heat the reaction mixture to reflux and maintain for 24-48 hours. The reaction progress can be monitored by TLC or ³¹P NMR spectroscopy.
-
Upon completion, cool the reaction mixture to room temperature. The phosphonium (B103445) salt will often precipitate out of the solution.
-
If precipitation is incomplete, the volume of toluene can be reduced under vacuum, and diethyl ether can be added to induce precipitation.
-
Collect the solid product by filtration and wash it thoroughly with diethyl ether to remove any unreacted starting materials.
-
Dry the resulting white solid under vacuum to obtain the pure alkylthis compound.
Protocol 2: Synthesis of Butyltriphenylphosphonium-Based Ionic Liquids via Anion Exchange
This protocol provides a detailed method for the synthesis of various butyltriphenylphosphonium ionic liquids starting from butylthis compound ([BuTPP]Cl).
Materials:
-
Butylthis compound ([BuTPP]Cl)
-
Anion source (e.g., Lithium bis(trifluoromethanesulfonyl)imide - Li[TF₂N], Lithium bis(pentafluoroethanesulfonyl)imide - Li[BETI])
-
Deionized water
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve butylthis compound (1.0 eq.) in a minimal amount of deionized water.
-
In a separate flask, dissolve the lithium salt of the desired anion (e.g., Li[TF₂N]) (1.1 eq.) in deionized water.
-
Add the aqueous solution of the lithium salt dropwise to the stirred solution of [BuTPP]Cl. The formation of the ionic liquid may be observed as a separate phase or a precipitate.
-
Extract the resulting ionic liquid into dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with deionized water (3 x 50 mL) to remove any remaining inorganic salts.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the solution to remove the drying agent.
-
Remove the dichloromethane under reduced pressure using a rotary evaporator.
-
Dry the final ionic liquid product under high vacuum for at least 24 hours to remove any residual solvent and water.
Quantitative Data
The physicochemical properties of triphenylphosphonium-based ionic liquids are highly dependent on the nature of both the cation (specifically the alkyl chain length) and the anion. A summary of key quantitative data is presented in the tables below.
Table 1: Thermal Properties of Butyltriphenylphosphonium-Based Ionic Liquids
| Ionic Liquid | Abbreviation | Melting Point (°C) | Decomposition Temp. (°C) |
| Butyltriphenylphosphonium bis(trifluoromethanesulfonyl)imide | [BuTPP][TF₂N] | 89.32 | 422.61 |
| Butyltriphenylphosphonium bis(pentafluoroethanesulfonyl)imide | [BuTPP][BETI] | 85.20 | 425.00 |
| Butyltriphenylphosphonium 1,1,2,2,3,3-hexafluoropropane-1,3-disulfonimide | [BuTPP][NCyF] | 118.50 | 430.00 |
| Butyltriphenylphosphonium bis(fluorosulfonyl)imide | [BuTPP][FSI] | 126.40 | 325.00 |
Data sourced from reference[1]
Table 2: Viscosity and Density of Selected Phosphonium Ionic Liquids
| Ionic Liquid | Anion | Temperature (°C) | Density (g/cm³) | Viscosity (mPa·s) |
| Trihexyltetradecylphosphonium dicyanamide | [DCN]⁻ | 40 | 0.88 | 219 |
| Trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate | [Phosphinate]⁻ | 40 | 0.91 | 414 |
| 1-Butyl-3-methylimidazolium hexafluorophosphate | [PF₆]⁻ | 40 | 1.34 | 112 |
Data sourced from reference[6]
Applications
Wittig Reaction
Alkyltriphenylphosphonium salts are the precursors to phosphorus ylides, the key reagents in the Wittig reaction for the synthesis of alkenes from aldehydes and ketones.[7][8] The phosphonium salt is deprotonated by a strong base to generate the ylide in situ, which then reacts with the carbonyl compound. The use of an ionic liquid as the solvent or even as the ylide precursor itself can offer advantages in terms of product separation and catalyst recycling.[2][9]
Drug Delivery
Triphenylphosphonium cations have gained significant attention in drug development due to their ability to target mitochondria.[1][3][10] The lipophilic nature and delocalized positive charge of the TPP cation facilitate its accumulation within the mitochondrial matrix, which has a large negative membrane potential. This property is being exploited to deliver therapeutic agents specifically to the mitochondria to treat diseases associated with mitochondrial dysfunction, such as cancer and neurodegenerative disorders.[1][2]
Furthermore, converting poorly water-soluble acidic drugs into triphenylphosphonium-based ionic liquids can significantly enhance their solubility and dissolution rates, a major challenge in drug formulation.[4][5]
Visualizations
Synthesis Workflow
The following diagram illustrates the general two-step synthesis of triphenylphosphonium-based ionic liquids.
Application in Mitochondrial Drug Delivery
This diagram illustrates the logical relationship of using triphenylphosphonium cations for targeted drug delivery to mitochondria.
References
- 1. Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Engineered triphenylphosphonium-based, mitochondrial-targeted liposomal drug delivery system facilitates cancer cell killing actions of chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transformation of acidic poorly water soluble drugs into ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 9. Probing the Use of Triphenyl Phosphonium Cation for Mitochondrial Nucleoside Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. First Report on Cationic Triphenylphosphonium Compounds as Mitochondriotropic H3R Ligands with Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Streamlined One-Pot Wittig Reaction Protocol Using Triphenylphosphonium Chloride for Alkene Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wittig reaction is a cornerstone of organic synthesis, enabling the reliable formation of carbon-carbon double bonds from carbonyl compounds and phosphorus ylides.[1][2][3] This reaction is instrumental in the synthesis of a wide array of molecules, from simple alkenes to complex natural products and pharmaceuticals.[3] Traditionally, the Wittig reaction is a two-step process involving the pre-formation and isolation of a phosphonium (B103445) salt, followed by its deprotonation to form the ylide which then reacts with a carbonyl compound.[2][4] The one-pot Wittig reaction offers a significant improvement in efficiency by combining these steps into a single procedural sequence, thereby saving time, reducing solvent waste, and simplifying the overall process.[5]
This application note provides a detailed experimental protocol for a one-pot Wittig reaction using a triphenylphosphonium chloride salt, an aldehyde, and a base. The procedure is exemplified by the synthesis of stilbene (B7821643) from benzyltriphenylphosphonium (B107652) chloride and benzaldehyde (B42025).[1]
Reaction Principle
The one-pot Wittig reaction proceeds through the in situ generation of a phosphorus ylide from a phosphonium salt using a base. This highly nucleophilic ylide then rapidly attacks the electrophilic carbonyl carbon of an aldehyde or ketone.[4] The resulting intermediate, a betaine, undergoes cyclization to form a four-membered ring intermediate known as an oxaphosphetane.[2] This oxaphosphetane then collapses, driven by the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine (B44618) oxide, to yield the desired alkene.[2][6]
Experimental Protocol
This protocol details the synthesis of trans-stilbene (B89595) via a one-pot Wittig reaction.
Materials:
-
Benzylthis compound
-
Benzaldehyde
-
Dichloromethane (B109758) (CH₂Cl₂)
-
50% aqueous Sodium Hydroxide (B78521) (NaOH) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
-
Iodine (for isomerization, optional)
-
Round-bottom flask (50 mL)
-
Magnetic stir bar
-
Reflux condenser
-
Separatory funnel
-
Erlenmeyer flask
-
Rotary evaporator
-
Recrystallization apparatus
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine benzylthis compound (9.77 mmol) and benzaldehyde (9.8 mmol) in 10 mL of dichloromethane.[1]
-
Ylide Formation and Reaction: With vigorous stirring, add a 50% aqueous solution of sodium hydroxide dropwise through the condenser. The strong base deprotonates the phosphonium salt to form the phosphorus ylide, which then reacts with benzaldehyde in the same pot.[1]
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup - Extraction: After the reaction is complete, dilute the mixture with 5 mL of dichloromethane and 12 mL of water. Transfer the mixture to a separatory funnel.[7] Wash the aqueous layer with two additional 10 mL portions of dichloromethane. Combine the organic layers.[7]
-
Washing: Wash the combined organic layer with 10 mL portions of water until the aqueous layer is neutral to pH paper.[1]
-
Drying: Transfer the organic layer to a clean Erlenmeyer flask and dry over anhydrous sodium sulfate.[1]
-
(Optional) Isomerization: The Wittig reaction often produces a mixture of (Z)- and (E)-stilbene.[1] To obtain the more stable trans-isomer, decant the dried dichloromethane solution into a 25 mL round-bottom flask. Add a catalytic amount of iodine (e.g., 0.2955 mmol). Irradiate the solution with a 150-W lightbulb while stirring for 60 minutes to facilitate the isomerization of (Z)-stilbene to (E)-stilbene.[1]
-
Solvent Removal: Remove the dichloromethane using a rotary evaporator.[1]
-
Purification: Purify the crude product by recrystallization from hot 95% ethanol (approximately 10-12 mL) to yield crystalline trans-stilbene.[1]
Data Presentation
The following table summarizes representative quantitative data for one-pot Wittig reactions under various conditions, leading to the synthesis of α,β-unsaturated esters and nitriles.
| Entry | Aldehyde | Alkyl Halide | Base | Solvent | Time (min) | Yield (%) | E:Z Ratio |
| 1 | Benzaldehyde | Ethyl bromoacetate | LiOH | Water/LiCl | 5 | 97 | 100:0 |
| 2 | 4-Chlorobenzaldehyde | Ethyl bromoacetate | LiOH | Water/LiCl | 10 | 96 | 100:0 |
| 3 | 4-Nitrobenzaldehyde | Ethyl bromoacetate | LiOH | Water/LiCl | 10 | 95 | 100:0 |
| 4 | 2-Thiophenecarboxaldehyde | Ethyl bromoacetate | LiOH | Water/LiCl | 10 | 93 | 100:0 |
| 5 | Benzaldehyde | Bromoacetonitrile | LiOH | Water/LiCl | 120 | 80 | 55:45 |
| 6 | 4-Chlorobenzaldehyde | Bromoacetonitrile | LiOH | Water/LiCl | 120 | 71 | 60:40 |
Data adapted from a study on one-pot Wittig reactions in aqueous media.[8] Note that this table showcases reactions where the phosphonium salt is formed in situ from triphenylphosphine and an alkyl halide.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the one-pot Wittig reaction.
One-Pot Wittig Reaction Mechanism
Caption: Mechanism of the one-pot Wittig reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. SATHEE: Chemistry Wittig Reaction [satheejee.iitk.ac.in]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. 2.8 The Wittig Reaction – Organic Chemistry II [kpu.pressbooks.pub]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. tandfonline.com [tandfonline.com]
Application Notes and Protocols: The Role of Triphenylphosphonium Chloride and its Derivatives in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the multifaceted roles of triphenylphosphonium chloride and its derivatives in modern polymer synthesis. The content covers key applications, including their use as photoinitiators, catalysts in copolymerization, and as essential reagents in solid-phase polymer modification. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to facilitate the practical application of these techniques in a research and development setting.
Application: Cationic Photopolymerization Initiated by Polymer-Bound Triphenylphosphonium Salts
Triphenylphosphonium salts, particularly those functionalized with a chromophore and appended to a polymer backbone, serve as effective photoinitiators for cationic polymerization.[1] Upon exposure to UV radiation, these salts undergo photolysis to generate reactive cationic species that can initiate the polymerization of monomers such as epoxides and vinyl ethers. This method offers spatial and temporal control over the initiation process, which is highly valuable in applications like coatings, adhesives, and 3D printing.[2][3]
Quantitative Data: Cationic Photopolymerization of Various Monomers
| Monomer | Initiator | % Conversion to Polymer | Reference |
| Cyclohexene (B86901) Oxide (CHO) | Polymeric Phenacyl Triphenylphosphonium Salt | 8.9 | [1] |
| Cyclohexene Oxide (CHO) | Polymeric p-Nitrobenzyl Triphenylphosphonium Salt | 7.6 | [1] |
| N-Vinylcarbazole (NVC) | Polymeric Phenacyl Triphenylphosphonium Salt | 100 | [1] |
| N-Vinylcarbazole (NVC) | Polymeric p-Nitrobenzyl Triphenylphosphonium Salt | 100 | [1] |
| p-Methylstyrene | Polymeric Phenacyl Triphenylphosphonium Salt | 16.6 | [1] |
| p-Methylstyrene | Polymeric p-Nitrobenzyl Triphenylphosphonium Salt | 14.2 | [1] |
Experimental Protocol: Cationic Photopolymerization of Cyclohexene Oxide
Objective: To polymerize cyclohexene oxide using a polymer-bound triphenylphosphonium salt as a photoinitiator.
Materials:
-
Polymeric phenacyl triphenylphosphonium salt with SbF₆⁻ counter ion
-
Cyclohexene oxide (CHO), dried over calcium hydride and distilled
-
Dichloromethane (DCM), dried and distilled
-
UV photoreactor (e.g., with a 300 nm wavelength light source)
-
Schlenk tubes or similar reaction vessels suitable for photochemistry
Procedure:
-
In a Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), dissolve a specific amount of the polymeric phenacyl triphenylphosphonium salt photoinitiator in freshly distilled dichloromethane.
-
Add the desired amount of purified cyclohexene oxide monomer to the solution. The monomer-to-initiator ratio can be varied to control the molecular weight of the resulting polymer.
-
Seal the reaction vessel and place it in the UV photoreactor.
-
Irradiate the solution with UV light (e.g., 300 nm) at room temperature for a predetermined time. The progress of the polymerization can be monitored by techniques such as ¹H NMR or FTIR by taking aliquots at different time intervals.
-
After the desired conversion is reached, stop the irradiation.
-
Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent, such as methanol.
-
Filter the precipitated polymer and wash it thoroughly with the non-solvent to remove any unreacted monomer and initiator residues.
-
Dry the polymer under vacuum to a constant weight.
-
Characterize the polymer using techniques such as Gel Permeation Chromatography (GPC) for molecular weight and polydispersity index (PDI), and NMR spectroscopy for structural analysis.
Mechanistic Pathway for Cationic Photopolymerization
Caption: Cationic photopolymerization mechanism.
Application: Co-catalyst in CO₂/Epoxide Copolymerization
Bis(triphenylphosphine)iminium chloride (PPNCl), a prominent phosphonium (B103445) salt, is widely used as a co-catalyst in binary catalyst systems for the ring-opening copolymerization of carbon dioxide and epoxides.[4][5] This process yields valuable polycarbonates, which are biodegradable and have various applications. The PPNCl acts as a nucleophilic co-catalyst that facilitates the ring-opening of the epoxide, which is activated by a Lewis acidic metal complex.
Quantitative Data: CO₂/Cyclohexene Oxide (CHO) Copolymerization
| Catalyst System | Pressure (bar) | Temp (°C) | TOF (h⁻¹) | Selectivity (Polymer %) | Mn ( kg/mol ) | PDI | Reference |
| SalenCo(III)X / PPNCl | 40 | 80 | - | >90 | 42 | bimodal | |
| Co(III)K(I) | 20 | 50 | 1728 | >90 | <10 | <1.10 | [6] |
| SalcyCo(III)X / PPNCl | mild | 25-80 | - | >99 | - | narrow | |
| Dinuclear salcy-CoCl / PPNCl | mild | mild | - | - | - | - | [5] |
Experimental Protocol: CO₂/Propylene (B89431) Oxide (PO) Copolymerization
Objective: To synthesize poly(propylene carbonate) from propylene oxide and carbon dioxide using a Co(III)-salen complex and PPNCl.
Materials:
-
Co(III)-salen complex (e.g., (Salcy)Co(III)Cl)
-
Bis(triphenylphosphine)iminium chloride (PPNCl)
-
Propylene oxide (PO), dried and distilled
-
High-purity carbon dioxide (CO₂)
-
A high-pressure stainless-steel reactor equipped with a magnetic stirrer and temperature control
Procedure:
-
Dry the high-pressure reactor thoroughly under vacuum and heat.
-
Introduce the Co(III)-salen catalyst and PPNCl co-catalyst into the reactor under an inert atmosphere.
-
Add the desired amount of freshly distilled propylene oxide to the reactor via syringe.
-
Seal the reactor and pressurize it with carbon dioxide to the desired pressure (e.g., 20 bar).
-
Heat the reactor to the desired temperature (e.g., 50 °C) and stir the reaction mixture.
-
Maintain the reaction for a specified period. The progress can be monitored by taking samples (if the reactor setup allows) and analyzing the conversion of the epoxide.
-
After the reaction is complete, cool the reactor to room temperature and slowly vent the excess CO₂.
-
Dissolve the crude product in a suitable solvent like dichloromethane.
-
Precipitate the polymer in a non-solvent such as acidified methanol.
-
Filter and dry the resulting polycarbonate polymer under vacuum.
-
Characterize the polymer for its molecular weight, PDI (via GPC), and microstructure (via NMR spectroscopy to confirm carbonate linkages).
Catalytic Cycle for CO₂/Epoxide Copolymerization
Caption: Catalytic cycle for CO₂/epoxide copolymerization.
Application: Solid-Phase Synthesis via Polymer-Supported Wittig Reagents
This compound derivatives are fundamental to the Wittig reaction, a cornerstone of organic synthesis for creating alkenes. By immobilizing the triphenylphosphine (B44618) on a polymer support (PS-PPh₂), the corresponding phosphonium salt (the Wittig reagent) can be generated and used in solid-phase synthesis.[7] This approach greatly simplifies product purification, as the triphenylphosphine oxide byproduct remains bound to the insoluble polymer support and can be removed by simple filtration.[8][9]
Quantitative Data: Wittig Reaction Using Polymer-Supported Reagents
| Aldehyde | Organic Halide for Salt Formation | Product | Yield (%) | Reference |
| Benzaldehyde | Benzyl (B1604629) chloride | Stilbene | 40-60 | [9] |
| Various Aldehydes | Various Organic Halides | Various Imines | >95 (conversion) | [8] |
Experimental Protocol: Solid-Phase Wittig Olefination
Objective: To synthesize an alkene using a polymer-supported triphenylphosphonium salt.
Materials:
-
Polymer-supported triphenylphosphine (PS-PPh₂)
-
An appropriate alkyl halide (e.g., benzyl chloride)
-
A strong base (e.g., sodium hydride or n-butyllithium)
-
An aldehyde or ketone
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Filtration apparatus
Procedure:
Step 1: Formation of the Polymer-Supported Phosphonium Salt
-
Swell the PS-PPh₂ resin in a suitable solvent like toluene.
-
Add an excess of the alkyl halide (e.g., benzyl chloride).
-
Heat the mixture to reflux for several hours (e.g., 16 hours).[10]
-
Cool the mixture, filter the resin, wash it thoroughly with the solvent and then with a solvent like diethyl ether to remove unreacted alkyl halide.
-
Dry the polymer-supported this compound resin under vacuum.
Step 2: Ylide Formation and Wittig Reaction
-
Suspend the dried phosphonium salt resin in anhydrous THF under an inert atmosphere.
-
Add a strong base (e.g., NaH) and stir the mixture at room temperature until the characteristic color of the ylide appears.
-
Add the aldehyde or ketone dissolved in anhydrous THF to the ylide suspension.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC of the solution).
-
Filter off the resin (which now contains the polymer-supported triphenylphosphine oxide).
-
Wash the resin with the reaction solvent.
-
Combine the filtrate and washings. The desired alkene product is in the solution.
-
Isolate the product by removing the solvent under reduced pressure and perform further purification if necessary.
Workflow for Solid-Phase Wittig Reaction
Caption: Workflow for a solid-phase Wittig reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. sartomer.arkema.com [sartomer.arkema.com]
- 4. Design of highly active binary catalyst systems for CO2/epoxide copolymerization: polymer selectivity, enantioselectivity, and stereochemistry control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantifying CO2 Insertion Equilibria for Low-Pressure Propene Oxide and Carbon Dioxide Ring Opening Copolymerization Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polymer-supported triphenylphosphine: application in organic synthesis and organometallic reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 9. Polymer-supported triphenylphosphine: application in organic synthesis and organometallic reactions - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07094J [pubs.rsc.org]
- 10. prepchem.com [prepchem.com]
Application Notes and Protocols: The Role of Triphenylphosphonium Chloride in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of triphenylphosphonium chloride and its derivatives in the synthesis of key pharmaceutical intermediates. This reagent is of paramount importance in modern organic synthesis, primarily recognized for its critical role in the Wittig reaction for the formation of carbon-carbon double bonds. Additionally, its utility as a phase-transfer catalyst offers significant advantages in various synthetic transformations.
The Wittig Reaction: A Cornerstone in Alkene Synthesis
The Wittig reaction is an indispensable tool for the stereoselective synthesis of alkenes from aldehydes and ketones. The reaction involves the formation of a phosphorus ylide from a phosphonium (B103445) salt, such as this compound, which then reacts with a carbonyl compound to yield an alkene and triphenylphosphine (B44618) oxide.[1][2] The predictability and reliability of this reaction make it a favored method in the construction of complex molecular architectures found in many active pharmaceutical ingredients (APIs).
Applications in Pharmaceutical Synthesis:
-
Anticancer Agents: The Wittig reaction is employed in the synthesis of various anticancer drug intermediates. For instance, it is a key step in the synthesis of stilbene (B7821643) derivatives, a structural motif present in compounds with potential antitumor activity.[3]
-
Antiviral Agents: The synthesis of certain antiviral nucleoside analogues involves the use of the Wittig reaction to introduce specific side chains. While some modern syntheses of drugs like uprifosbuvir (B611596) have explored alternative methods due to low yields with the Wittig reaction in specific complex substrates, the fundamental principle remains a valuable strategy in the chemist's toolbox.
-
Vitamin A Synthesis: Historically, the industrial synthesis of Vitamin A and its derivatives has heavily relied on the Wittig reaction, where a C15-phosphonium salt is reacted with a C5-aldehyde.[4]
General Experimental Protocol for the Wittig Reaction
This protocol outlines a general procedure for the Wittig reaction using benzyltriphenylphosphonium (B107652) chloride and an aldehyde to form a stilbene derivative, a common core in various pharmaceutical compounds.[5][6]
Materials:
-
Benzylthis compound
-
Aldehyde (e.g., 9-anthraldehyde (B167246) or p-tolualdehyde)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
50% Sodium Hydroxide (B78521) (NaOH) solution
-
Water (H₂O)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Stir plate and stir bar
-
Reaction tube or round-bottom flask
-
Separatory funnel
Procedure:
-
Reaction Setup: In a reaction tube, combine the aldehyde (1.0 eq) and benzylthis compound (1.1 - 1.5 eq).
-
Solvent Addition: Add dichloromethane to dissolve the reactants.
-
Base Addition: With vigorous stirring, add 50% aqueous sodium hydroxide dropwise. The formation of the ylide is often indicated by a color change (e.g., to orange or yellow).
-
Reaction: Continue stirring vigorously for 30-60 minutes at room temperature.
-
Workup:
-
Dilute the reaction mixture with dichloromethane and water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the aqueous layer with dichloromethane.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
-
Isolation: Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield the pure alkene.
Quantitative Data for Representative Wittig Reactions
| Aldehyde | Phosphonium Salt | Base | Solvent | Reaction Time | Yield (%) | Reference |
| 9-Anthraldehyde | Benzylthis compound | 50% NaOH | Dichloromethane | 30 min | Not specified | [6] |
| p-Tolualdehyde | Benzylthis compound | 50% NaOH | Dichloromethane | 30 min | ~60-70% (typical) | General protocol |
| Benzaldehyde | Benzylthis compound | NaH | THF | Not specified | High | [3] |
This compound as a Phase-Transfer Catalyst
Triphenylphosphonium salts, including the chloride form, can function as effective phase-transfer catalysts (PTCs).[7][8] In this role, they facilitate the reaction between reactants located in immiscible phases (e.g., an aqueous phase and an organic phase) by transporting one of the reactants, typically an anion, into the organic phase where the reaction occurs.[9] This methodology is particularly valuable in the pharmaceutical industry as it often allows for the use of cheaper inorganic bases, milder reaction conditions, and can lead to increased reaction rates and yields.
Applications in Pharmaceutical Synthesis:
-
Alkylation Reactions: PTC is widely used for the C-, O-, N-, and S-alkylation of various substrates, which are common transformations in the synthesis of pharmaceutical intermediates.[8]
-
Synthesis of Heterocycles: The synthesis of substituted quinoxalines, a class of compounds with diverse pharmacological activities, can be efficiently achieved using phase-transfer catalysis.[10]
-
Asymmetric Synthesis: Chiral phase-transfer catalysts have been developed to achieve enantioselective synthesis of key chiral intermediates for pharmaceuticals.[11]
General Experimental Protocol for a PTC-Mediated Nucleophilic Substitution
This protocol describes a general procedure for the O-alkylation of a phenol (B47542) using an alkyl halide under phase-transfer catalysis conditions with a phosphonium salt.
Materials:
-
Phenol derivative
-
Alkyl halide (e.g., benzyl (B1604629) chloride)
-
Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)
-
This compound (or other quaternary phosphonium/ammonium salt)
-
Toluene (B28343) or other suitable organic solvent
-
Water (if using aqueous base)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the phenol (1.0 eq), alkyl halide (1.1 eq), and the phase-transfer catalyst (0.05 - 0.1 eq).
-
Solvent and Base Addition: Add toluene and an aqueous solution of the base (e.g., 50% NaOH) or solid base (e.g., K₂CO₃).
-
Reaction: Heat the mixture with vigorous stirring. The reaction temperature will depend on the reactivity of the substrates. Monitor the reaction progress by TLC or GC/LC-MS.
-
Workup:
-
After the reaction is complete, cool the mixture to room temperature and add water.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation and Purification: Filter and evaporate the solvent to obtain the crude product, which can then be purified by recrystallization or column chromatography.
Quantitative Data for a Representative PTC Reaction
| Substrate | Reagent | Catalyst | Base | Solvent | Temperature | Yield (%) | Reference |
| 2,6-dichloroquinoxaline | (2-chlorothiazol-5-yl)methanethiol | TEBAC | K₂CO₃ | Acetonitrile | Reflux | 90 | [10] |
| o-chloronitrobenzene | Potassium phenoxide | Tetra-n-butylphosphonium bromide | K-phenoxide (solid) | Toluene/Xylene | Not specified | High | [9] |
Visualizations
Wittig Reaction Mechanism
Caption: Mechanism of the Wittig Reaction.
Experimental Workflow for the Wittig Reaction
Caption: Experimental workflow for a typical Wittig reaction.
Phase-Transfer Catalysis Workflow
Caption: General workflow for a PTC-mediated reaction.
References
- 1. dalalinstitute.com [dalalinstitute.com]
- 2. odinity.com [odinity.com]
- 3. researchgate.net [researchgate.net]
- 4. A formal synthesis of (-)-cephalotaxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. d.web.umkc.edu [d.web.umkc.edu]
- 7. nbinno.com [nbinno.com]
- 8. ptfarm.pl [ptfarm.pl]
- 9. crdeepjournal.org [crdeepjournal.org]
- 10. benchchem.com [benchchem.com]
- 11. phasetransfer.com [phasetransfer.com]
Application Notes and Protocols: Triphenylphosphonium Chloride Derivatives in Corrosion Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of triphenylphosphonium chloride and its derivatives as effective corrosion inhibitors, particularly for steel in acidic environments. This document outlines detailed protocols for the synthesis of these inhibitors and their evaluation using standard corrosion measurement techniques.
Introduction
Corrosion is a significant challenge across various industries, leading to material degradation and substantial economic losses. The use of organic corrosion inhibitors is a primary strategy to mitigate this issue. This compound and its derivatives have emerged as a promising class of corrosion inhibitors due to their ability to adsorb onto metal surfaces and form a protective barrier. This is attributed to the presence of the positively charged phosphorus atom, phenyl groups, and the possibility of introducing various functional groups. These compounds are particularly effective in acidic media, where they can significantly reduce the corrosion rate of metals such as mild and carbon steel.
The mechanism of inhibition primarily involves the adsorption of the phosphonium (B103445) cations onto the metal surface. This adsorption process can be a combination of physisorption, occurring due to electrostatic interactions between the positively charged phosphorus and the negatively charged metal surface (in the presence of specifically adsorbed anions like Cl⁻), and chemisorption, involving the sharing of electrons between the π-orbitals of the phenyl rings and the vacant d-orbitals of the metal atoms. This adsorption follows the Langmuir adsorption isotherm, indicating the formation of a monolayer of the inhibitor on the metal surface.[1][2][3][4]
Synthesis of Triphenylphosphonium-Based Corrosion Inhibitors
Synthesis of Benzyltriphenylphosphonium (B107652) Chloride
Benzylthis compound is a commonly used corrosion inhibitor and a precursor for other derivatives. Its synthesis is a straightforward nucleophilic substitution reaction.
Protocol:
-
In a round-bottom flask equipped with a reflux condenser, combine triphenylphosphine (B44618) (1 equivalent) and benzyl (B1604629) chloride (1 equivalent).
-
Add a suitable solvent such as chloroform (B151607) or toluene.
-
Reflux the mixture for 2-3 hours.
-
After the reaction is complete, remove the solvent by distillation.
-
Wash the resulting solid with a non-polar solvent like xylene or petroleum ether to remove any unreacted triphenylphosphine.
-
Filter the mixture and dry the solid product, benzylthis compound, in an oven.
Synthesis of (Methoxymethyl)triphenylphosphonium (B8745145) Chloride
This derivative has shown significant inhibition efficiency.
Protocol:
-
Under a nitrogen atmosphere, add anhydrous acetone (B3395972) to a reactor.
-
Add triphenylphosphine (1 equivalent) to the reactor and stir, raising the temperature to 36-38°C.
-
Add chloromethyl methyl ether (2.0-2.4 equivalents) to the reactor and maintain the temperature for 3 hours.
-
Slowly increase the temperature to 46-48°C and continue the reaction for another 3 hours.
-
After the reaction, filter the mixture, wash the solid with anhydrous ether, and dry to obtain (methoxymethyl)this compound.
Synthesis of 4-Vinylbenzyl this compound
This vinyl-substituted derivative offers potential for polymerization and the formation of protective films.
Protocol:
-
Synthesis of 4-Vinylbenzyl Chloride (Precursor): This precursor can be synthesized via the gas-phase chlorination of p-methylstyrene.[5]
-
Synthesis of 4-Vinylbenzyl this compound:
-
In a round-bottom flask, dissolve 4-vinylbenzyl chloride (1 equivalent) and triphenylphosphine (1 equivalent) in a suitable solvent like toluene.
-
Reflux the mixture for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature and collect the precipitated solid by filtration.
-
Wash the solid with a non-polar solvent to remove impurities.
-
Dry the final product, 4-vinylbenzyl this compound, under vacuum.
-
Experimental Protocols for Corrosion Inhibition Studies
Gravimetric Method (Weight Loss)
This is a simple and direct method to determine the corrosion rate.
Protocol:
-
Prepare metal coupons (e.g., mild steel) of known dimensions and surface area.
-
Polish the coupons with different grades of emery paper, degrease with a solvent like acetone, wash with distilled water, and dry.
-
Weigh the coupons accurately.
-
Immerse the coupons in the corrosive solution (e.g., 1 M HCl) with and without different concentrations of the inhibitor.
-
After a specific immersion time (e.g., 24 hours) at a constant temperature, remove the coupons.
-
Carefully remove the corrosion products by cleaning the coupons (e.g., with a specific cleaning solution or by gentle brushing), wash with distilled water and acetone, and dry.
-
Weigh the cleaned coupons again.
-
Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:
-
Corrosion Rate (CR) (in mm/year): CR = (K * W) / (A * T * D)
-
Where:
-
K = a constant (8.76 x 10⁴)
-
W = weight loss in grams
-
A = surface area of the coupon in cm²
-
T = immersion time in hours
-
D = density of the metal in g/cm³
-
-
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] * 100
-
Where:
-
CR_blank = Corrosion rate in the absence of the inhibitor.
-
CR_inh = Corrosion rate in the presence of the inhibitor.
-
-
-
Electrochemical Measurements
Electrochemical techniques provide rapid and detailed information about the corrosion process and the inhibitor's mechanism. These are typically performed using a three-electrode cell setup (working electrode, counter electrode, and reference electrode).
This technique provides information on both anodic and cathodic reactions.
Protocol:
-
Immerse the prepared working electrode (e.g., mild steel) in the test solution (with and without inhibitor) and allow the open circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Scan the potential in a range of -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 1 mV/s).
-
Plot the resulting current density versus the applied potential (Tafel plot).
-
Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).
-
Calculate the inhibition efficiency (IE%) using the following equation:
-
Inhibition Efficiency (IE%): IE% = [(icorr_blank - icorr_inh) / icorr_blank] * 100
-
Where:
-
icorr_blank = Corrosion current density in the absence of the inhibitor.
-
icorr_inh = Corrosion current density in the presence of the inhibitor.
-
-
-
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.
Protocol:
-
After OCP stabilization, apply a small amplitude AC voltage (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).[6]
-
Plot the impedance data in the form of Nyquist and Bode plots.
-
The Nyquist plot for an inhibited system typically shows a larger semicircle compared to the uninhibited system, indicating an increase in charge transfer resistance (Rct).
-
Model the impedance data using an appropriate equivalent electrical circuit to determine parameters like solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).
-
Calculate the inhibition efficiency (IE%) using the Rct values:
-
Inhibition Efficiency (IE%): IE% = [(Rct_inh - Rct_blank) / Rct_inh] * 100
-
Where:
-
Rct_blank = Charge transfer resistance in the absence of the inhibitor.
-
Rct_inh = Charge transfer resistance in the presence of the inhibitor.
-
-
-
Data Presentation
Inhibition Efficiency Data
The following table summarizes the inhibition efficiency of various triphenylphosphonium derivatives on steel in acidic media, as determined by different methods.
| Inhibitor | Metal | Corrosive Medium | Concentration | Temperature (°C) | Method | Inhibition Efficiency (%) | Reference |
| (Methoxymethyl)this compound | Carbon Steel | 0.5 M H₂SO₄ | 1 ppm | - | Gravimetric | 74.19 | [1] |
| 4-Vinylbenzyl this compound | Mild Steel | 1.0 M HCl | 1 x 10⁻³ M | 30 | Weight Loss | ~94 | [7] |
| Benzylthis compound | Mild Steel | 0.3 M H₃PO₄ | 1 x 10⁻³ M | 25 | PDP | >90 | |
| Hexadecyltriphenylphosphonium bromide | Mild Steel | 1 M HCl | 0.07 mM | 25 | EIS/PDP | 99.1 / 97.6 | [1] |
| Ethyltriphenylphosphonium iodide | Mild Steel | 10⁻³ M H₂SO₄ | 25 | Galvanostatic | >95 | [8] | |
| Cetyltriphenylphosphonium bromide | C-steel | 0.5 M HCl | 7.5 x 10⁻⁵ M | - | - | 97.27 | [9] |
Quantum Chemical Parameters
Quantum chemical calculations are valuable for understanding the relationship between the molecular structure of an inhibitor and its efficiency. Key parameters include the energy of the highest occupied molecular orbital (E HOMO), the energy of the lowest unoccupied molecular orbital (E LUMO), the energy gap (ΔE), and the dipole moment (μ).[10][11][12][13]
| Parameter | Significance in Corrosion Inhibition |
| E HOMO | Higher values indicate a greater tendency to donate electrons to the metal surface, leading to better inhibition. |
| E LUMO | Lower values suggest a greater ability to accept electrons from the metal surface, enhancing adsorption. |
| Energy Gap (ΔE = E LUMO - E HOMO) | A smaller energy gap generally implies higher reactivity of the inhibitor molecule and better inhibition efficiency. |
| Dipole Moment (μ) | A higher dipole moment may increase the adsorption of the inhibitor on the metal surface. |
Visualization of Mechanisms
Experimental Workflow for Corrosion Inhibition Studies
Caption: Workflow for the synthesis and evaluation of corrosion inhibitors.
Adsorption Mechanism of Triphenylphosphonium Inhibitors on a Steel Surface
Caption: Adsorption mechanism of triphenylphosphonium inhibitors on a steel surface.
References
- 1. Experimental and Theoretical Studies of the Corrosion Inhibition Performance of a Quaternary Phosphonium-Based Ionic Liquid for Mild Steel in HCl Medium | MDPI [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [wap.guidechem.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. ajbas.academy.edu.ly [ajbas.academy.edu.ly]
- 13. sibran.ru [sibran.ru]
Application Notes and Protocols for Aqueous Wittig Reaction Using Triphenylphosphonium Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wittig reaction is a cornerstone of organic synthesis, enabling the reliable formation of carbon-carbon double bonds from carbonyl compounds. Traditionally performed in anhydrous organic solvents, recent advancements have led to the development of aqueous protocols. These "green" methodologies offer significant advantages, including reduced environmental impact, simplified procedures, and often, enhanced reaction rates and selectivities. This document provides detailed application notes and protocols for conducting the Wittig reaction in an aqueous medium using triphenylphosphonium chloride derivatives. The protocols are particularly relevant for researchers in drug development and other fields where sustainable and efficient synthetic methods are paramount.
Core Concepts
The aqueous Wittig reaction typically involves the in situ or pre-formed generation of a phosphorus ylide from a triphenylphosphonium salt in the presence of a base. The ylide then reacts with an aldehyde or ketone to yield an alkene and triphenylphosphine (B44618) oxide. The use of water as a solvent is facilitated by the solubility of the phosphonium (B103445) salt and the base in the aqueous phase. The hydrophobic effect can also play a role in promoting the reaction between the organic substrates.
Reaction Mechanism
The generally accepted mechanism for the Wittig reaction in an aqueous medium proceeds through the following key steps:
-
Ylide Formation: The phosphonium salt is deprotonated by a base (e.g., NaOH, NaHCO₃) to form the phosphorus ylide.
-
Oxaphosphetane Formation: The nucleophilic ylide attacks the carbonyl carbon of the aldehyde or ketone in a [2+2] cycloaddition to form a four-membered ring intermediate called an oxaphosphetane.
-
Alkene Formation: The unstable oxaphosphetane collapses, yielding the final alkene product and triphenylphosphine oxide. The formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide is a major driving force for the reaction.
Experimental Protocols
Two primary protocols for the aqueous Wittig reaction are presented below, differing in the choice of base and reaction setup.
Protocol 1: One-Pot Aqueous Wittig Reaction with Sodium Bicarbonate
This protocol is a versatile and environmentally friendly method that utilizes a weak base in a one-pot setup.
Materials:
-
Triphenylphosphine (Ph₃P)
-
Alkyl halide (e.g., methyl bromoacetate, bromoacetonitrile)
-
Aldehyde (e.g., benzaldehyde, 2-thiophenecarboxaldehyde, anisaldehyde)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether
-
1.0 M Sulfuric acid (H₂SO₄)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl acetate (B1210297) for eluent
Procedure:
-
To a test tube equipped with a magnetic stir bar, add freshly ground triphenylphosphine.
-
Add 5 mL of a saturated aqueous solution of sodium bicarbonate and stir the suspension for 1 minute.
-
To the suspension, add the alkyl halide followed by the aldehyde.
-
Stir the reaction mixture vigorously for 1 hour at room temperature.
-
After 1 hour, quench the reaction by adding 40 drops of 1.0 M H₂SO₄ (aq).
-
Extract the mixture with diethyl ether.
-
Dry the combined organic extracts with magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Aqueous Wittig Reaction with Sodium Hydroxide (B78521)
This protocol is effective for a wide range of aromatic aldehydes and is typically completed within a short reaction time.[1]
Materials:
-
Aromatic aldehyde
-
Benzyltriphenylphosphonium (B107652) chloride
-
10% (w/v) Sodium hydroxide (NaOH) solution or 50% (w/w) NaOH solution
-
Dichloromethane (for extraction, if necessary)
-
95% Ethanol (for recrystallization)
Procedure:
-
In a suitable flask, combine the aromatic aldehyde and benzylthis compound.
-
Add the sodium hydroxide solution to the mixture.
-
Stir the reaction vigorously at room temperature for 30 minutes or reflux for 2 hours, depending on the substrate and desired yield.[1][2]
-
If a precipitate forms, filter the reaction mixture and wash the solid with water until the filtrate is neutral.
-
Recrystallize the crude product from a minimum amount of boiling 95% ethanol.
-
If no precipitate forms, extract the reaction mixture with dichloromethane.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product for further purification.
Experimental Workflow
The following diagram illustrates the general workflow for performing an aqueous Wittig reaction.
Data Presentation
The following tables summarize representative quantitative data for the aqueous Wittig reaction under different conditions.
Table 1: One-Pot Aqueous Wittig Reaction with Various Aldehydes and Alkyl Halides using NaHCO₃
| Entry | Aldehyde (R¹) | Alkyl Halide (R²) | % Yieldª | E:Z Ratioᵇ |
| 1 | Benzaldehyde | Methyl bromoacetate | 46.5 (87.0)ᶜ | 95.5:4.5 |
| 2 | 2-Thiophenecarboxaldehyde | Methyl bromoacetate | 54.9 (87.0)ᶜ | 99.8:0.2 |
| 3 | Anisaldehyde | Methyl bromoacetate | 55.8 (90.5)ᶜ | 93.1:6.9 |
| 4 | Benzaldehyde | Bromoacetonitrile | 56.9 (86.1)ᶜ | 58.8:41.2 |
ᵃ Isolated yield after column chromatography. ᵇ Determined by ¹H NMR spectroscopy. ᶜ Yield in parentheses is based on recovered starting material.
Table 2: Aqueous Wittig Reaction of Aromatic Aldehydes with Benzylthis compound using NaOH [1][2]
| Aldehyde | Base/Conditions | Reaction Time | % Yield |
| Aromatic Aldehyde | 10% NaOH, Reflux | 2 hours | 30 |
| Aromatic Aldehyde | 10% NaOH, Microwave | Not specified | 40 |
| Various Aromatic Aldehydes | NaOH | 30 minutes | (Product formed) |
Applications in Drug Development
The aqueous Wittig reaction is a valuable tool in drug discovery and development for several reasons:
-
Green Chemistry: Reduces the use of hazardous organic solvents, aligning with the principles of sustainable chemistry, which is increasingly important in the pharmaceutical industry.
-
Functional Group Tolerance: The reaction conditions are often mild, allowing for the presence of various functional groups in the substrates, which is crucial when working with complex drug molecules.
-
Efficiency: One-pot procedures and rapid reaction times can accelerate the synthesis of compound libraries for screening.
-
Scaffold Hopping and Analogue Synthesis: Provides a straightforward method for modifying lead compounds by introducing double bonds, enabling the exploration of structure-activity relationships.
Troubleshooting and Safety
-
Low Yields: Ensure vigorous stirring to maximize the interfacial area between the aqueous and organic phases. The purity of the reagents, especially the aldehyde, is critical.
-
Side Reactions: Aldehydes can be prone to oxidation or self-condensation. Using fresh, purified aldehydes can mitigate these issues.
-
Safety: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Sodium hydroxide is corrosive and should be handled with care. Organic solvents are flammable.
References
Application Notes and Protocols for the Synthesis of Alkenes from Aldehydes using Triphenylphosphonium Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of alkenes from aldehydes or ketones.[1][2][3] Discovered by Georg Wittig in 1954, for which he was awarded the Nobel Prize in Chemistry in 1979, this reaction involves the use of a phosphorus ylide, also known as a Wittig reagent, to convert a carbonyl group into a carbon-carbon double bond.[3][4] A key advantage of the Wittig reaction is the high degree of regioselectivity, ensuring the double bond is formed at the specific location of the carbonyl group.[5] This precise control is particularly valuable in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients.[6]
This document provides detailed application notes and experimental protocols for the synthesis of alkenes from aldehydes using ylides generated from triphenylphosphonium chlorides.
Reaction Mechanism and Stereochemistry
The Wittig reaction proceeds through a series of well-defined steps. First, the triphenylphosphonium chloride salt is deprotonated by a strong base to form a phosphorus ylide.[7] This ylide then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde.[5] The resulting intermediate, a betaine, subsequently forms a four-membered ring called an oxaphosphetane.[4] This oxaphosphetane is unstable and collapses to yield the final alkene product and triphenylphosphine (B44618) oxide.[4] The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is the thermodynamic driving force for the reaction.[4]
The stereochemical outcome of the Wittig reaction, yielding either the (E)- or (Z)-alkene, is dependent on the nature of the substituents on the ylide.[1] Stabilized ylides, typically those with electron-withdrawing groups, tend to favor the formation of the (E)-alkene, while non-stabilized ylides, such as those derived from simple alkyl halides, predominantly yield the (Z)-alkene.[8] Semi-stabilized ylides, like the one derived from benzyltriphenylphosphonium (B107652) chloride, often produce a mixture of (E)- and (Z)-isomers.[1]
Applications in Drug Development
The Wittig reaction is a cornerstone in medicinal chemistry and drug development due to its reliability in constructing carbon-carbon double bonds. It is frequently employed in the total synthesis of natural products with diverse biological activities.[6] For instance, derivatives of stilbene (B7821643), which can be synthesized via the Wittig reaction, have been investigated for their potential antitumor properties.[9] The reaction's tolerance for a wide range of functional groups allows for its application in the synthesis of complex molecular architectures.[3]
Quantitative Data Presentation
The yield of the Wittig reaction can vary significantly based on the specific reactants and reaction conditions. Below is a summary of reported yields for the synthesis of various stilbene derivatives from substituted benzaldehydes and benzylthis compound.
| Aldehyde Reactant | Product | Yield (%) | Reference |
| Benzaldehyde (B42025) | Stilbene | 40-89 | [9] |
| 4-Methoxybenzaldehyde | 4-Methoxystilbene | 99 | [10] |
| 4-Nitrobenzaldehyde | 4-Nitrostilbene | 95 | [10] |
| 4-Chlorobenzaldehyde | 4-Chlorostilbene | 91 | [10] |
| 2-Naphthaldehyde | 2-(2-Phenylethenyl)naphthalene | 81 | [10] |
| Trans-cinnamaldehyde | 1,4-Diphenyl-1,3-butadiene | 72 | [10] |
| 9-Anthraldehyde (B167246) | trans-9-(2-Phenylethenyl)anthracene | 11 | [11] |
Experimental Protocols
The following protocols provide a general framework and a specific example for conducting the Wittig reaction.
General Experimental Workflow
The synthesis of an alkene via the Wittig reaction typically follows the workflow illustrated below. The process begins with the formation of the phosphorus ylide in situ, followed by the reaction with an aldehyde, and concludes with product isolation and purification.
Protocol 1: Synthesis of trans-9-(2-Phenylethenyl)anthracene[7]
This protocol details the synthesis of trans-9-(2-phenylethenyl)anthracene from 9-anthraldehyde and benzylthis compound.
Materials:
-
9-Anthraldehyde (0.50 g)
-
Benzylthis compound (0.87 g)
-
N,N-Dimethylformamide (DMF) (6 mL)
-
50% (w/w) Sodium hydroxide (B78521) solution (approx. 10 drops)
-
Distilled water
-
25-mL Erlenmeyer flask
-
Magnetic stir bar and stir plate
-
Vacuum filtration apparatus
Procedure:
-
In a 25-mL Erlenmeyer flask, combine 9-anthraldehyde (0.50 g) and benzylthis compound (0.87 g).
-
Add a small magnetic stir bar and 6 mL of DMF to dissolve the solids.
-
Stir the mixture vigorously for at least 5 minutes.
-
Carefully add 10 drops of 50% sodium hydroxide solution to the rapidly stirring reaction mixture. The color of the reaction is expected to change from dark yellowish to reddish-orange over a period of 30 minutes.
-
After stirring vigorously for 30 minutes, add 4 mL of a 1:1 mixture of 1-propanol and distilled water to precipitate the product.
-
Collect the crude yellow solid product by vacuum filtration.
-
Recrystallize the crude product from a minimal amount of hot 1-propanol (approximately 4 mL).
-
Collect the purified yellowish crystalline solid by vacuum filtration and allow it to dry completely.
Protocol 2: Synthesis of Stilbene in a Two-Phase System[12]
This protocol describes the synthesis of stilbene from benzaldehyde and benzylthis compound using a two-phase solvent system.
Materials:
-
Benzylthis compound (9.77 mmol)
-
Benzaldehyde (9.8 mmol)
-
Dichloromethane (B109758) (10 mL)
-
50% aqueous sodium hydroxide solution
-
Anhydrous sodium sulfate
-
95% Ethanol (B145695) for recrystallization
-
50-mL round-bottom flask with reflux condenser
-
Magnetic stir bar and stir plate
-
Separatory funnel
Procedure:
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine benzylthis compound (9.77 mmol) and benzaldehyde (9.8 mmol) in 10 mL of dichloromethane.
-
With vigorous stirring, add a 50% aqueous solution of sodium hydroxide dropwise through the condenser.
-
Continue stirring vigorously for 30 minutes at room temperature.
-
After the reaction period, transfer the mixture to a separatory funnel.
-
Wash the organic layer with water (3 x 10 mL) until the aqueous layer is neutral to pH paper.
-
Transfer the organic layer to a clean Erlenmeyer flask and dry it over anhydrous sodium sulfate.
-
Decant the dried dichloromethane solution and remove the solvent using a rotary evaporator.
-
Purify the crude product by recrystallizing from hot 95% ethanol (approximately 10-12 mL) to obtain trans-stilbene.
Troubleshooting and Optimization
-
Low Yields: Low yields can result from several factors. In two-phase systems, inefficient mixing between the aqueous and organic layers can be a primary cause; vigorous stirring is crucial.[12] The purity of the aldehyde is also important, as oxidation to the corresponding carboxylic acid will quench the ylide.[12] Additionally, the ylide is sensitive to moisture and air, so using anhydrous solvents and performing the reaction under an inert atmosphere can improve yields.[12]
-
Purification Challenges: The primary byproduct, triphenylphosphine oxide, can sometimes be difficult to separate from the desired alkene.[12] If recrystallization is ineffective, column chromatography can be employed for purification. The higher polarity of triphenylphosphine oxide allows for its separation from the less polar alkene product.[11]
-
Stereoselectivity: To favor the formation of the (E)-alkene with semi-stabilized ylides, isomerization of the product mixture can be performed. For example, irradiating the solution with a light source in the presence of a catalytic amount of iodine can convert the (Z)-isomer to the more stable (E)-isomer.[13]
By following these detailed protocols and considering the troubleshooting advice, researchers can effectively utilize the Wittig reaction for the synthesis of a wide variety of alkenes.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Recent applications of the Wittig reaction in alkaloid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. www1.udel.edu [www1.udel.edu]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. delval.edu [delval.edu]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: The Wittig Reaction with Triphenylphosphonium Salts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield and efficiency of the Wittig reaction.
Troubleshooting Guide
Low yields in the Wittig reaction can arise from several factors, from reagent quality to reaction conditions. This guide provides a systematic approach to identifying and resolving common issues.
Problem 1: Low or No Product Formation
| Possible Cause | Troubleshooting Steps |
| Incomplete Ylide Formation | - Base Strength: Ensure the base is strong enough to deprotonate the phosphonium (B103445) salt. For non-stabilized ylides, strong bases like n-butyllithium (n-BuLi), sodium hydride (NaH), or sodium amide (NaNH2) are typically required.[1][2][3] For stabilized ylides, weaker bases such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K2CO3) may suffice.[3][4] - Base Quality: Use fresh, properly stored bases. For instance, potassium tert-butoxide is highly sensitive to moisture and should be handled under anhydrous conditions.[1][5] |
| Ylide Instability | - In Situ Generation: For unstable ylides, consider generating the ylide in the presence of the aldehyde or ketone. This can be achieved by adding the phosphonium salt in portions to a mixture of the carbonyl compound and the base.[1][5] - Temperature Control: Ylide formation is often conducted at low temperatures (e.g., 0 °C or -78 °C) to enhance stability before the addition of the carbonyl compound.[1] |
| Moisture and Air Sensitivity | - Anhydrous Conditions: Ylides are highly reactive towards water and oxygen.[1][6] All glassware must be thoroughly dried (e.g., flame-dried or oven-dried), and the reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).[1] - Anhydrous Solvents: Use anhydrous solvents. Common solvents like THF and diethyl ether should be freshly distilled from a suitable drying agent. |
| Poor Reagent Quality | - Aldehyde Purity: Aldehydes are prone to oxidation to carboxylic acids, which will be quenched by the ylide.[7] Ensure the aldehyde is pure and, if necessary, freshly distilled before use. - Phosphonium Salt Purity: Impurities in the phosphonium salt can interfere with the reaction. Recrystallize the salt if its purity is questionable. |
| Steric Hindrance | - Alternative Reagents: For sterically hindered ketones, the standard Wittig reaction may be slow and give poor yields.[7] In such cases, the Horner-Wadsworth-Emmons (HWE) reaction, which uses more nucleophilic phosphonate (B1237965) carbanions, is a preferred alternative.[7][8][9] |
Problem 2: Complex Product Mixture or Presence of Side Products
| Possible Cause | Troubleshooting Steps |
| Side Reactions of the Carbonyl Compound | - Base-Sensitive Substrates: Aldehydes with α-hydrogens can undergo self-condensation (aldol reaction) in the presence of strong bases. Using milder bases or the in situ ylide generation method can mitigate this.[10] - Cannizzaro Reaction: Aldehydes without α-hydrogens can undergo disproportionation (Cannizzaro reaction) with strong bases.[10] Adjusting the base and reaction conditions is crucial. |
| Epimerization | - α-Stereocenters: If the aldehyde or ketone has a stereocenter at the α-position, strong bases can cause epimerization.[10] Using milder bases like silver carbonate can be beneficial for base-sensitive substrates.[10] |
| Unreacted Starting Materials | - Reaction Time and Temperature: Monitor the reaction progress by Thin Layer Chromatography (TLC). Insufficient reaction time or temperature may lead to incomplete conversion.[1] Some reactions may require warming to room temperature or gentle heating to go to completion. |
| Difficult Purification | - Triphenylphosphine (B44618) Oxide Removal: The primary byproduct, triphenylphosphine oxide (Ph3P=O), can be difficult to separate from the desired alkene, especially for nonpolar products.[11][12] - Crystallization: Triphenylphosphine oxide is often crystalline and can sometimes be removed by filtration if the product is soluble. Recrystallization of the product can also be effective.[13] - Chromatography: Careful column chromatography can separate the product.[11] - Chemical Conversion: Convert the triphenylphosphine oxide to a more polar species by treating the crude mixture with reagents like hydrogen peroxide or iodomethane, facilitating its removal by chromatography.[11] Another approach is to convert it to a water-soluble phosphate (B84403) salt.[12] |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right base for my Wittig reaction?
The choice of base is critical and depends on the stability of the ylide you are generating.[14]
-
Non-stabilized ylides (alkyl-substituted): These are highly reactive and require strong bases for deprotonation of the phosphonium salt. Common choices include n-butyllithium (n-BuLi), sodium hydride (NaH), sodium amide (NaNH2), and potassium tert-butoxide (KOtBu).[1][3]
-
Stabilized ylides (with electron-withdrawing groups like esters or ketones): The acidic proton on the phosphonium salt is more easily removed. Milder bases such as sodium hydroxide (NaOH), potassium carbonate (K2CO3), or even sodium bicarbonate (NaHCO3) in some cases, can be used.[3][15]
Q2: How does the choice of ylide affect the stereochemistry of the alkene product?
The structure of the ylide significantly influences the E/Z selectivity of the resulting alkene.[15]
-
Non-stabilized ylides generally lead to the formation of (Z)-alkenes with moderate to high selectivity.[7][15]
-
Stabilized ylides typically favor the formation of (E)-alkenes, as the reaction is often under thermodynamic control, allowing for equilibration to the more stable trans intermediate.[7][15][16]
-
Semi-stabilized ylides (e.g., aryl-substituted) often give poor E/Z selectivity.[7]
Q3: My reaction with a non-stabilized ylide is giving the wrong (E) stereoisomer. How can I favor the (Z)-alkene?
If you are obtaining the (E)-alkene when the (Z)-isomer is expected, lithium salts in the reaction mixture might be promoting equilibration.
-
Use Lithium-Free Bases: Employing sodium- or potassium-based reagents (e.g., NaH, KHMDS) can enhance Z-selectivity. Performing the reaction in solvents like DMF in the presence of sodium iodide can also favor the Z-isomer.[7]
Q4: I need to synthesize the (E)-alkene from a non-stabilized ylide. What are my options?
-
Schlosser Modification: This modification of the Wittig reaction allows for the selective synthesis of (E)-alkenes from ylides that would normally produce (Z)-alkenes.[7][17] It involves treating the intermediate betaine (B1666868) with a strong base like phenyllithium (B1222949) at low temperature, followed by protonation and elimination.[7][17][18]
-
Horner-Wadsworth-Emmons (HWE) Reaction: This is a powerful alternative that typically provides excellent E-selectivity, especially for stabilized systems.[8][19] A key advantage is that the phosphate byproduct is water-soluble, simplifying purification.[8][9][12]
Q5: What are the best practices for setting up a Wittig reaction to maximize yield?
-
Dry Glassware and Inert Atmosphere: Always use flame- or oven-dried glassware and conduct the reaction under an inert atmosphere (nitrogen or argon) to prevent quenching of the ylide by moisture or oxygen.[1]
-
Anhydrous Solvents: Use freshly dried and distilled solvents.
-
Order of Addition: Typically, the ylide is prepared first by adding the base to the phosphonium salt, followed by the addition of the carbonyl compound.[14] However, for unstable ylides, in situ generation (adding the salt to a mixture of the base and carbonyl) can be more effective.[1][5]
-
Temperature Control: Perform ylide generation at a low temperature (e.g., 0 °C or -78 °C) to maintain its stability, then allow the reaction with the carbonyl to proceed, often by warming to room temperature.[1]
-
Monitor Progress: Use TLC to track the consumption of the starting materials and the formation of the product to determine the optimal reaction time.[1]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Triphenylphosphonium Salt
This protocol describes the preparation of a phosphonium salt via the S_N_2 reaction of triphenylphosphine with an alkyl halide.[20]
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve triphenylphosphine (1.0 eq.) in a suitable non-polar solvent (e.g., toluene (B28343) or benzene).
-
Reagent Addition: Add the primary alkyl halide (1.0-1.1 eq.) to the solution.
-
Reaction: Heat the mixture to reflux and stir for the required time (typically several hours to overnight). The progress of the reaction can be monitored by the precipitation of the phosphonium salt.
-
Isolation: Cool the reaction mixture to room temperature, and then further cool in an ice bath to maximize precipitation.
-
Purification: Collect the solid phosphonium salt by vacuum filtration, wash it with a cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials, and dry the salt under vacuum.
Protocol 2: General Procedure for a Wittig Reaction with a Non-Stabilized Ylide using n-BuLi
This procedure outlines the formation of an alkene using a non-stabilized ylide generated with n-butyllithium.
-
Setup: Under an inert atmosphere (N2 or Ar), add the dry triphenylphosphonium salt (1.0 eq.) to a flame-dried, two-neck round-bottom flask containing a magnetic stir bar and anhydrous tetrahydrofuran (B95107) (THF).
-
Ylide Formation: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of n-butyllithium (1.0 eq.) in hexanes dropwise via syringe. A color change (typically to orange, red, or deep yellow) indicates the formation of the ylide. Stir the mixture at this temperature for 30-60 minutes.
-
Carbonyl Addition: While maintaining the temperature at 0 °C, add a solution of the aldehyde or ketone (0.95 eq.) in anhydrous THF dropwise.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-4 hours, or until TLC analysis indicates the consumption of the limiting reagent.
-
Workup: Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH4Cl). Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to remove triphenylphosphine oxide.[21]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Wittig reagents - Wikipedia [en.wikipedia.org]
- 4. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Use of Silver Carbonate in the Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. youtube.com [youtube.com]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. total-synthesis.com [total-synthesis.com]
- 15. Wittig Reaction [organic-chemistry.org]
- 16. adichemistry.com [adichemistry.com]
- 17. synarchive.com [synarchive.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Wittig-Horner Reaction [organic-chemistry.org]
- 20. m.youtube.com [m.youtube.com]
- 21. youtube.com [youtube.com]
Technical Support Center: Phosphonium Ylide Preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the preparation of phosphonium (B103445) ylides for use in the Wittig reaction and other synthetic applications.
Frequently Asked Questions (FAQs)
Q1: What is the general procedure for preparing a phosphonium ylide?
Phosphonium ylides are typically prepared in a two-step process.[1][2][3] The first step is the formation of a phosphonium salt, usually by the SN2 reaction of a phosphine (B1218219) (commonly triphenylphosphine) with an alkyl halide.[2][4][5] The resulting phosphonium salt is then deprotonated using a suitable base to generate the phosphonium ylide (also known as a Wittig reagent).[5][6]
Q2: How do I choose the appropriate base for deprotonating the phosphonium salt?
The choice of base depends on the acidity of the α-proton of the phosphonium salt, which is influenced by the substituents on the carbon atom.[7][8]
-
Non-stabilized ylides: For simple alkylphosphonium salts, a very strong base is required for complete deprotonation.[9][10] Common choices include n-butyllithium (n-BuLi), sodium hydride (NaH), or sodium amide (NaNH₂).[2]
-
Stabilized ylides: If the phosphonium salt has an electron-withdrawing group (e.g., ester, ketone) on the α-carbon, the proton is more acidic, and a weaker base can be used.[7] Alkoxides, or even aqueous sodium hydroxide, can be sufficient in these cases.[7]
Q3: What is the difference between a stabilized and a non-stabilized ylide, and how does it affect my reaction?
The key difference lies in their stability and reactivity, which in turn affects the stereochemistry of the resulting alkene in a Wittig reaction.
-
Non-stabilized ylides (e.g., with alkyl substituents) are highly reactive and less stable.[1] They typically react irreversibly and rapidly with aldehydes and ketones to form predominantly the Z-alkene (cis).[1][11]
-
Stabilized ylides (e.g., with adjacent carbonyl or ester groups) are less reactive and more stable, sometimes even isolable.[1][11] The reaction is often reversible, proceeding under thermodynamic control to yield predominantly the E-alkene (trans).[1][11]
Q4: Can I prepare a phosphonium ylide from a secondary alkyl halide?
While primary alkyl halides are preferred for the SN2 reaction with triphenylphosphine (B44618) to form the phosphonium salt, secondary halides can sometimes be used.[4][9] However, the yields are generally lower due to steric hindrance, and elimination side reactions can become more competitive.[5][9] For sterically hindered systems, alternative methods like the Horner-Wadsworth-Emmons reaction may be more suitable.[12]
Q5: My phosphonium ylide appears to be decomposing. What are the common causes?
Phosphonium ylides, particularly non-stabilized ones, are sensitive to air and moisture.[9]
-
Water and Alcohols: Ylides are strong bases and will be protonated by water or alcohols, leading to the formation of a hydrocarbon and triphenylphosphine oxide.[9] It is crucial to use anhydrous solvents and maintain an inert atmosphere (e.g., nitrogen or argon).
-
Oxygen: Many ylides are also sensitive to oxygen.[9] Performing the reaction under an inert atmosphere is recommended, especially for non-stabilized ylides.
Q6: How does the presence of lithium salts affect the stereochemical outcome of the Wittig reaction?
Lithium salts can coordinate to the betaine (B1666868) intermediate in the Wittig reaction, which can affect the stereochemical outcome.[11] This can lead to a decrease in the Z-selectivity for non-stabilized ylides.[11] For reactions where high Z-selectivity is desired, "salt-free" conditions may be employed.
Troubleshooting Guides
Problem 1: Low or No Yield of Phosphonium Salt
| Potential Cause | Suggested Solution |
| Low Reactivity of Alkyl Halide | Primary alkyl halides react best in the SN2 reaction with triphenylphosphine.[4][9] For less reactive halides, consider using a higher boiling point solvent (e.g., toluene, acetonitrile) and increasing the reaction time and/or temperature.[4] The use of a Finkelstein reaction to convert an alkyl chloride to a more reactive alkyl iodide can also be beneficial. |
| Steric Hindrance | Secondary alkyl halides react more slowly and may give lower yields.[5][9] Ensure prolonged reaction times and higher temperatures. If the yield is still poor, consider alternative synthetic routes. |
| Poor Solubility | Ensure that both the alkyl halide and triphenylphosphine are soluble in the chosen solvent at the reaction temperature. Toluene or benzene (B151609) are common choices.[4] |
| Impure Reagents | Use purified alkyl halide and triphenylphosphine. Impurities can lead to side reactions. |
Problem 2: Low Yield of Phosphonium Ylide/Wittig Product
| Potential Cause | Suggested Solution |
| Incomplete Deprotonation | The base may be too weak or not fresh. For non-stabilized ylides, ensure you are using a strong base like n-BuLi or NaH.[9] For solid bases like potassium tert-butoxide, use a freshly opened bottle or a sublimed reagent.[13] |
| Moisture in the Reaction | Phosphonium salts can be hygroscopic.[14] Dry the phosphonium salt under vacuum before use.[14] Use anhydrous solvents and perform the reaction under an inert atmosphere (nitrogen or argon). |
| Ylide Instability | Non-stabilized ylides can decompose.[15] Generate the ylide in situ and add the aldehyde or ketone promptly. For sensitive substrates, consider adding the phosphonium salt to a mixture of the base and the carbonyl compound.[15] |
| Side Reactions with Substrate | If your aldehyde or ketone has other functional groups, they may react with the ylide. For example, esters are generally unreactive, but other acidic protons in the molecule could quench the ylide. Protect sensitive functional groups if necessary. |
| Sterically Hindered Carbonyl | Sterically hindered ketones may react slowly or not at all, especially with stabilized ylides.[12] Consider using a more reactive, non-stabilized ylide or an alternative olefination method like the Horner-Wadsworth-Emmons reaction.[12] |
Problem 3: Difficulty in Purifying the Alkene Product
| Potential Cause | Suggested Solution |
| Removal of Triphenylphosphine Oxide (TPPO) | TPPO is a common byproduct of the Wittig reaction and can be difficult to remove by standard chromatography due to its polarity.[16] Several methods can be employed for its removal: - Crystallization: If the alkene product is a nonpolar solid, TPPO can sometimes be removed by recrystallization from a nonpolar solvent. - Precipitation of TPPO: In some cases, TPPO can be precipitated from a nonpolar solvent like hexane (B92381) or ether and removed by filtration. - Conversion to a water-soluble derivative: TPPO can be reacted with certain reagents to form a water-soluble phosphonium salt that can be removed by aqueous extraction. |
Quantitative Data Summary
Table 1: Choice of Base for Ylide Formation
| Ylide Type | α-Substituent | Approximate pKa of Phosphonium Salt | Suitable Bases |
| Non-stabilized | Alkyl, H | ~25-35[9] | n-BuLi, NaH, NaNH₂, KHMDS |
| Semi-stabilized | Aryl, Vinyl | ~20-25 | Alkoxides (e.g., KOtBu), NaH |
| Stabilized | -CO₂R, -COR, -CN | ~10-15 | NaOEt, NaOMe, K₂CO₃, NaOH[7] |
Table 2: Stereochemical Outcome of the Wittig Reaction
| Ylide Type | Reactivity | Predominant Alkene Isomer | Typical Conditions |
| Non-stabilized | High | Z (cis)[11] | Aprotic, salt-free conditions |
| Stabilized | Low | E (trans)[11] | Protic or aprotic solvents |
| Semi-stabilized | Intermediate | Mixture of E and Z | Stereoselectivity is often poor and condition-dependent |
Experimental Protocols
Protocol 1: General Procedure for Phosphonium Salt Synthesis
-
Setup: A round-bottom flask equipped with a reflux condenser and a magnetic stir bar is charged with triphenylphosphine (1.0 eq.).
-
Reagents: The alkyl halide (1.0-1.1 eq.) is dissolved in a suitable solvent (e.g., toluene, acetonitrile, or benzene).[4]
-
Reaction: The solution of the alkyl halide is added to the flask containing triphenylphosphine. The mixture is heated to reflux and stirred for the appropriate time (typically several hours to overnight). The reaction progress can be monitored by TLC or ¹H NMR.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. The phosphonium salt often precipitates out of the solution.[4] The solid is collected by filtration, washed with a non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted starting materials, and dried under vacuum.
Protocol 2: Preparation of a Non-Stabilized Ylide and Subsequent Wittig Reaction
Caution: Strong bases like n-BuLi are pyrophoric and must be handled with care under an inert atmosphere.
-
Setup: An oven-dried, three-neck round-bottom flask is equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen or argon inlet.
-
Phosphonium Salt: The phosphonium salt (1.0 eq.) is added to the flask, and the flask is purged with inert gas. Anhydrous solvent (e.g., THF or diethyl ether) is added via syringe.
-
Ylide Formation: The resulting suspension is cooled to the desired temperature (e.g., 0 °C or -78 °C). A strong base (e.g., n-BuLi, 1.0 eq.) is added dropwise via syringe.[17] The formation of the ylide is often indicated by a color change (typically to orange or deep red). The mixture is stirred for about 30-60 minutes to ensure complete deprotonation.[17]
-
Wittig Reaction: The aldehyde or ketone (0.9-1.0 eq.), dissolved in the same anhydrous solvent, is added slowly to the ylide solution at the same low temperature.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).
-
Workup: The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Visualizations
Caption: Experimental workflow for phosphonium ylide preparation.
References
- 1. adichemistry.com [adichemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 7. m.youtube.com [m.youtube.com]
- 8. content.e-bookshelf.de [content.e-bookshelf.de]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Wittig Reaction [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]
Technical Support Center: Removal of Triphenylphosphine Oxide from Wittig Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of triphenylphosphine (B44618) oxide (TPPO), a common and often problematic byproduct of the Wittig reaction.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of Wittig reaction products.
Issue: My product is co-eluting with triphenylphosphine oxide during column chromatography.
When standard silica (B1680970) gel chromatography fails to separate the desired alkene from TPPO, alternative or supplementary purification strategies are necessary.
-
Solution 1: Filtration through a Silica Plug. This technique is a rapid and effective way to remove the highly polar TPPO from less polar products.[1][2] The high polarity of TPPO causes it to adsorb strongly to silica gel, while a less polar product can be eluted with a non-polar solvent.[2]
-
Solution 2: Precipitation of a Triphenylphosphine Oxide-Metal Salt Complex. If your product is stable in polar solvents like ethanol, this method is highly effective. Triphenylphosphine oxide acts as a Lewis base and can form insoluble complexes with certain metal salts, such as zinc chloride (ZnCl₂), magnesium chloride (MgCl₂), or calcium bromide (CaBr₂).[2] These complexes can then be easily removed by filtration, even if the desired product is also polar.[3][4]
Issue: My product and TPPO are co-crystallizing.
This is a frequent issue due to the crystalline nature of TPPO and its similar solubility profile to many Wittig products.[5]
-
Solution: Solvent Screening for Selective Precipitation. The solubility of TPPO varies significantly across different organic solvents.[5] By selecting a solvent system where your product is soluble but TPPO is not (e.g., cold diethyl ether, hexanes, or cyclohexane), you can selectively precipitate the byproduct.[4][5] The process often involves concentrating the crude reaction mixture and then triturating or suspending the residue in a non-polar solvent.[4][5]
Issue: I want to avoid column chromatography altogether, especially on a large scale.
For large-scale reactions, chromatography is often not feasible.[6] Non-chromatographic methods are highly desirable in these cases.[2]
-
Solution 1: Selective Precipitation. As described above, exploiting the poor solubility of TPPO in non-polar solvents like hexanes or cyclohexane (B81311) can allow for its direct removal from the reaction mixture by filtration.[6][7]
-
Solution 2: Metal Salt Precipitation. The formation of insoluble TPPO-metal salt adducts is a scalable and efficient chromatography-free purification method.[6][8] Adding salts like ZnCl₂, MgCl₂, or CaBr₂ can precipitate the TPPO complex, which is then simply filtered off.[4][9]
Frequently Asked Questions (FAQs)
Q1: Why is triphenylphosphine oxide (TPPO) so difficult to remove?
A1: Triphenylphosphine oxide is a highly polar and crystalline byproduct that often has a solubility profile similar to the desired alkene product.[5] This makes its removal by standard purification techniques like extraction and simple crystallization challenging.[5]
Q2: What are the main strategies for removing TPPO?
A2: The primary strategies for TPPO removal can be categorized into three main approaches:
-
Precipitation/Crystallization: This method exploits the differences in solubility between the product and TPPO in various solvents.[5] TPPO is poorly soluble in non-polar solvents like hexane (B92381) and cold diethyl ether.[4]
-
Chromatography: This technique separates the product from TPPO based on their differential adsorption to a stationary phase, such as silica gel.[5]
-
Chemical Conversion: This involves reacting TPPO with a reagent to form an easily separable derivative, such as an insoluble metal salt complex or a chlorophosphonium salt.[5][10]
Q3: How can I remove TPPO if my product is non-polar?
A3: If your product is stable and relatively non-polar, a good method is to concentrate the reaction mixture, suspend the residue in a non-polar solvent like pentane (B18724) or a hexane/ether mixture, and filter it through a short plug of silica.[1][10] The non-polar product will elute while the highly polar TPPO remains adsorbed to the silica.[1]
Q4: How can I remove TPPO if my product is also polar?
A4: If your product is polar and co-elutes with TPPO during chromatography, precipitation with metal salts is a highly effective strategy.[3] For instance, adding zinc chloride (ZnCl₂) to an ethanolic solution of the crude mixture will precipitate an insoluble ZnCl₂(TPPO)₂ complex.[3][4] This complex can be removed by filtration, leaving the polar product in the solution.[3]
Q5: Which metal salt is best for precipitating TPPO?
A5: The choice of metal salt can depend on the reaction solvent.
-
ZnCl₂ is effective for precipitating TPPO from polar solvents like ethanol, ethyl acetate, and THF.[3][4]
-
MgCl₂ works well in solvents like toluene (B28343) or dichloromethane.[4]
-
CaBr₂ has been shown to be very efficient for removing TPPO from ethereal solvents like THF, 2-MeTHF, and MTBE, where other salts may be less effective.[8][9][11]
Data Presentation
Table 1: Efficiency of TPPO Precipitation with Metal Salts in Various Solvents
| Metal Salt | Solvent | TPPO Removal Efficiency (%) | Reference |
| MgCl₂ | Ethyl Acetate (EtOAc) | ≥95% | [11] |
| MgCl₂ | Toluene | ≥95% | [11] |
| MgCl₂ | Acetonitrile (MeCN) | 82-90% | [11] |
| MgCl₂ | Methyl tert-butyl ether (MTBE) | 82-90% | [11] |
| ZnCl₂ | Ethyl Acetate (EtOAc) | <5% TPPO remaining | [3] |
| ZnCl₂ | Isopropyl Acetate (iPrOAc) | <5% TPPO remaining | [3] |
| ZnCl₂ | 2-Propanol (iPrOH) | <5% TPPO remaining | [3] |
| ZnCl₂ | Tetrahydrofuran (THF) | <15% TPPO remaining | [3] |
| CaBr₂ | Tetrahydrofuran (THF) | 95-98% | [8] |
| CaBr₂ | 2-Methyltetrahydrofuran (2-MeTHF) | 99% | [8] |
| CaBr₂ | Methyl tert-butyl ether (MTBE) | 99% | [8] |
Experimental Protocols
Protocol 1: Precipitation of TPPO with Zinc Chloride (ZnCl₂) in Polar Solvents
This method is ideal for reactions run in or compatible with polar solvents.[3]
-
After the Wittig reaction is complete, concentrate the reaction mixture. If the reaction solvent was not ethanol, dissolve the crude residue in ethanol.[3]
-
Prepare a 1.8 M solution of ZnCl₂ in warm ethanol.[3]
-
Add the ZnCl₂ solution (a 2:1 ratio of ZnCl₂ to TPPO is often optimal) to the ethanolic solution of the crude product at room temperature.[3]
-
Stir the mixture. Scraping the inside of the flask can help induce the precipitation of a heavy, white solid, which is the ZnCl₂(TPPO)₂ adduct.[3][12]
-
Collect the precipitate by vacuum filtration.[3]
-
Concentrate the filtrate to remove the ethanol.[3]
-
The remaining residue can be further purified by slurrying with acetone (B3395972) to dissolve the product, leaving behind any excess insoluble zinc chloride.[3][12]
Protocol 2: Filtration through a Silica Plug for Non-Polar Products
This is a quick, chromatography-free method for separating non-polar products from TPPO.[2][10]
-
Concentrate the crude reaction mixture to a viscous oil or solid.[2]
-
Suspend the residue in a minimal amount of a non-polar solvent system, such as pentane, hexane, or a hexane/diethyl ether mixture.[1][10]
-
Prepare a short column ("plug") of silica gel in a sintered glass funnel.
-
Pass the suspension of the crude product through the silica plug, eluting with the non-polar solvent.[10]
-
The less polar product will pass through the plug, while the highly polar TPPO will remain adsorbed at the top of the silica.[1][10] This procedure may need to be repeated to remove all of the TPPO.[1]
Visualizations
Caption: General workflow for a Wittig reaction and subsequent purification.
Caption: Decision tree for selecting a TPPO purification method.
References
- 1. shenvilab.org [shenvilab.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scientificupdate.com [scientificupdate.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Workup [chem.rochester.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PMC [pmc.ncbi.nlm.nih.gov]
optimizing base and solvent conditions for Wittig reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize base and solvent conditions for Wittig reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Wittig reaction?
The Wittig reaction is a versatile method for synthesizing alkenes from aldehydes or ketones. It involves the reaction of a phosphorus ylide (Wittig reagent) with a carbonyl compound. The generally accepted mechanism proceeds through a [2+2] cycloaddition to form a transient four-membered ring intermediate called an oxaphosphetane.[1][2] This intermediate then decomposes to yield the desired alkene and triphenylphosphine (B44618) oxide.[1][2] The formation of the very stable P=O bond in triphenylphosphine oxide is a major driving force for the reaction.[3]
Q2: How do I choose the right base for generating the ylide?
The choice of base depends on the stability of the ylide you are trying to form.
-
Unstabilized Ylides: These ylides have alkyl or other electron-donating groups attached to the carbanion and are highly reactive.[4] They require strong, non-nucleophilic bases for their formation from the corresponding phosphonium (B103445) salt.[5] Common choices include n-butyllithium (n-BuLi), sodium hydride (NaH), sodium amide (NaNH₂), or potassium tert-butoxide (KOtBu).[5][6] These reactions must be carried out under anhydrous and inert conditions (e.g., nitrogen or argon atmosphere) as the ylides are sensitive to moisture and air.[7]
-
Stabilized Ylides: These ylides contain electron-withdrawing groups (e.g., ester, ketone, nitrile) that delocalize the negative charge, making them more stable and less reactive.[4] Consequently, they can be formed using weaker bases.[8] Suitable bases include sodium ethoxide (NaOEt), sodium hydroxide (B78521) (NaOH), or even potassium carbonate (K₂CO₃).[8][9] These ylides are often stable enough to be isolated, though they are typically generated and used in situ.[4][8]
Q3: What is the difference between a stabilized and an unstabilized ylide in terms of stereoselectivity?
The stability of the ylide is a key factor in determining the stereochemical outcome of the Wittig reaction.
-
Unstabilized Ylides: These reactive ylides typically lead to the formation of (Z)-alkenes with moderate to high selectivity.[4][9] The reaction is under kinetic control, and the formation of the cis-oxaphosphetane intermediate is favored, which then decomposes to the (Z)-alkene.[1]
-
Stabilized Ylides: These less reactive ylides predominantly yield the thermodynamically more stable (E)-alkene.[4][9] The initial steps of the reaction are slower and reversible, allowing for equilibration to the more stable trans-oxaphosphetane intermediate, which then decomposes to the (E)-alkene.[4]
Q4: How does the choice of solvent affect the Wittig reaction?
The solvent can influence both the yield and the stereoselectivity of the Wittig reaction.
-
Polar Aprotic Solvents: Solvents like Tetrahydrofuran (THF), diethyl ether, and Dimethylformamide (DMF) are commonly used for Wittig reactions.[1] For unstabilized ylides, performing the reaction in DMF in the presence of lithium halides (like LiI or NaI) can significantly increase the selectivity for the (Z)-alkene.[1][10]
-
Protic Solvents: Protic solvents are generally avoided for reactions involving unstabilized ylides as they can protonate the highly basic ylide. However, for stabilized ylides, reactions can sometimes be performed in protic solvents, and even in water, which can favor the formation of the (E)-alkene.[11][12]
-
Salt-Free Conditions: The presence of lithium salts can affect the stereochemical outcome by promoting equilibration of intermediates.[1] For high (Z)-selectivity with unstabilized ylides, it is often desirable to perform the reaction under "salt-free" conditions, which can be achieved by using bases that do not introduce lithium ions, such as sodium or potassium bases.
Q5: When should I use the Schlosser modification?
The Schlosser modification is a valuable technique for obtaining (E)-alkenes from unstabilized ylides, which would typically yield (Z)-alkenes.[10][13] This method involves the deprotonation of the intermediate betaine (B1666868) with a strong base (like phenyllithium) at low temperature, followed by protonation to form the more stable threo-betaine, which then collapses to the (E)-alkene.[10][13]
Q6: What is the Horner-Wadsworth-Emmons (HWE) reaction, and when is it a better alternative?
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses phosphonate (B1237965) esters instead of phosphonium salts.[14] It offers several advantages:
-
Higher (E)-Selectivity: The HWE reaction almost exclusively produces the (E)-alkene.[14][15]
-
More Reactive Ylides: The phosphonate carbanions are generally more nucleophilic than the corresponding phosphorus ylides.[16]
-
Easier Workup: The phosphate (B84403) byproduct is water-soluble and easily removed by extraction, unlike the often difficult-to-remove triphenylphosphine oxide from the Wittig reaction.[14][16]
The HWE reaction is particularly preferred for reactions with sterically hindered ketones and when high (E)-selectivity is required.[10]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Inefficient Ylide Formation | - Ensure the phosphonium salt is completely dry. - Use a sufficiently strong and fresh base. For unstabilized ylides, use strong bases like n-BuLi or NaH. For stabilized ylides, ensure the chosen base is appropriate. - Verify the quality of the base; for instance, titrate the n-BuLi solution. |
| Ylide Instability | - Some ylides, particularly non-stabilized ones, are unstable. Consider generating the ylide in situ in the presence of the carbonyl compound.[7] This can be done by adding the base to a mixture of the phosphonium salt and the aldehyde/ketone. |
| Moisture or Air Contamination | - Thoroughly dry all glassware before use. - Conduct the reaction under an inert atmosphere (nitrogen or argon). - Use anhydrous solvents. |
| Poor Quality of Carbonyl Compound | - Aldehydes can oxidize to carboxylic acids or polymerize upon storage. Use freshly distilled or purified aldehydes. The presence of acidic impurities will quench the ylide.[7] |
| Sterically Hindered Substrates | - Sterically hindered ketones react slowly, especially with stabilized ylides.[10] - Increase the reaction temperature and/or reaction time. - Consider using the more reactive Horner-Wadsworth-Emmons reaction.[10] |
| Incorrect Reaction Temperature | - Ylide formation is often performed at low temperatures (e.g., 0 °C or -78 °C) to control reactivity. The subsequent reaction with the carbonyl compound can then be allowed to warm to room temperature.[7] |
Issue 2: Unexpected Stereochemical Outcome
| Possible Cause | Troubleshooting Steps |
| Undesired (E)-alkene from Unstabilized Ylide | - The presence of lithium salts can decrease (Z)-selectivity. Use sodium or potassium-based bases (e.g., NaH, KHMDS) to create "salt-free" conditions. - Perform the reaction in a polar aprotic solvent like DMF and add salts such as LiI or NaI to enhance (Z)-selectivity.[1] |
| Undesired (Z)-alkene from Stabilized Ylide | - Ensure the reaction has reached thermodynamic equilibrium. Increase the reaction time and/or temperature. - The choice of solvent can influence selectivity. Aprotic solvents generally favor the (E)-isomer with stabilized ylides. |
| Poor Selectivity with Semi-stabilized Ylides | - Semi-stabilized ylides (e.g., benzylides) often give mixtures of (E) and (Z) isomers.[1] - Modifying the solvent and base combination may improve selectivity. It is often necessary to screen different conditions. |
Issue 3: Difficulty in Removing Triphenylphosphine Oxide (TPPO) Byproduct
| Possible Cause | Troubleshooting Steps |
| Co-elution during Chromatography | - TPPO is a polar compound and can be difficult to separate from polar products. - Silica (B1680970) Plug Filtration: For non-polar products, a quick filtration through a plug of silica gel can be effective. Elute the product with a non-polar solvent (e.g., hexanes/ether), leaving the TPPO on the silica.[17][18] - Crystallization: TPPO can sometimes be removed by crystallization from a suitable solvent system if the product has different solubility properties. |
| Solubility Issues | - Precipitation: In some cases, TPPO can be selectively precipitated. For example, suspending the crude mixture in a non-polar solvent like pentane (B18724) or hexane (B92381) can cause the TPPO to precipitate, allowing the product to be recovered from the filtrate.[17] |
| Chemical Conversion | - Conversion to a Salt: TPPO can be reacted with reagents like zinc chloride or oxalyl chloride to form an insoluble salt that can be easily filtered off.[19][20] |
Quantitative Data on Base and Solvent Effects
The following tables summarize the impact of different bases and solvents on the yield and stereoselectivity of the Wittig reaction for representative examples.
Table 1: Effect of Solvent on the Stereoselectivity of a Stabilized Ylide Reaction
Reaction: Benzaldehyde (B42025) with (carbethoxymethylene)triphenylphosphorane (B24862)
| Solvent | Yield (%) | E/Z Ratio |
| Dichloromethane (DCM) | >95 | 90:10 |
| Ethanol | >95 | 60:40 |
| Toluene | Not specified | 81:19 |
| Water | Not specified | 27:73 |
(Note: Data synthesized from various sources for illustrative purposes; specific conditions may vary.)[12][21]
Table 2: Base and Solvent Selection Guide for Different Ylide Types
| Ylide Type | Example Ylide Substituent | Recommended Bases | Common Solvents | Expected Major Isomer |
| Unstabilized | -Alkyl | n-BuLi, NaH, KHMDS, KOtBu | THF, Diethyl Ether, Toluene | (Z)-alkene |
| Semi-stabilized | -Aryl, -Vinyl | NaH, NaOEt, KOtBu | THF, DMF, DCM | Mixture of (E) and (Z) |
| Stabilized | -CO₂R, -COR, -CN | NaOEt, NaOH, K₂CO₃ | DCM, Ethanol, Toluene | (E)-alkene |
Experimental Protocols
Protocol 1: Wittig Reaction with an Unstabilized Ylide (Preparation of (Z)-Stilbene)
-
Apparatus Setup: Under a nitrogen atmosphere, add benzyltriphenylphosphonium (B107652) chloride (1.1 eq) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
Solvent Addition: Add anhydrous THF via syringe. Cool the suspension to 0 °C in an ice bath.
-
Ylide Generation: Slowly add n-butyllithium (1.0 eq) dropwise to the stirred suspension. A deep red or orange color indicates the formation of the ylide. Stir the mixture at 0 °C for 1 hour.
-
Addition of Aldehyde: Add a solution of benzaldehyde (1.0 eq) in anhydrous THF to the ylide solution dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Workup: Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to separate the (Z)-stilbene from triphenylphosphine oxide and any (E)-stilbene.
Protocol 2: Wittig Reaction with a Stabilized Ylide (Preparation of Ethyl Cinnamate)
-
Reactant Mixture: In a round-bottom flask, dissolve benzaldehyde (1.0 eq) and (carbethoxymethylene)triphenylphosphorane (1.05 eq) in dichloromethane.
-
Base Addition: Add potassium carbonate (1.5 eq) to the solution.
-
Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Workup: After the reaction is complete, filter the mixture to remove the potassium carbonate. Wash the solid with additional dichloromethane.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can often be purified by recrystallization or by column chromatography on silica gel.[22]
Visualizations
Wittig Reaction Workflow
Caption: General workflow of the Wittig reaction.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low yield.
Factors Influencing Stereoselectivity
Caption: Key factors influencing alkene stereochemistry.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 4. adichemistry.com [adichemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. wittig_reaction [chemeurope.com]
- 9. Wittig Reaction [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. Schlosser Modification [organic-chemistry.org]
- 14. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 15. Wittig-Horner Reaction [organic-chemistry.org]
- 16. m.youtube.com [m.youtube.com]
- 17. shenvilab.org [shenvilab.org]
- 18. chem.rochester.edu [chem.rochester.edu]
- 19. benchchem.com [benchchem.com]
- 20. Workup [chem.rochester.edu]
- 21. researchgate.net [researchgate.net]
- 22. chem.libretexts.org [chem.libretexts.org]
stereoselectivity issues in Wittig reactions with triphenylphosphonium reagents
Welcome to the technical support center for stereoselectivity issues in Wittig reactions utilizing triphenylphosphonium reagents. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize the stereochemical outcome of their Wittig reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor determining the E/Z selectivity in a Wittig reaction?
A1: The primary determinant of E/Z selectivity is the nature of the phosphonium (B103445) ylide used. Ylides are broadly categorized as stabilized, semi-stabilized, and non-stabilized, based on the substituents on the carbanionic carbon.[1][2]
-
Non-stabilized ylides , which have electron-donating or alkyl groups, are highly reactive and typically lead to the formation of (Z)-alkenes with moderate to high selectivity.[1][3] This outcome is a result of kinetic control, where the less stable syn-oxaphosphetane intermediate forms faster.[1]
-
Stabilized ylides , featuring electron-withdrawing groups like esters or ketones, are less reactive and generally yield the thermodynamically more stable (E)-alkene with high selectivity.[1][4] The reaction is reversible and proceeds under thermodynamic control.[1]
-
Semi-stabilized ylides , such as benzyl (B1604629) or allyl ylides, often provide poor E/Z selectivity, resulting in mixtures of both isomers.[3]
Q2: My Wittig reaction with a non-stabilized ylide is giving a poor Z:E ratio. What are the likely causes and how can I improve the (Z)-selectivity?
A2: Poor (Z)-selectivity with non-stabilized ylides can stem from several factors:
-
Presence of Lithium Salts: Lithium salts, often introduced when using organolithium bases like n-BuLi to generate the ylide, can catalyze the equilibration of the betaine (B1666868) or oxaphosphetane intermediates, leading to an increase in the thermodynamically favored (E)-alkene.[5][6] This phenomenon is sometimes referred to as "stereochemical drift."
-
Reaction Temperature: Higher reaction temperatures can provide enough energy to overcome the activation barrier for the reversal of the initial cycloaddition, allowing for equilibration towards the more stable (E)-product.
-
Solvent Choice: The choice of solvent can influence the stereochemical outcome. For non-stabilized ylides, polar aprotic solvents are generally preferred for high (Z)-selectivity. Performing the reaction in dimethylformamide (DMF) in the presence of lithium or sodium iodide can lead to almost exclusively the (Z)-isomer.[3]
To enhance (Z)-selectivity, consider implementing "salt-free" conditions by using sodium- or potassium-based strong bases like sodium hydride (NaH), sodium amide (NaNH₂), or potassium tert-butoxide (KOtBu) for ylide generation.[4][6] Running the reaction at low temperatures (e.g., -78 °C) will also favor the kinetically controlled (Z)-product.[7]
Q3: I need to synthesize an (E)-alkene from a non-stabilized ylide. Is this possible?
A3: Yes, this can be achieved using the Schlosser modification of the Wittig reaction.[3][8] This procedure allows for the selective formation of (E)-alkenes from ylides that would typically yield (Z)-alkenes.[8][9] The modification involves the in-situ conversion of the initially formed erythro betaine intermediate to the more stable threo betaine, which then collapses to form the (E)-alkene.[10] This is accomplished by adding a second equivalent of an organolithium reagent at low temperature to deprotonate the betaine, followed by protonation.[8]
Q4: My reaction with a stabilized ylide is not giving high (E)-selectivity. What should I investigate?
A4: While stabilized ylides generally provide high (E)-selectivity, several factors can lead to a decrease in this selectivity:
-
Solvent Effects: The stereoselectivity of reactions with stabilized ylides can be solvent-dependent. Nonpolar, aprotic solvents like THF and CH₂Cl₂ often give higher (E)-selectivity compared to polar protic solvents like methanol.[11]
-
Steric Hindrance: Significant steric hindrance in either the aldehyde/ketone or the ylide can disfavor the transition state leading to the (E)-product.
-
Temperature: While thermodynamic control is dominant, running the reaction at elevated temperatures generally favors the formation of the more stable (E)-alkene.[12]
For troubleshooting, ensure you are using an appropriate solvent and consider if steric factors might be at play.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low (Z)-selectivity with non-stabilized ylide | Presence of lithium salts from ylide generation (e.g., using n-BuLi). | Switch to a sodium or potassium base (e.g., NaH, KHMDS) to create "salt-free" conditions. |
| Reaction temperature is too high, allowing for equilibration. | Perform the reaction at low temperatures (e.g., -78 °C to 0 °C). | |
| Inappropriate solvent. | Use a polar aprotic solvent like THF or DMF. The addition of salts like LiI or NaI in DMF can enhance Z-selectivity.[3] | |
| Low (E)-selectivity with stabilized ylide | Use of a polar protic solvent (e.g., ethanol, methanol). | Change to a nonpolar aprotic solvent such as THF, toluene, or dichloromethane.[11] |
| Reaction temperature is too low. | Gently heating the reaction can sometimes improve (E)-selectivity, as it is the thermodynamically favored product.[12] | |
| Poor selectivity with semi-stabilized ylide | Inherent nature of the ylide. | This is a common issue.[3] Consider alternative olefination methods like the Horner-Wadsworth-Emmons reaction for better (E)-selectivity. |
| Low or no yield | Sterically hindered ketone. | The Horner-Wadsworth-Emmons (HWE) reaction is often more effective for sterically hindered ketones.[3][10] |
| Labile aldehyde (oxidation, polymerization). | Use freshly purified aldehyde or generate it in-situ from the corresponding alcohol immediately before the Wittig reaction.[3] | |
| Ylide decomposition. | Non-stabilized ylides are sensitive to air and moisture and should be generated and used under an inert atmosphere.[1] |
Quantitative Data on Stereoselectivity
The following tables summarize the impact of different reaction parameters on the E/Z selectivity of the Wittig reaction.
Table 1: Effect of Ylide Type and Solvent on E/Z Ratio
| Ylide Type | Aldehyde | Base | Solvent | Temperature (°C) | E:Z Ratio | Yield (%) |
| Non-stabilized (Ph₃P=CHCH₃) | PhCHO | n-BuLi | THF | 0 | 42:58 | - |
| Non-stabilized (Ph₃P=CHCH₃) | PhCHO | NaNH₂ | THF | 0 | >5:95 | - |
| Stabilized (Ph₃P=CHCO₂Et) | p-Anisaldehyde | - | Water | 20 | 92:8 | 66 |
| Stabilized (Ph₃P=CHCO₂Et) | p-Anisaldehyde | - | Water | 90 | 92:8 | 90 |
| Semi-stabilized (Ph₃P=CHPh) | Benzaldehyde | - | Toluene | - | 58:42 | - |
| Semi-stabilized (Ph₃P=CHPh) | Benzaldehyde | - | Water | - | 83:17 | - |
Data compiled from multiple sources.[6][12][13] Yields and ratios can vary based on specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: High (Z)-Selectivity Wittig Reaction (Salt-Free Conditions)
This protocol is designed to maximize the yield of the (Z)-alkene using a non-stabilized ylide under lithium-salt-free conditions.
1. Materials:
-
Triphenylphosphonium salt (1.0 eq)
-
Aldehyde (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) or Potassium tert-butoxide (KOtBu, 1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert atmosphere (Nitrogen or Argon)
2. Procedure:
-
Dry all glassware thoroughly in an oven and allow to cool under a stream of inert gas.
-
To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the triphenylphosphonium salt.
-
Add anhydrous THF to the flask to create a suspension.
-
Cool the suspension to 0 °C in an ice bath.
-
Carefully add the sodium hydride or potassium tert-butoxide portion-wise to the stirred suspension. Caution: Hydrogen gas is evolved if using NaH.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the ylide is often indicated by a color change (typically to orange or deep red).
-
Cool the ylide solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, dissolve the aldehyde in a minimal amount of anhydrous THF.
-
Add the aldehyde solution dropwise to the cold ylide solution via a syringe or dropping funnel.
-
Stir the reaction mixture at -78 °C for 1-4 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the (Z)-alkene.
Protocol 2: High (E)-Selectivity Wittig Reaction (Schlosser Modification)
This protocol is for the synthesis of an (E)-alkene from a non-stabilized ylide.
1. Materials:
-
Triphenylphosphonium salt (2.1 eq)
-
Aldehyde (1.0 eq)
-
Phenyllithium (PhLi) or n-Butyllithium (n-BuLi) (2.0 eq)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)
-
Proton source (e.g., tert-butanol)
-
Inert atmosphere (Nitrogen or Argon)
2. Procedure:
-
Follow steps 1-3 from Protocol 1 for preparing the phosphonium salt suspension.
-
Cool the suspension to 0 °C.
-
Add the first equivalent of organolithium base dropwise to generate the ylide. Stir for 1 hour at 0 °C.
-
Cool the resulting ylide solution to -78 °C.
-
Add the aldehyde (dissolved in a minimal amount of anhydrous solvent) dropwise to the ylide solution and stir for 1 hour at -78 °C.
-
Add the second equivalent of the organolithium base dropwise at -78 °C. This deprotonates the betaine intermediate. Stir for 30-60 minutes.
-
Add a proton source, such as tert-butanol, to protonate the intermediate, leading to the more stable threo betaine.
-
Allow the reaction to slowly warm to room temperature.
-
Work up the reaction as described in steps 11-15 of Protocol 1 to isolate the (E)-alkene.
Visualizations
Caption: Reaction pathways for non-stabilized and stabilized ylides.
Caption: Troubleshooting flowchart for poor Wittig reaction stereoselectivity.
Caption: Experimental workflow for the Schlosser modification.
References
- 1. adichemistry.com [adichemistry.com]
- 2. youtube.com [youtube.com]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Wittig/B─H insertion reaction: A unique access to trisubstituted Z-alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. synarchive.com [synarchive.com]
- 9. Schlosser Modification [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Probing the origins of stereoselectivity for the Wittig reaction of carbonyl-stabilized ylides - ProQuest [proquest.com]
- 12. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of Products Synthesized Using Triphenylphosphonium Chloride
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of products synthesized using triphenylphosphonium chloride. The primary focus is on addressing the common challenge of removing the byproduct triphenylphosphine (B44618) oxide (TPPO).
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in reactions involving this compound, such as the Wittig reaction?
A1: The most significant and often challenging impurity to remove is triphenylphosphine oxide (TPPO).[1] This byproduct is formed from the phosphonium (B103445) ylide during the olefination reaction.
Q2: Why is triphenylphosphine oxide (TPPO) difficult to remove?
A2: TPPO is a highly polar and crystalline compound, which can make it co-crystallize with the desired product or exhibit similar chromatographic behavior, complicating its removal. Its high polarity can also make it soluble in a range of solvents, making simple extraction or precipitation challenging without optimized conditions.
Q3: What are the general strategies for removing TPPO?
A3: The main strategies for TPPO removal include:
-
Precipitation: Forming an insoluble complex of TPPO with metal salts.[2][3][4][5]
-
Crystallization: Exploiting differences in solubility between the product and TPPO.[6][7][8]
-
Chromatography: Separating the product from TPPO based on polarity differences.[7][9][10]
-
Extraction: Using liquid-liquid extraction to partition TPPO into a separate phase.[11][12]
-
Conversion: Chemically modifying TPPO to a more easily separable derivative.[3][11]
Troubleshooting Guide
Issue: My product and TPPO are co-eluting during column chromatography.
-
Solution 1: Modify the Polarity of TPPO. Before chromatography, you can oxidize any remaining triphenylphosphine to the more polar TPPO using an oxidizing agent like hydrogen peroxide. This increased polarity can improve separation.[3]
-
Solution 2: Use a Different Stationary Phase. If standard silica (B1680970) gel is not effective, consider using alumina (B75360) or a reverse-phase column, which may offer different selectivity for your product versus TPPO.
-
Solution 3: Employ Precipitation Prior to Chromatography. Reduce the bulk of TPPO by precipitation with a metal salt (see below) before performing column chromatography. This will lessen the load on the column and improve separation.[2][13]
Issue: I am unable to crystallize my product away from TPPO.
-
Solution 1: Utilize a Co-crystallization Agent for TPPO. In some cases, adding a specific agent can induce the co-crystallization of TPPO with that agent, leaving your product in solution.[14]
-
Solution 2: Solvent Screening. Systematically screen a variety of solvents and solvent mixtures to find a system where your product has low solubility and TPPO has high solubility, or vice versa.[6][12] Temperature cycling (heating to dissolve and then cooling slowly) can also be effective.[6]
Issue: My product is water-soluble, making extraction difficult.
-
Solution: Precipitation of TPPO. For water-soluble products, precipitating TPPO as a metal salt complex is often the most effective strategy. This avoids the need for extensive extractions with organic solvents.[2][3]
Purification Techniques: Data and Protocols
Precipitation of Triphenylphosphine Oxide (TPPO)
Precipitation of TPPO by forming an insoluble complex with metal salts is a highly effective and often chromatography-free purification method.[2][4][13]
Table 1: Comparison of Metal Salts for TPPO Precipitation
| Metal Salt | Common Solvents | Key Advantages | Limitations |
| Zinc Chloride (ZnCl₂) | Ethanol, Ethyl Acetate, Isopropanol[3] | High precipitation yield in polar solvents.[2][15] | Can be Lewis acidic, potentially reacting with acid-sensitive functional groups.[3] |
| Magnesium Chloride (MgCl₂) | Toluene, Ethyl Acetate[5][13] | Effective in less polar solvents.[5] | Incompatible with THF.[5] |
| Calcium Bromide (CaBr₂) | THF, 2-MeTHF, MTBE, Toluene[4][5] | Highly efficient in ethereal solvents commonly used for Wittig reactions.[4][14] | May require anhydrous conditions. |
Experimental Protocol: Precipitation of TPPO with Zinc Chloride[3]
-
Dissolution: Dissolve the crude reaction mixture containing the product and TPPO in ethanol.
-
Addition of ZnCl₂: Prepare a 1.8 M solution of ZnCl₂ in warm ethanol. Add this solution to the crude mixture at room temperature. A 2:1 molar ratio of ZnCl₂ to TPPO is often optimal.[3]
-
Precipitation: Stir the mixture. Scraping the sides of the flask can help induce precipitation of the ZnCl₂(TPPO)₂ complex.
-
Filtration: Filter the mixture to remove the white precipitate of the TPPO-zinc complex.
-
Work-up: Concentrate the filtrate to remove ethanol. The remaining residue can be slurried with a solvent in which the product is soluble but excess ZnCl₂ is not (e.g., acetone) to remove any remaining inorganic salts.
Experimental Protocol: Chromatography-Free Purification by Conversion of TPPO[11]
-
Initial Work-up: After the reaction, perform an aqueous work-up using a solvent like dichloromethane (B109758) to remove inorganic salts.
-
Conversion to Chlorophosphonium Salt: To the crude product containing TPPO, add oxalyl chloride. This converts the TPPO into the insoluble triphenyl(chloro)phosphonium chloride.
-
Filtration: The insoluble chlorophosphonium salt can be easily removed by filtration, yielding a phosphorus-free product in the filtrate.
Visualizing Purification Workflows
The following diagrams illustrate the decision-making process and workflow for purifying products from reactions involving this compound.
Caption: Decision tree for selecting a purification strategy.
Caption: Workflow for TPPO removal by precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. benchchem.com [benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. A convenient and mild chromatography-free method for the purification of the products of Wittig and Appel reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Collection - Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl2 and Wet Milling - Organic Process Research & Development - Figshare [acs.figshare.com]
- 14. scientificupdate.com [scientificupdate.com]
- 15. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents – WEIX RESEARCH GROUP – UW–Madison [weixgroup.chem.wisc.edu]
Technical Support Center: Managing Moisture Sensitivity of Wittig Reagents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing Wittig reactions, with a focus on managing the moisture sensitivity of the reagents.
Troubleshooting Guide
This guide addresses common issues encountered during Wittig reactions, with a focus on problems arising from moisture contamination.
Issue 1: Low or No Product Yield
-
Question: My Wittig reaction is resulting in a low yield or no desired alkene product. What are the likely causes related to moisture and how can I resolve this?
-
Answer: Low or no product yield is a frequent issue, often linked to the decomposition of the Wittig reagent by moisture. Unstabilized ylides, which are highly reactive, are particularly susceptible.[1][2]
Potential Causes and Solutions:
-
Inadequate Drying of Glassware and Reagents: Residual moisture on the surface of glassware or in the starting materials can quench the ylide.
-
Solution: Ensure all glassware is rigorously dried before use, either in an oven at >120 °C for several hours or by flame-drying under an inert atmosphere. Allow the glassware to cool to room temperature under a stream of dry nitrogen or argon. Phosphonium (B103445) salts can also be dried under vacuum before use.
-
-
Contaminated Solvents: The presence of water in the reaction solvent is a primary cause of ylide decomposition.[3]
-
Solution: Use anhydrous solvents. For highly sensitive reactions, it is best to freshly distill solvents over an appropriate drying agent. Tetrahydrofuran (THF), a common solvent for Wittig reactions, can be dried by distillation from sodium-benzophenone ketyl.
-
-
Improper Handling of Reagents: Exposure of the phosphonium salt, the base, or the formed ylide to atmospheric moisture can lead to rapid degradation.
-
Solution: Handle all reagents under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques). Use dry syringes and needles for transferring solutions.
-
-
Inefficient Ylide Formation: If the ylide is not formed efficiently, there will be less reagent available to react with the carbonyl compound. This can be exacerbated by the presence of moisture, which consumes the strong base needed for deprotonation.
-
Solution: Use a sufficiently strong and fresh base. For unstabilized ylides, strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are necessary. Confirm ylide formation by observing the characteristic color change (often yellow, orange, or red) before adding the aldehyde or ketone.
-
-
Issue 2: Predominant Formation of Triphenylphosphine (B44618) Oxide
-
Question: My main product appears to be triphenylphosphine oxide, with very little of the desired alkene. What could be causing this?
-
Answer: The formation of triphenylphosphine oxide is an inherent part of the Wittig reaction mechanism. However, if it is the major product and the alkene is absent or in low yield, it suggests that the ylide was consumed by side reactions, primarily hydrolysis.
Potential Causes and Solutions:
-
Ylide Hydrolysis: As previously mentioned, water reacts with the phosphonium ylide to produce triphenylphosphine oxide and the corresponding hydrocarbon.[4]
-
Solution: Re-evaluate and improve all anhydrous techniques. This includes the rigorous drying of glassware, solvents, and starting materials, as well as maintaining a strict inert atmosphere throughout the experiment.
-
-
Ylide Oxidation: Unstabilized ylides can also react with oxygen.
-
Solution: Ensure the reaction is thoroughly deoxygenated by purging with an inert gas before and during the reaction.
-
-
Issue 3: Inconsistent Reaction Outcomes
-
Question: I am getting inconsistent yields and product ratios between different runs of the same Wittig reaction. What could be the source of this variability?
-
Answer: Inconsistent results often point to subtle variations in the reaction setup and reagent handling that affect the concentration of active ylide.
Potential Causes and Solutions:
-
Variable Moisture Content: Small, unnoticed differences in the amount of moisture introduced into the reaction can lead to significant variations in yield.
-
Solution: Standardize your anhydrous procedures. Develop a consistent protocol for drying glassware and solvents, and for handling reagents under an inert atmosphere.
-
-
Age and Quality of Reagents: The strength of the base (e.g., n-BuLi) can decrease over time if not stored properly. The phosphonium salt may also absorb moisture from the air.
-
Solution: Use fresh, high-quality reagents. If possible, titrate strong bases to determine their exact concentration before use. Store phosphonium salts in a desiccator.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the difference in moisture sensitivity between stabilized and non-stabilized Wittig reagents?
-
A1: The stability of a phosphonium ylide is determined by the substituents on the carbanionic carbon.
-
Non-stabilized ylides have alkyl or hydrogen substituents. They are highly reactive, strong bases, and are very sensitive to moisture and air.[1] They must be generated and used under strictly anhydrous and inert conditions.
-
Stabilized ylides have electron-withdrawing groups (e.g., -CO₂R, -CN) that delocalize the negative charge, making them less reactive and more stable.[2] Some stabilized ylides are commercially available as solids and can be handled in the air for brief periods.[5] In some cases, reactions with stabilized ylides can even be performed in aqueous solutions.[6]
-
-
-
Q2: How should I store my Wittig reagents?
-
A2: Storage conditions depend on the type of reagent.
-
Phosphonium salts: These are typically stable crystalline solids but can be hygroscopic. They should be stored in a cool, dry place, preferably in a desiccator.
-
Stabilized ylides: Many are stable solids that can be stored in a tightly sealed container at room temperature. For long-term storage, refrigeration and an inert atmosphere are recommended.
-
Non-stabilized ylides: These are highly reactive and are almost always prepared in situ (in the reaction flask) and used immediately. They are not isolated or stored.[5]
-
-
-
Q3: What are the visual signs of ylide decomposition due to moisture?
-
A3: The most obvious sign is the disappearance of the characteristic color of the ylide solution. For example, the deep red or orange color of many non-stabilized ylides will fade as the ylide is quenched by water. If the color does not form upon addition of the base, it may indicate that the base has been quenched by moisture in the solvent or on the glassware.
-
-
Q4: Can I use a Wittig reagent that has been accidentally exposed to air?
-
A4: For stabilized ylides that are solids, brief exposure to air may be acceptable, but it is not ideal. For non-stabilized ylides, which are typically generated in solution under an inert atmosphere, any exposure to air will lead to decomposition and should be avoided.
-
-
Q5: What is the driving force of the Wittig reaction and how does moisture interfere with it?
-
A5: The primary driving force of the Wittig reaction is the formation of the very stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[7] Moisture interferes by providing an alternative, and often faster, reaction pathway for the ylide. The ylide is a strong base and will readily react with the acidic proton of water, leading to its decomposition before it can react with the carbonyl compound.
-
Data Presentation
Table 1: Comparison of Wittig Reaction Yields in Anhydrous vs. Aqueous Conditions for Stabilized Ylides
| Aldehyde | Ylide | Solvent | Reaction Time | Yield (%) | E/Z Ratio | Reference |
| Benzaldehyde | Ph₃P=CHCO₂Et | Water | 20 min | 95 | 99:1 | [6] |
| Benzaldehyde | Ph₃P=CHCO₂Et | Methanol | 20 min | 88 | 99:1 | [6] |
| Benzaldehyde | Ph₃P=CHCO₂Et | THF | 20 min | 75 | 99:1 | [6] |
| 4-Nitrobenzaldehyde | Ph₃P=CHCO₂Et | Water | 10 min | 98 | 99:1 | [6] |
| 4-Nitrobenzaldehyde | Ph₃P=CHCO₂Et | Methanol | 10 min | 92 | 99:1 | [6] |
| 4-Nitrobenzaldehyde | Ph₃P=CHCO₂Et | THF | 10 min | 85 | 99:1 | [6] |
Table 2: Residual Water Content in Tetrahydrofuran (THF) with Various Drying Agents
| Drying Agent | Method | Residual Water (ppm) | Reference |
| 3Å Molecular Sieves | Stored for 72h | <10 | [8][9] |
| Activated Alumina | Single pass through column | <10 | [8][9] |
| Calcium Hydride | Stored for 24h | ~13 | [9] |
| Sodium/Benzophenone | Distillation | <50 | General Lab Practice |
Experimental Protocols
Protocol 1: General Procedure for a Wittig Reaction with a Moisture-Sensitive (Non-Stabilized) Ylide
This protocol outlines the key steps for performing a Wittig reaction under anhydrous and inert atmosphere conditions.
-
Glassware Preparation:
-
All glassware (round-bottom flask, addition funnel, condenser, etc.) should be thoroughly cleaned and then dried in an oven at 125 °C overnight or flame-dried under vacuum.
-
Assemble the glassware while hot and allow it to cool to room temperature under a stream of dry nitrogen or argon.
-
-
Inert Atmosphere Setup:
-
Connect the reaction flask to a Schlenk line or use a nitrogen/argon balloon to maintain a positive pressure of inert gas throughout the reaction.
-
-
Reagent Preparation:
-
Add the phosphonium salt to the reaction flask.
-
Add anhydrous solvent (e.g., freshly distilled THF) via a dry syringe.
-
Cool the suspension to the appropriate temperature (often 0 °C or -78 °C) in an ice or dry ice/acetone bath.
-
-
Ylide Formation:
-
Slowly add a strong base (e.g., n-BuLi in hexanes) dropwise to the stirred suspension of the phosphonium salt.
-
Observe the formation of the characteristic color of the ylide.
-
Allow the mixture to stir for a specified time (e.g., 30-60 minutes) to ensure complete ylide formation.
-
-
Reaction with Carbonyl Compound:
-
Dissolve the aldehyde or ketone in anhydrous solvent in a separate dry flask under an inert atmosphere.
-
Transfer the carbonyl solution to the ylide solution via a dry syringe or cannula.
-
Allow the reaction to proceed at the appropriate temperature for the required time. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, quench it by slowly adding a proton source (e.g., saturated aqueous ammonium (B1175870) chloride solution) at a low temperature.
-
Proceed with the standard aqueous work-up and extraction of the product.
-
Visualizations
Caption: The competing reaction pathways for a Wittig reagent in the presence of moisture.
Caption: A troubleshooting workflow for diagnosing low yields in Wittig reactions.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. adichemistry.com [adichemistry.com]
- 3. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Reactions with Triphenylphosphonium Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of chemical reactions utilizing triphenylphosphonium chloride and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up reactions involving this compound, such as the Wittig or Appel reaction?
A1: The most significant challenge is the formation of triphenylphosphine (B44618) oxide (TPPO) as a stoichiometric byproduct. TPPO is often difficult to separate from the desired product, especially on a large scale where traditional column chromatography is not feasible or cost-effective.[1][2][3][4] Other considerations include the handling of triphenylphosphonium salts, which can be hygroscopic, and ensuring adequate temperature control during the reaction.[5][6]
Q2: My Wittig reaction works well at the lab scale, but I'm facing issues with product purification during scale-up. What are my options?
A2: For large-scale Wittig reactions, chromatography-free purification methods are preferable. The most common strategies involve the removal of the triphenylphosphine oxide (TPPO) byproduct through precipitation or complexation.[3][4] This can be achieved by exploiting the differential solubility of your product and TPPO in various solvents or by adding metal salts to form insoluble TPPO complexes.[7][8]
Q3: Are there any safety concerns I should be aware of when handling large quantities of this compound?
A3: Yes, large quantities of this compound and related phosphonium (B103445) salts require careful handling. Many are hygroscopic and can absorb moisture from the air.[5][6] It is important to consult the Safety Data Sheet (SDS) for specific handling and personal protective equipment (PPE) recommendations.[9][10] Ensure adequate ventilation and consider the thermal stability of the specific salt, as decomposition can occur at elevated temperatures.[11][12][13]
Q4: Can triphenylphosphine oxide be recycled?
A4: Yes, recycling triphenylphosphine oxide (TPPO) is a key consideration for sustainable large-scale synthesis. One common industrial method involves the reaction of TPPO with phosgene (B1210022) to form triphenylphosphine dichloride, which is then reduced back to triphenylphosphine.
Troubleshooting Guide
Issue 1: Difficulty in Removing Triphenylphosphine Oxide (TPPO) Byproduct
Cause: The polarity of the desired product is often similar to that of TPPO, leading to co-elution in chromatography or co-precipitation.
Solutions:
-
Selective Precipitation with Non-Polar Solvents: If your product is soluble in a moderately polar solvent, you can often precipitate the TPPO by adding a non-polar "anti-solvent" like hexanes or pentane (B18724).[8][14]
-
Complexation with Metal Salts: TPPO forms insoluble complexes with certain metal salts, which can then be removed by filtration. This is particularly useful for more polar products.
-
Chemical Conversion: TPPO can be converted to an insoluble salt. For instance, treatment with oxalyl chloride forms an insoluble chlorophosphonium salt that can be filtered off.[8]
Issue 2: Low Yield or Incomplete Reaction at a Larger Scale
Cause: Inefficient mixing, poor temperature control, or issues with reagent addition can lead to reduced yields upon scale-up.
Solutions:
-
Process Optimization: Re-evaluate mixing efficiency and ensure uniform temperature distribution throughout the reactor.
-
Reagent Addition: For exothermic reactions, control the rate of reagent addition to maintain the optimal reaction temperature.
-
Solvent Choice: The choice of solvent can significantly impact reaction rate and selectivity. Ensure the chosen solvent is appropriate for the scale and reaction conditions.
Issue 3: Handling of Hygroscopic Triphenylphosphonium Salts
Cause: this compound and similar salts can absorb atmospheric moisture, which can affect their reactivity and handling properties.[5][6]
Solutions:
-
Inert Atmosphere: Handle the salt under an inert atmosphere (e.g., nitrogen or argon) whenever possible.
-
Dry Solvents: Use anhydrous solvents to prevent unwanted side reactions.
-
Storage: Store in a tightly sealed container in a dry environment.
Data Presentation
Table 1: Solubility of Triphenylphosphine Oxide (TPPO) in Common Solvents
| Solvent | Solubility at Room Temperature (mg/mL) | Solubility at 0 °C (mg/mL) | Reference(s) |
| Cyclohexane | Insoluble | Insoluble | [3][4] |
| Hexane | Insoluble | Insoluble | [3][4] |
| Toluene | 44.3 | 42.9 | [3] |
| Tetrahydrofuran (THF) | 169.7 | 105.0 | [3] |
| Isopropyl Alcohol (IPA) | 46.5 | 25.4 | [3] |
| Ethanol | ~20 | - | [16] |
| Dichloromethane (B109758) (DCM) | Readily Soluble | - | [8] |
| Water | Poorly Soluble | - | [2][4] |
Table 2: Efficiency of TPPO Removal using Zinc Chloride in Ethanol [7][15]
| Equivalents of ZnCl₂ (relative to TPPO) | TPPO Remaining in Solution |
| 1.0 | ~10% |
| 2.0 | <5% |
| 3.0 | Not Detected |
Table 3: Thermal Stability of Selected Phosphonium Salts
| Phosphonium Salt | Decomposition Temperature (°C) | Reference(s) |
| Triphenylphosphonium Alkyl Ester Chlorides/Bromides | 130 - 225 | [11][12][13] |
| 1-Butyltriphenylphosphonium-based Ionic Liquids | Up to 450 | [17] |
| (Formylmethyl)this compound | 209 - 212 (dec.) | [18] |
Experimental Protocols
Protocol 1: Large-Scale Wittig Reaction with In-Situ TPPO Removal via Precipitation
This protocol describes a general procedure for a Wittig reaction where the TPPO byproduct is removed by precipitation with a non-polar solvent.
-
Ylide Formation: In a suitable reactor under an inert atmosphere, suspend the appropriate this compound in an anhydrous solvent (e.g., THF or toluene). Cool the suspension to the desired temperature (typically 0 °C or below) and add a strong base (e.g., n-butyllithium or sodium bis(trimethylsilyl)amide) dropwise to form the ylide.
-
Wittig Reaction: To the ylide solution, add the aldehyde or ketone substrate, also dissolved in an anhydrous solvent, at a controlled rate to maintain the reaction temperature.
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Quenching: Once the reaction is complete, carefully quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium (B1175870) chloride).
-
Work-up and Solvent Swap: Perform an aqueous work-up to remove water-soluble impurities. Separate the organic layer and concentrate it under reduced pressure. If the reaction solvent is not suitable for precipitation, perform a solvent swap to a solvent in which the product is soluble but TPPO has low solubility (e.g., dichloromethane or ethyl acetate).
-
TPPO Precipitation: To the concentrated solution of the crude product, slowly add a non-polar anti-solvent such as hexanes or pentane with vigorous stirring.
-
Isolation: Cool the resulting slurry to maximize precipitation and then filter to remove the solid TPPO.
-
Final Purification: Wash the filter cake with a small amount of the cold anti-solvent. The filtrate, containing the desired product, can then be concentrated and, if necessary, further purified by crystallization or other non-chromatographic methods.
Protocol 2: TPPO Removal from a Polar Solvent using Zinc Chloride[7][15]
This protocol is suitable for reactions conducted in polar solvents where TPPO is highly soluble.
-
Solvent Selection: Ensure the crude reaction mixture, containing the product and TPPO, is dissolved in a polar solvent such as ethanol. If necessary, perform a solvent exchange.
-
Preparation of ZnCl₂ Solution: Prepare a ~1.8 M solution of anhydrous zinc chloride in warm ethanol.
-
Precipitation: To the solution of the crude product at room temperature, add 2-3 equivalents of the ethanolic ZnCl₂ solution relative to the estimated amount of TPPO.
-
Stirring and Filtration: Stir the mixture for 1-2 hours at room temperature to allow for the complete precipitation of the ZnCl₂(TPPO)₂ complex. The precipitate can then be removed by filtration.
-
Product Isolation: The filtrate, containing the purified product, can be concentrated. A subsequent slurry with a solvent like acetone (B3395972) can be performed to remove any excess, insoluble zinc chloride.
Visualizations
Caption: A generalized experimental workflow for a Wittig reaction, emphasizing the post-reaction work-up and triphenylphosphine oxide (TPPO) removal steps critical for scale-up.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. (414e) Development a Workup for Removing Triphenylphosphine Oxide from a Mitsunobu Coupling | AIChE [proceedings.aiche.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. (Methoxymethyl)this compound, 98+% | Fisher Scientific [fishersci.ca]
- 7. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. cloudfront.zoro.com [cloudfront.zoro.com]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. repositorio.uchile.cl [repositorio.uchile.cl]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. chemimpex.com [chemimpex.com]
troubleshooting low conversion rates in phase transfer catalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address low conversion rates in phase transfer catalysis (PTC). It is intended for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during their experiments.
Troubleshooting Guide
Low conversion rates in phase transfer catalysis can arise from a variety of factors, ranging from the choice of catalyst to the reaction conditions. This guide provides a systematic approach to identifying and resolving these issues.
Issue 1: Reaction is Sluggish or Stalled
Question: My PTC reaction is very slow or has stopped before completion. What are the potential causes and how can I fix it?
Answer:
A slow or stalled reaction is one of the most common problems in PTC. The issue can often be traced back to one of three main areas: mass transfer limitations, problems with the catalyst, or suboptimal reaction conditions.
Troubleshooting Steps:
-
Evaluate Mass Transfer (Stirring and Mixing): In a biphasic PTC system, the reaction rate is highly dependent on the interfacial area between the two phases. Inefficient mixing can severely limit the transfer of reactants across the phase boundary.
-
Solution: Increase the stirring speed. The reaction rate should increase with stirring speed until the mass transfer is no longer the rate-limiting step.[1][2] For many reactions, a stirring speed of 600 rpm or higher is sufficient to overcome mass transfer limitations.[1] If increasing the stirring speed does not improve the conversion rate, the issue likely lies elsewhere.
-
-
Examine the Catalyst: The phase transfer catalyst is the heart of the reaction, and any issues with it will directly impact the conversion rate.
-
Catalyst Choice: The structure of the catalyst, particularly its lipophilicity, is crucial. A catalyst that is too hydrophilic will remain in the aqueous phase, while one that is too lipophilic may not be able to effectively transfer the aqueous reactant. For reactions involving hydrophilic anions like hydroxide (B78521), catalysts with a "q-value" between 1 and 2 are often effective.
-
Catalyst Concentration: The concentration of the catalyst is a critical parameter. While an increase in catalyst concentration generally leads to a higher reaction rate, there is an optimal concentration beyond which the rate may plateau or even decrease.[2]
-
Catalyst Poisoning: The catalyst can be "poisoned" by certain anions, particularly large, soft anions like iodide or tosylate, which can bind strongly to the catalyst and prevent it from transferring the desired reactant. If your reaction generates such byproducts, consider using a different leaving group (e.g., bromide instead of iodide).
-
Catalyst Degradation: Quaternary ammonium (B1175870) salts can degrade at high temperatures or in the presence of strong bases.[3] If you suspect catalyst degradation, try running the reaction at a lower temperature or using a more stable catalyst, such as a phosphonium (B103445) salt.
-
-
Optimize Reaction Conditions:
-
Temperature: Increasing the reaction temperature generally increases the reaction rate. However, excessively high temperatures can lead to catalyst degradation or unwanted side reactions.[2] It is important to find the optimal temperature that provides a good reaction rate without compromising the stability of the catalyst and reactants.
-
Concentration of Aqueous Reactant: A higher concentration of the aqueous reactant (e.g., sodium hydroxide, sodium cyanide) can increase the rate of transfer into the organic phase and, consequently, the overall reaction rate.[1][4]
-
Solvent Choice: The organic solvent can influence both the solubility of the catalyst-reactant ion pair and the intrinsic reactivity in the organic phase. Polar aprotic solvents can enhance the reactivity of the nucleophile.
-
Water Content: While PTC is advantageous for its ability to work in the presence of water, the amount of water can be critical. In some cases, reducing the amount of water can increase the reactivity of the transferred anion by minimizing its hydration shell.
-
dot```dot graph Troubleshooting_Slow_Reaction { graph [rankdir="TB", splines=ortho, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin=0.1]; edge [fontname="Arial", fontsize=10];
// Nodes start [label="Low Conversion Rate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_mixing [label="Increase Stirring Speed", fillcolor="#F1F3F4", fontcolor="#202124"]; mixing_improves [label="Problem Solved:\nMass Transfer Limitation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; mixing_no_change [label="No Improvement", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; check_catalyst [label="Evaluate Catalyst", fillcolor="#F1F3F4", fontcolor="#202124"]; catalyst_issue [label="Potential Catalyst Issue:\n- Wrong Lipophilicity\n- Suboptimal Concentration\n- Poisoning/Degradation", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; optimize_conditions [label="Optimize Reaction Conditions", fillcolor="#F1F3F4", fontcolor="#202124"]; conditions_issue [label="Potential Conditions Issue:\n- Suboptimal Temperature\n- Low Reactant Concentration\n- Inappropriate Solvent", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> check_mixing; check_mixing -> mixing_improves [label="Conversion Increases"]; check_mixing -> mixing_no_change [label="Conversion Unchanged"]; mixing_no_change -> check_catalyst [label="Next Step"]; check_catalyst -> catalyst_issue; catalyst_issue -> optimize_conditions [label="If Catalyst is Optimized"]; optimize_conditions -> conditions_issue; }
Caption: Decision process for addressing high byproduct formation.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right phase transfer catalyst for my reaction?
A1: The choice of catalyst depends on several factors:
-
Nature of the Nucleophile: For "soft," large, and polarizable nucleophiles (e.g., I⁻, SCN⁻), a less lipophilic catalyst may be sufficient. For "hard," small, and less polarizable nucleophiles (e.g., F⁻, OH⁻), a more lipophilic catalyst is generally required to effectively extract them into the organic phase.
-
Lipophilicity: The catalyst should have sufficient lipophilicity to be soluble in the organic phase but not so much that it becomes difficult for it to return to the aqueous interface. The total number of carbon atoms in the quaternary salt is a good indicator of its lipophilicity.
-
Steric Hindrance: The accessibility of the positive charge on the cation can be important. Less sterically hindered catalysts can sometimes lead to faster reaction rates.
-
Stability: Consider the reaction conditions. Phosphonium salts are generally more thermally stable and more resistant to strong bases than ammonium salts.
Q2: Can I use too much catalyst?
A2: Yes. While increasing the catalyst concentration generally increases the reaction rate, there is an optimal level. Beyond this point, you may see no further increase in rate, or even a decrease. This can be due to the formation of micelles that can sequester the reactants, or an increase in the viscosity of the organic phase which can hinder mass transfer. Economically, using an excessive amount of catalyst is also not ideal.
Q3: My reaction works well at a small scale, but the conversion drops upon scale-up. Why?
A3: This is a common issue related to mass transfer. The efficiency of stirring and mixing does not always scale linearly. What appears to be vigorous stirring in a small flask may not provide the same level of interfacial contact in a large reactor. On a larger scale, the surface area to volume ratio is smaller, making efficient mixing even more critical. You may need to use a more powerful overhead stirrer or a reactor with better baffling to ensure adequate mixing.
Q4: What is the role of water in a solid-liquid PTC reaction?
A4: In solid-liquid PTC, a small amount of water can be beneficial and even necessary. It can help to dissolve a small portion of the solid reactant at the interface, making the anions more available for transfer by the catalyst. However, too much water can lead to the formation of a highly hydrated anion in the organic phase, which is less reactive.
Q5: How can I tell if my reaction is limited by the mass transfer rate or the intrinsic reaction rate?
A5: A simple way to distinguish between these two regimes is to vary the stirring speed. If the reaction rate increases with increasing stirring speed, the reaction is likely mass transfer limited. If the reaction rate is independent of the stirring speed (above a certain minimum), the reaction is likely limited by the intrinsic chemical reactivity in the organic phase.
Data Presentation
The following tables provide examples of how reaction parameters can influence the conversion rate in phase transfer catalysis.
Table 1: Effect of Stirring Speed on the Apparent Rate Constant (k_app) for the Dichlorocyclopropanation of Styrene (B11656)
| Stirring Speed (rpm) | Apparent Rate Constant (k_app) x 10⁵ (s⁻¹) |
| 0 | 1.2 |
| 200 | 2.5 |
| 400 | 4.8 |
| 600 | 6.2 |
| 800 | 6.3 |
| 1000 | 6.3 |
Reaction Conditions: Styrene, Chloroform (B151607), 50% aq. NaOH, Benzyltriethylammonium chloride (BTEAC) catalyst, 40°C. Data adapted from kinetic studies on dichlorocyclopropanation. [1][5] Table 2: Effect of Catalyst Concentration on the Apparent Rate Constant (k_app) for the Dichlorocyclopropanation of Styrene
| Catalyst (BTEAC) (mol%) | Apparent Rate Constant (k_app) x 10⁵ (s⁻¹) |
| 0.5 | 3.1 |
| 1.0 | 5.9 |
| 1.5 | 8.2 |
| 2.0 | 9.8 |
| 2.5 | 10.1 |
Reaction Conditions: Styrene, Chloroform, 50% aq. NaOH, 600 rpm, 40°C. Data adapted from kinetic studies on dichlorocyclopropanation. [4] Table 3: Effect of Temperature on the Apparent Rate Constant (k_app) for the Dichlorocyclopropanation of Styrene
| Temperature (°C) | Apparent Rate Constant (k_app) x 10⁵ (s⁻¹) |
| 30 | 3.5 |
| 35 | 5.1 |
| 40 | 7.2 |
| 45 | 10.3 |
| 50 | 14.5 |
Reaction Conditions: Styrene, Chloroform, 50% aq. NaOH, BTEAC catalyst, 600 rpm. Data adapted from kinetic studies on dichlorocyclopropanation. [1][4]
Experimental Protocols
Protocol 1: Williamson Ether Synthesis of Benzyl (B1604629) Propyl Ether
This protocol describes the synthesis of benzyl propyl ether from benzyl chloride and propanol (B110389) using tetrabutylammonium (B224687) bromide (TBAB) as a phase transfer catalyst.
Materials:
-
Benzyl chloride
-
n-Propanol
-
Sodium hydroxide (50% w/w aqueous solution)
-
Tetrabutylammonium bromide (TBAB)
-
Deionized water
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzyl chloride (12.66 g, 0.1 mol), n-propanol (6.01 g, 0.1 mol), and TBAB (1.61 g, 0.005 mol).
-
Addition of Base: While stirring vigorously, slowly add 50% aqueous sodium hydroxide (24 g, 0.3 mol) to the reaction mixture.
-
Reaction: Heat the mixture to 75°C and maintain this temperature with vigorous stirring for 4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add 50 mL of deionized water and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with toluene (3 x 50 mL).
-
Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield pure benzyl propyl ether.
Protocol 2: Dichlorocyclopropanation of Styrene
This protocol details the synthesis of 1,1-dichloro-2-phenylcyclopropane from styrene and chloroform using benzyltriethylammonium chloride (BTEAC) as a phase transfer catalyst.
Materials:
-
Styrene
-
Chloroform
-
Sodium hydroxide (50% w/w aqueous solution)
-
Benzyltriethylammonium chloride (BTEAC)
-
Deionized water
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place styrene (20.8 g, 0.2 mol) and BTEAC (1.14 g, 0.005 mol) in chloroform (120 mL).
-
Addition of Base: Cool the mixture in an ice-water bath and, with vigorous stirring, add 50% aqueous sodium hydroxide (120 mL) dropwise from the dropping funnel over a period of 1 hour.
-
Reaction: After the addition is complete, continue to stir the reaction mixture vigorously at room temperature for 8 hours. Monitor the reaction by GC.
-
Workup: After the reaction is complete, pour the mixture into 200 mL of cold water. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash with deionized water (2 x 100 mL) until the aqueous layer is neutral.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation to give 1,1-dichloro-2-phenylcyclopropane.
References
Validation & Comparative
A Comparative Guide to Triphenylphosphonium Chloride and Other Phosphonium Salts for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate phosphonium (B103445) salt is critical for applications ranging from mitochondrial targeting to organic synthesis. This guide provides an objective comparison of triphenylphosphonium chloride (TPPCl) with other phosphonium salts, supported by experimental data on their performance characteristics.
This document delves into the comparative analysis of various phosphonium salts, focusing on key parameters such as cytotoxicity, mitochondrial targeting efficiency, solubility, and stability. Detailed experimental protocols are provided to assist researchers in replicating and building upon the cited findings.
Performance Comparison of Phosphonium Salts
The efficacy of phosphonium salts in biological applications, particularly in cancer therapy and mitochondrial-targeted drug delivery, is intrinsically linked to their chemical structure. The nature of the organic substituents on the phosphorus atom and the associated counter-ion significantly influence their biological activity and physicochemical properties.
Cytotoxicity
Phosphonium salts have demonstrated considerable cytotoxic effects against a variety of cancer cell lines. This activity is largely attributed to their ability to accumulate in mitochondria, disrupting their function and inducing apoptosis.[1][2] The lipophilic character and delocalized positive charge of the phosphonium cation facilitate its passage across the mitochondrial membrane, a process driven by the negative mitochondrial membrane potential, which is often more pronounced in cancer cells compared to normal cells.[2]
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various phosphonium salts against different cancer cell lines, providing a quantitative measure of their cytotoxic potential.
Table 1: Comparative Cytotoxicity (IC50 in µM) of Phosphonium Salts against HeLa and K562 Cancer Cell Lines
| Compound | HeLa (24h) | HeLa (48h) | K562 (24h) | K562 (48h) |
| Tri-n-butyl-n-hexadecylphosphonium bromide | < 5 | < 5 | > 500 | > 500 |
| Triphenylmethylphosphonium iodide | > 500 | > 500 | 10 ± 2 | 6 ± 1 |
| Triphenylethylphosphonium iodide | > 500 | > 500 | 8 ± 1 | 7 ± 1 |
| Triphenyl-n-propylphosphonium iodide | > 500 | > 500 | 9 ± 1 | 8 ± 1 |
| Triphenyl-n-butylphosphonium iodide | > 500 | > 500 | 10 ± 2 | 8 ± 1 |
| Triphenyl-n-pentylphosphonium iodide | > 500 | > 500 | 10 ± 2 | 10 ± 2 |
| Cisplatin (reference drug) | 55 ± 5 | 25 ± 3 | 10 ± 1 | 5 ± 1 |
| Data sourced from a study by Koszałka et al.[1] |
Table 2: Cytotoxicity (IC50 in µM) of 2-Hydroxypropylphosphonium Salts against Various Cancer Cell Lines
| Compound | HuTu 80 (duodenal) | PC3 (prostate) | M-HeLa (cervical) |
| 3j | 1.1 | 1.2 | 3.7 |
| 4c | 1.1 | 1.1 | 2.9 |
| Doxorubicin | 1.0 | 2.5 | 1.0 |
| Data extracted from a study by Gilyazeva et al.[3] |
These data highlight that the structure of the phosphonium salt, particularly the nature of the alkyl chains, plays a crucial role in its cytotoxic activity and cancer cell line specificity. For instance, tri-n-butyl-n-hexadecylphosphonium bromide shows high potency against HeLa cells but is inactive against K562 cells.[1] In contrast, triphenylalkylphosphonium iodides with shorter alkyl chains are highly active against K562 cells while being inactive against HeLa cells.[1]
Mitochondrial Targeting Efficiency
The primary driver for the use of triphenylphosphonium (TPP) and its derivatives in drug delivery is their ability to selectively accumulate within mitochondria.[4][5] This accumulation can be several hundred-fold higher than in the cytoplasm, a phenomenon dictated by the Nernst equation.[5] While direct comparative data on the mitochondrial accumulation ratios of a wide range of phosphonium salts is limited, studies suggest that lipophilicity and the delocalization of the positive charge are key determinants. Increasing the hydrophobicity, for example by elongating an alkyl chain, can lead to faster mitochondrial uptake.[6]
Solubility and Stability
The solubility and stability of phosphonium salts are critical for their practical application in research and drug development.
-
Solubility: The solubility of phosphonium salts is influenced by both the cation and the anion. Generally, they are soluble in polar solvents.[7] Alkyltriphenylphosphonium chlorides with shorter alkyl chains (e.g., C6) exhibit good miscibility with water. The choice of the counter-ion is also crucial; for instance, replacing a chloride anion with a tetrafluoroborate (B81430) or bromide can alter solubility characteristics.[8] For experimental purposes, it is often necessary to prepare stock solutions in organic solvents like DMSO, ethanol, or acetonitrile.[9] When working with physiological buffers, it is important to consider that the buffer composition can affect the solubility and dissolution of ionizable compounds.[8][10]
-
Stability: Triphenylphosphonium salts are generally stable, high-melting solids.[7] However, their stability can be influenced by the specific substituents and the experimental conditions. For example, a triphenylphosphonium conjugate with a para-CF3 group on the phenyl rings was found to be unstable in aqueous DMSO at alkaline pH.[9] Most TPP conjugates, however, show good stability under typical experimental and long-term storage conditions.[9] It is recommended to inspect products without a specified expiration date routinely to ensure they perform as expected.
Key Experimental Methodologies
To aid researchers in the evaluation of phosphonium salts, this section provides detailed protocols for key experiments.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the phosphonium salts in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Mitochondrial Membrane Potential Measurement
The measurement of mitochondrial membrane potential (ΔΨm) is crucial for understanding the mechanism of action of phosphonium salts. A TPP+-selective electrode can be used for this purpose.
Protocol:
-
Electrode Setup: Assemble a TPP+-selective electrode and a reference electrode in a thermostatically controlled chamber (e.g., Oroboros Oxygraph-2k) containing a respiration buffer (e.g., MiR05) at 37°C.
-
Calibration: Calibrate the electrode by sequential additions of a known concentration of TPPCl (e.g., 0.5 µM aliquots) to the chamber to establish a standard curve of voltage versus log[TPP+].
-
Mitochondria Addition: Add isolated mitochondria (typically 0.4-0.5 mg/mL) to the chamber.
-
Respiration Initiation: Initiate mitochondrial respiration by adding substrates (e.g., glutamate (B1630785) and malate (B86768) for Complex I, or succinate (B1194679) for Complex II) and ADP.
-
Measurement: Record the change in the electrode potential as TPP+ is taken up by the energized mitochondria. The decrease in the external TPP+ concentration is proportional to the mitochondrial membrane potential.
-
Uncoupling Control: At the end of the experiment, add an uncoupler (e.g., CCCP or FCCP) to dissipate the membrane potential, causing the release of TPP+ from the mitochondria and a return of the electrode potential to the baseline.
Cellular Uptake Visualization
Fluorescence microscopy can be used to visualize the cellular and mitochondrial uptake of fluorescently labeled phosphonium salts.
Protocol:
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips at an appropriate density and allow them to adhere overnight.
-
Mitochondrial Staining (Optional): To confirm mitochondrial localization, cells can be co-stained with a commercially available mitochondrial tracker (B12436777) (e.g., MitoTracker Red CMXRos).
-
Compound Incubation: Incubate the cells with the fluorescently labeled phosphonium salt at a predetermined concentration and for various time points (e.g., 30 min, 1h, 2h) at 37°C.
-
Washing: After incubation, wash the cells three times with pre-warmed phosphate-buffered saline (PBS) or imaging buffer to remove the extracellular compound.
-
Nuclear Staining (Optional): The cell nuclei can be counterstained with a fluorescent nuclear dye (e.g., Hoechst 33342 or DAPI).
-
Imaging: Mount the coverslips on a slide with an anti-fade mounting medium. Visualize the cells using a fluorescence or confocal microscope with the appropriate filter sets for the fluorescent label on the phosphonium salt, the mitochondrial tracker, and the nuclear stain.
-
Image Analysis: Analyze the acquired images to determine the subcellular localization of the phosphonium salt. Co-localization analysis with the mitochondrial tracker can provide quantitative data on mitochondrial targeting efficiency.
Visualizing Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Mitochondrial targeting of a TPP conjugate.
Caption: Workflow for MTT cytotoxicity assay.
Caption: Signaling pathways in phosphonium salt-induced cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. Phosphonium Salt Displays Cytotoxic Effects Against Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Enhancing the Mitochondrial Uptake of Phosphonium Cations by Carboxylic Acid Incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhancing the Mitochondrial Uptake of Phosphonium Cations by Carboxylic Acid Incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.ncl.ac.uk [research.ncl.ac.uk]
- 7. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solubility vs Dissolution in Physiological Bicarbonate Buffer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability of Phenyl-Modified Triphenylphosphonium Conjugates and Interactions with DTPA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide: The Horner-Wadsworth-Emmons Reaction as a Superior Alternative to the Wittig Reaction for Alkene Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the creation of carbon-carbon double bonds is a fundamental and often critical step. The Wittig reaction has long been a cornerstone of olefination chemistry; however, the Horner-Wadsworth-Emmons (HWE) reaction has emerged as a powerful and often superior alternative, offering significant advantages in terms of stereoselectivity, operational simplicity, and product purification. This guide provides an objective comparison of these two indispensable methods, supported by experimental data, to inform strategic decisions in synthetic route design.
At a Glance: Key Differences Between the HWE and Wittig Reactions
| Feature | Horner-Wadsworth-Emmons (HWE) Reaction | Wittig Reaction |
| Phosphorus Reagent | Phosphonate (B1237965) ester | Phosphonium salt |
| Reactive Species | Phosphonate carbanion (more nucleophilic) | Phosphorus ylide |
| Byproduct | Water-soluble phosphate (B84403) ester | Triphenylphosphine (B44618) oxide (often difficult to remove) |
| Stereoselectivity | Generally high E-selectivity with stabilized reagents | Dependent on ylide structure (stabilized ylides favor E-alkenes, non-stabilized ylides favor Z-alkenes) |
| Purification | Simple aqueous workup is often sufficient | Often requires column chromatography |
| Reactivity | Can react with a broader range of aldehydes and ketones, including sterically hindered ones | Less reactive with hindered carbonyls |
Delving into the Mechanisms: A Tale of Two Pathways
The fundamental difference between the HWE and Wittig reactions lies in the nature of the phosphorus-stabilized carbanion and the subsequent reaction intermediates.
The Wittig reaction proceeds through the formation of a phosphorus ylide, which then reacts with a carbonyl compound to form a betaine (B1666868) intermediate, followed by an oxaphosphetane that collapses to the alkene and triphenylphosphine oxide. The stereochemical outcome is largely determined by the stability of the ylide.
The Horner-Wadsworth-Emmons reaction , on the other hand, utilizes a phosphonate carbanion, which is generally more nucleophilic and less basic than a phosphorus ylide.[1] The reaction proceeds through a similar intermediate pathway, but the key difference is the nature of the phosphorus byproduct. The formation of a water-soluble phosphate salt in the HWE reaction is a significant advantage.[2]
Caption: Comparative reaction pathways of the Wittig and HWE reactions.
Performance Comparison: Experimental Data
To illustrate the practical differences in performance, consider the synthesis of ethyl cinnamate (B1238496) from benzaldehyde (B42025) using stabilized phosphorus reagents.
| Reaction | Reagent | Aldehyde | Product | Yield (%) | E/Z Ratio | Reference |
| Wittig | (Carbethoxymethylene)triphenylphosphorane (B24862) | p-Anisaldehyde | Ethyl 4-methoxycinnamate | 66 | 92:8 | [3] |
| HWE | Ethyl (diphenylphosphoryl)acetate | Benzaldehyde | Ethyl cinnamate | 94 | 97:3 (Z:E) | [1] |
Note: The Wittig reaction data is for p-anisaldehyde, a close analog of benzaldehyde. The HWE data is for a modified Still-Gennari type reaction designed for Z-selectivity.
As the data suggests, the HWE reaction can be tailored to provide excellent yields and high stereoselectivity. The Wittig reaction, while effective, may result in lower yields and less favorable isomeric ratios depending on the specific substrates and conditions.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility and successful implementation in a research setting.
Horner-Wadsworth-Emmons Reaction: Synthesis of Ethyl (E)-3-(4-acetamidophenyl)acrylate[4]
Materials:
-
Triethyl phosphonoacetate
-
Potassium carbonate (K₂CO₃)
-
Ethanol
Procedure:
-
In a microwave-safe vessel, combine triethyl phosphonoacetate (1.0 eq), 4-acetamidobenzaldehyde (1.0 eq), and potassium carbonate (1.5 eq) in ethanol.
-
Seal the vessel and heat the mixture under microwave irradiation at 140 °C for 20 minutes.
-
After cooling, the reaction mixture is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel or by crystallization to afford the desired ethyl (E)-3-(4-acetamidophenyl)acrylate.
Wittig Reaction: Solvent-Free Synthesis of Ethyl Cinnamate[5]
Materials:
-
Benzaldehyde
-
(Carbethoxymethylene)triphenylphosphorane
Procedure:
-
In a dry 5 mL conical vial, place benzaldehyde (1.0 eq).
-
Add the solid (carbethoxymethylene)triphenylphosphorane (1.15 eq) to the vial containing the benzaldehyde.
-
Add a magnetic spin vane and stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography.
-
Upon completion, the triphenylphosphine oxide byproduct can be removed by trituration with a suitable solvent, followed by filtration. The filtrate containing the ethyl cinnamate can then be concentrated.
References
comparison of different bases for the deprotonation of phosphonium salts
The deprotonation of phosphonium (B103445) salts to form phosphonium ylides (or Wittig reagents) is a foundational step in the widely utilized Wittig reaction for alkene synthesis. The choice of base for this proton abstraction is critical and is dictated primarily by the acidity of the α-proton on the phosphonium salt. This acidity is, in turn, heavily influenced by the substituents attached to the α-carbon. This guide provides a detailed comparison of various bases, supported by experimental data and protocols, to assist researchers in selecting the optimal conditions for their specific synthetic needs.
The reactivity of the phosphonium salt is categorized based on the nature of the ylide it forms: stabilized or non-stabilized. This classification directly impacts the required base strength for efficient deprotonation.
Non-Stabilized vs. Stabilized Ylides
Non-stabilized ylides are formed from phosphonium salts where the carbon adjacent to the phosphorus is substituted with hydrogen or alkyl groups. These ylides are highly reactive and require strong bases for their formation, as the α-protons are weakly acidic (pKa ≈ 35).[1][2][3][4][5]
Stabilized ylides are generated from phosphonium salts bearing an electron-withdrawing group (EWG) such as an ester, ketone, or cyano group on the α-carbon. The EWG delocalizes the negative charge of the resulting ylide, increasing the acidity of the α-proton. Consequently, weaker and more manageable bases can be employed for deprotonation.[6][7][8] Stabilized ylides are less reactive than their non-stabilized counterparts.[6][7]
Comparative Data of Bases for Deprotonation
The selection of an appropriate base is crucial for the successful generation of the phosphonium ylide. The following table summarizes common bases used for the deprotonation of different types of phosphonium salts.
| Phosphonium Salt Type | Ylide Type | Approx. pKa | Suitable Bases | Base Strength | Typical Solvents | Notes |
| Alkyltriphenylphosphonium Halide (e.g., [Ph₃P⁺CH₂R]X⁻, R=Alkyl, H) | Non-stabilized | ~35 | n-Butyllithium (n-BuLi), Sodium Hydride (NaH), Sodium Amide (NaNH₂), Potassium tert-butoxide (t-BuOK), LHMDS, NaHMDS, KHMDS | Very Strong | Anhydrous THF, Diethyl Ether, DMSO | Requires inert, anhydrous conditions.[1][3][9][10] The choice of base can affect the E/Z selectivity of the subsequent Wittig reaction.[7] |
| (Carboalkoxymethylene)triphenylphosphonium Halide (e.g., [Ph₃P⁺CH₂CO₂R]X⁻) | Stabilized | 15 - 20 | Sodium Hydroxide (B78521) (NaOH), Potassium Carbonate (K₂CO₃), Sodium Ethoxide (NaOEt), Triethylamine (NEt₃) | Weak to Moderate | Dichloromethane (B109758), Ethanol, Water, Toluene | Milder reaction conditions.[8] Generally leads to (E)-alkenes.[6][7][8] |
| (Acylmethylene)triphenylphosphonium Halide (e.g., [Ph₃P⁺CH₂COR]X⁻) | Stabilized | 15 - 20 | Sodium Hydroxide (NaOH), Potassium Carbonate (K₂CO₃), Alkoxides | Weak to Moderate | Biphasic systems (e.g., DCM/H₂O), Alcohols | Can often be performed under phase-transfer conditions. |
| Benzyltriphenylphosphonium Halide (e.g., [Ph₃P⁺CH₂Ph]X⁻) | Semi-stabilized | ~20-25 | Alkoxides (e.g., t-BuOK), Stronger bases (e.g., n-BuLi) | Moderate to Strong | THF, DMF, Alcohols | Reactivity is intermediate between stabilized and non-stabilized ylides. |
Logical Flow for Base Selection
The decision-making process for selecting a suitable base can be visualized as a logical workflow. The primary determining factor is the presence of an electron-withdrawing group on the carbon alpha to the phosphorus atom.
Caption: Logical flowchart for selecting an appropriate base for phosphonium salt deprotonation.
Experimental Protocols
Detailed methodologies for the generation of both non-stabilized and stabilized ylides are provided below. These protocols highlight the significant differences in experimental setup and handling required for each class of reagent.
This procedure requires strict anhydrous and inert atmosphere techniques due to the high reactivity and basicity of the reagents.
Objective: To prepare methylenetriphenylphosphorane (B3051586) ([Ph₃P=CH₂]) from methyltriphenylphosphonium (B96628) bromide using n-butyllithium (n-BuLi).
Materials:
-
Methyltriphenylphosphonium bromide
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
Flame-dried, two-neck round-bottom flask with a magnetic stir bar
-
Septa, nitrogen or argon inlet, and syringe
Workflow Diagram:
Caption: Experimental workflow for generating a non-stabilized phosphonium ylide.
Procedure:
-
Assemble a flame-dried two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen or argon inlet.
-
Under a positive pressure of inert gas, add methyltriphenylphosphonium bromide to the flask.
-
Add anhydrous THF via cannula or syringe to create a suspension.
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add the n-butyllithium solution dropwise to the stirred suspension via syringe over 10-15 minutes. A color change (typically to orange or deep red) indicates the formation of the ylide.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the mixture for 1-2 hours at room temperature. The resulting ylide solution is now ready for reaction with an aldehyde or ketone.[3][6][10]
This procedure is significantly more straightforward and can be performed in the presence of water and air.
Objective: To prepare (carbethoxymethylene)triphenylphosphorane (B24862) ([Ph₃P=CHCO₂Et]) from (carbethoxymethyl)triphenylphosphonium bromide using aqueous sodium hydroxide.
Materials:
-
(Carbethoxymethyl)triphenylphosphonium bromide
-
Dichloromethane (DCM)
-
10% Aqueous sodium hydroxide (NaOH) solution
-
Erlenmeyer flask or round-bottom flask with a magnetic stir bar
Procedure:
-
Dissolve (carbethoxymethyl)triphenylphosphonium bromide in dichloromethane in a flask.
-
To the stirred solution, add the 10% aqueous sodium hydroxide solution.
-
Stir the resulting biphasic mixture vigorously at room temperature for 15-30 minutes.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the stabilized ylide, which is often a solid that can be isolated and stored.[8]
Conclusion
The choice of base for the deprotonation of a phosphonium salt is a critical parameter that hinges on the electronic nature of the salt. For non-stabilized ylides derived from alkylphosphonium salts, very strong bases like n-butyllithium or sodium hydride are mandatory, necessitating strict anhydrous and inert reaction conditions.[1][2][3][4][5][6][9][10] In contrast, the increased acidity of phosphonium salts bearing electron-withdrawing groups allows for the use of much weaker and more convenient bases, such as sodium hydroxide or potassium carbonate, under milder conditions.[8] Understanding this fundamental difference allows researchers to design more efficient, safer, and effective Wittig syntheses tailored to their specific molecular targets.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. Wittig reagents - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Spectroscopic Confirmation of Triphenylphosphonium Chloride Formation: A Comparative Guide
For researchers engaged in organic synthesis, particularly reactions involving Wittig reagents or phase-transfer catalysis, the formation of phosphonium (B103445) salts is a critical step. Triphenylphosphonium chloride, a common precursor and reagent, is typically synthesized by the reaction of triphenylphosphine (B44618) with a suitable chlorinating agent. Confirmation of the successful conversion of the starting material is paramount. This guide provides a comparative analysis of spectroscopic data between the reactant, triphenylphosphine, and the product, this compound, to unequivocally confirm its formation. For illustrative purposes, data for benzyltriphenylphosphonium (B107652) chloride is used as a representative product.
Comparative Spectroscopic Analysis
The quaternization of the phosphorus atom in triphenylphosphine to form a phosphonium salt induces significant changes in its electronic environment. These changes are readily observable across various spectroscopic techniques, providing clear evidence of a successful reaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful tools for confirming the formation of this compound. The analysis of ¹H, ¹³C, and particularly ³¹P NMR spectra reveals distinct shifts and coupling patterns that differentiate the product from the starting material.
¹H NMR Spectroscopy: The formation of the phosphonium salt leads to a deshielding effect on the aromatic protons of the phenyl rings. This results in a downfield shift of the signals corresponding to these protons compared to those in triphenylphosphine.
¹³C NMR Spectroscopy: Similar to the protons, the carbon atoms of the phenyl rings also experience deshielding, causing their signals to shift downfield in the ¹³C NMR spectrum. The carbon directly bonded to the phosphorus atom (C1) shows a characteristic coupling (¹J P-C).
³¹P NMR Spectroscopy: This is the most definitive NMR technique for confirming the formation of a phosphonium salt. The chemical shift of the phosphorus-31 nucleus undergoes a significant downfield shift upon moving from a trivalent phosphine (B1218219) to a tetravalent phosphonium species. Triphenylphosphine exhibits a chemical shift in the upfield region (negative ppm value), whereas triphenylphosphonium salts resonate at a much more downfield position (positive ppm value).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy can provide evidence for the formation of the phosphonium salt through the appearance of new vibrational bands and shifts in existing ones. The key change is the appearance of a P-C stretching vibration associated with the newly formed bond to the fourth organic group and characteristic vibrations of the phosphonium cation.
Mass Spectrometry (MS)
Mass spectrometry, particularly with soft ionization techniques like Electrospray Ionization (ESI), is highly effective for confirming the formation of the ionic this compound. The analysis will show the presence of the triphenylphosphonium cation in the mass spectrum, which will have a specific mass-to-charge ratio (m/z) depending on the fourth substituent.
Data Presentation: Reactant vs. Product
The following tables summarize the key spectroscopic differences between the starting material (triphenylphosphine) and a representative product (benzylthis compound).
Table 1: ¹H NMR Data (CDCl₃)
| Compound | Chemical Shift (δ) of Phenyl Protons (ppm) |
| Triphenylphosphine | ~ 7.3 - 7.4 |
| Benzylthis compound | ~ 7.6 - 7.9 |
Table 2: ¹³C NMR Data (CDCl₃)
| Compound | C1 (ipso) δ (ppm) | Other Aromatic Carbons δ (ppm) |
| Triphenylphosphine | ~ 137 (d) | ~ 128 - 134 |
| Benzylthis compound | ~ 118 (d) | ~ 130 - 135 |
Table 3: ³¹P NMR Data (CDCl₃)
| Compound | Chemical Shift (δ) (ppm) |
| Triphenylphosphine | ~ -5 |
| Benzylthis compound | ~ +23.8 |
Table 4: FTIR Data (cm⁻¹)
| Compound | Key Vibrational Bands (cm⁻¹) |
| Triphenylphosphine | P-C stretch (~1090), C-H out-of-plane bend (~740, ~690)[1] |
| Benzylthis compound | P⁺-C stretch (~1436, ~1110), C-H out-of-plane bend (~750, ~690) |
Table 5: Mass Spectrometry (ESI-MS) Data
| Compound | Expected Cation (m/z) |
| Triphenylphosphine | 262 (M⁺) |
| Benzylthis compound | 353 ([M-Cl]⁺) |
Experimental Protocols
Synthesis of Benzylthis compound
This protocol describes a general method for the synthesis of benzylthis compound.[2][3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve triphenylphosphine (1.0 eq.) in an appropriate solvent such as toluene (B28343) or chloroform.
-
Addition of Reagent: Add benzyl (B1604629) chloride (1.0 eq.) to the solution.
-
Reaction: Heat the mixture to reflux for 2-4 hours. The product will often precipitate out of the solution as a white solid.
-
Isolation: Cool the reaction mixture to room temperature. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with a non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted starting materials.
-
Drying: Dry the purified benzylthis compound under vacuum.
Spectroscopic Analysis Protocols
NMR Spectroscopy:
-
Prepare a sample by dissolving a small amount of the compound in a deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H, ¹³C, and ³¹P NMR spectra using a standard NMR spectrometer.
-
For ³¹P NMR, an external standard of 85% H₃PO₄ is typically used.
FTIR Spectroscopy:
-
Prepare a sample as a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (ESI-MS):
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Infuse the solution into the ESI source of the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode to detect the phosphonium cation.
Visualizations
Caption: Reaction workflow for the synthesis of this compound.
Caption: Logical workflow for spectroscopic confirmation.
References
validation of alkene products from Wittig reactions by NMR and mass spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Wittig reaction with alternative alkene synthesis methodologies. It offers a detailed analysis of product validation using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), supported by experimental data and protocols to aid in the selection of the most effective synthetic strategy.
Introduction to the Wittig Reaction
The Wittig reaction is a cornerstone of organic synthesis, renowned for its reliability in forming carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or ketone. This method is pivotal in the construction of complex molecules, including pharmaceuticals and natural products, due to its high degree of regioselectivity. However, the stereoselectivity of the Wittig reaction can be variable, and the removal of the triphenylphosphine (B44618) oxide byproduct can present challenges. These factors necessitate a careful comparison with other modern olefination techniques.
Validation of Alkene Products by NMR Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of alkene products, providing critical information on stereochemistry and purity.
Determining E/Z Stereochemistry
The geometry of the newly formed double bond can be assigned by analyzing the ¹H NMR spectrum. Key parameters include:
-
Coupling Constants (J-values): The coupling constant between vicinal protons on a double bond is stereospecific. Trans protons typically exhibit a larger coupling constant (J = 11-19 Hz) compared to cis protons (J = 5-14 Hz)[1].
-
Chemical Shifts: The chemical shifts of the vinylic protons and adjacent substituents can also provide clues to the alkene's geometry. For instance, in stilbene (B7821643), the vinylic protons of the E-isomer resonate at a different frequency than those of the Z-isomer[1][2][3].
Assessing Reaction Conversion and Purity
¹H NMR can be used to determine the extent of the reaction by comparing the integration of signals corresponding to the starting material (e.g., aldehyde proton) and the alkene products. The presence of signals from byproducts, such as triphenylphosphine oxide, can also be identified and quantified to assess the purity of the crude product.
Validation of Alkene Products by Mass Spectrometry
Mass spectrometry is a powerful technique to confirm the molecular weight of the synthesized alkene and to gain further structural information through fragmentation analysis.
-
Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the expected alkene product. For example, stilbene (C₁₄H₁₂) has a molecular weight of 180.25 g/mol , and its mass spectrum shows a prominent molecular ion peak at m/z 180[4].
-
Fragmentation Pattern: The fragmentation pattern provides a fingerprint of the molecule. The fragmentation of stilbene, for instance, can involve the loss of a phenyl group or other characteristic cleavages, which helps in confirming the structure[4][5][6].
Comparison of Alkene Synthesis Methods
The Wittig reaction is one of several powerful methods for alkene synthesis. The choice of method depends on factors such as desired stereoselectivity, substrate scope, and ease of purification. A comparison with the Horner-Wadsworth-Emmons (HWE) reaction, the Julia-Kocienski olefination, and Grubbs metathesis is presented below.
Quantitative Comparison of Olefination Reactions
The following table summarizes the typical yields and stereoselectivities for the synthesis of (E)-stilbene from benzaldehyde (B42025) using different olefination methods.
| Reaction | Reagent(s) | Product | Byproduct(s) | Atom Economy (%) | Typical Yield (%) | Key Reaction Conditions |
| Horner-Wadsworth-Emmons | Diethyl benzylphosphonate, Benzaldehyde | (E)-Stilbene | Diethyl phosphate (B84403) salt, HBr | ~68% | 85-95% | Base (e.g., NaH, KHMDS), Anhydrous solvent (e.g., THF, DME), -78 °C to rt |
| Wittig Reaction | Benzyltriphenylphosphonium (B107652) bromide, Benzaldehyde | (E)-Stilbene | Triphenylphosphine oxide, LiBr | ~33% | 70-90% | Strong base (e.g., n-BuLi), Anhydrous solvent (e.g., THF, Et₂O), -78 °C to rt |
| Julia-Kocienski Olefination | 1-phenyl-1H-tetrazol-5-yl benzyl (B1604629) sulfone, Benzaldehyde | (E)-Stilbene | SO₂, Phenyltetrazole anion | Variable | 70-95% | Strong base (e.g., KHMDS), Anhydrous solvent (e.g., DME), -78 °C to rt |
| Grubbs Metathesis | Styrene | (E)-Stilbene | Ethylene | High | >90% | Grubbs catalyst (e.g., 2nd Gen), Chlorinated solvent (e.g., CH₂Cl₂) |
Data compiled from representative literature procedures.
Qualitative Comparison of Alkene Synthesis Methods
| Feature | Wittig Reaction | Horner-Wadsworth-Emmons | Julia-Kocienski Olefination | Grubbs Metathesis |
| Stereoselectivity | Unstabilized ylides give (Z)-alkenes; Stabilized ylides give (E)-alkenes. | Generally high (E)-selectivity. | High (E)-selectivity. | Dependent on catalyst and substrate; can be tuned for (E) or (Z). |
| Byproduct Removal | Often difficult (chromatography). | Easy (aqueous extraction). | Generally easy. | Easy (volatiles or chromatography). |
| Substrate Scope | Broad for aldehydes and ketones. | Broad, including hindered ketones. | Broad for aldehydes and ketones. | Broad for alkenes; sensitive to some functional groups. |
| Key Advantages | Readily available reagents. | High (E)-selectivity, easy workup. | High (E)-selectivity, mild conditions. | High functional group tolerance, catalytic. |
| Key Disadvantages | Byproduct removal, variable stereoselectivity. | Phosphonate synthesis can be multi-step. | Sulfone synthesis required. | Catalyst cost and sensitivity. |
Experimental Protocols
Wittig Reaction: Synthesis of (E)-Stilbene
-
Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend benzyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C and add n-butyllithium (1.0 eq) dropwise. Allow the resulting deep red solution to stir at room temperature for 1 hour.
-
Reaction with Aldehyde: Cool the ylide solution to -78 °C and add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Workup: After stirring for 2 hours, quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel to separate the stilbene isomers and triphenylphosphine oxide.
NMR Sample Preparation and Analysis
-
Dissolve approximately 5-10 mg of the purified alkene product in 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Process the spectrum and integrate the relevant signals. Determine the E/Z ratio by comparing the integrals of the vinylic protons for each isomer.
Mass Spectrometry Analysis
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol (B129727) or dichloromethane).
-
Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electron Ionization (EI) or Electrospray Ionization (ESI)).
-
Acquire the mass spectrum over an appropriate m/z range.
-
Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Visualizing Workflows and Mechanisms
Wittig Reaction Mechanism
Caption: The mechanism of the Wittig reaction.
Analytical Workflow for Product Validation
Caption: Workflow for validation of Wittig products.
Decision Tree for Alkene Synthesis
Caption: Decision tree for selecting an alkene synthesis method.
References
- 1. brainly.com [brainly.com]
- 2. E , Z -Selectivity in the reductive cross-coupling of two benzaldehydes to stilbenes under substrate control - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB01139H [pubs.rsc.org]
- 3. Solved The starting material for this reaction is | Chegg.com [chegg.com]
- 4. A Fragmentation Study on Four Oligostilbenes by Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
comparing the efficiency of different phase transfer catalysts
Navigating the Biphasic Interface: A Comparative Analysis of Common Phase Transfer Catalysts for Researchers, Scientists, and Drug Development Professionals
Phase transfer catalysis (PTC) is a powerful synthetic tool that facilitates reactions between reactants located in immiscible phases, thereby overcoming solubility barriers and enhancing reaction rates. The choice of an appropriate phase transfer catalyst is paramount to the success and efficiency of a given chemical transformation. This guide provides an objective comparison of the performance of four major classes of phase transfer catalysts—quaternary ammonium (B1175870) salts, phosphonium (B103445) salts, crown ethers, and ionic liquids—supported by experimental data to inform catalyst selection for various organic reactions.
Performance Comparison: A Quantitative Overview
The efficiency of a phase-t-ransfer catalyst is typically evaluated based on reaction yield, reaction time, and catalyst loading. The following tables summarize the performance of different catalysts in key organic transformations based on available experimental data.
Nucleophilic Substitution: Alkylation of Sodium Benzoate (B1203000)
The alkylation of sodium benzoate with butyl bromide is a classic example of a nucleophilic substitution reaction conducted under phase transfer conditions.
| Catalyst | Type | Yield (%) | Reaction Time (min) | Conditions |
| Tetrabutylphosphonium Bromide (TBPB) | Phosphonium Salt | 98 | 90 | Toluene/water, 60°C, 500 rpm[1] |
| Aliquat® 336 (Tricaprylmethylammonium chloride) | Quaternary Ammonium Salt | 92 | 90 | Toluene/water, 60°C, 500 rpm[1] |
| Tetrabutylammonium Bromide (TBAB) | Quaternary Ammonium Salt | 91 | 90 | Toluene/water, 60°C, 500 rpm[1] |
Key Observation: In this specific alkylation, the phosphonium salt catalyst demonstrated a higher yield compared to the quaternary ammonium salt catalysts under identical reaction conditions.[1] This can be attributed to the higher lipophilicity and thermal stability of the phosphonium cation.
C-Alkylation of Active Methylene (B1212753) Compounds
The C-alkylation of compounds with active methylene groups is a fundamental carbon-carbon bond-forming reaction.
| Catalyst | Type | Substrate | Electrophile | Yield (%) | Reaction Time (h) | Conditions |
| Tetrabutylammonium Bromide (TBAB) | Quaternary Ammonium Salt | Hydantoin | Allyl Bromide | 95 | 2 | Toluene/50% NaOH, 40°C |
| Tetrabutylammonium Bromide (TBAB) | Quaternary Ammonium Salt | Phenylacetonitrile | Benzyl Chloride | High | Not Specified | 50% NaOH aq., Benzyltriethylammonium Chloride[2] |
Note: While direct side-by-side data for all four catalyst classes in the C-alkylation of the same substrate under identical conditions is limited in the reviewed literature, quaternary ammonium salts like TBAB are widely and effectively used for such transformations.
Understanding the Catalytic Mechanisms
The efficiency of a phase transfer catalyst is intrinsically linked to its mechanism of action. The following diagram illustrates the general mechanism of phase transfer catalysis for a nucleophilic substitution reaction.
References
Assessing the Purity of Synthesized Triphenylphosphonium Chloride: A Comparative Guide
For researchers, scientists, and drug development professionals, the purity of reagents is paramount to the success and reproducibility of synthetic endeavors. Triphenylphosphonium chloride, a key reagent in Wittig reactions and other organic transformations, is no exception. This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized this compound, offering supporting experimental data and detailed protocols to ensure the integrity of your starting materials.
The synthesis of this compound, typically from triphenylphosphine (B44618) and an alkyl halide like benzyl (B1604629) chloride, can result in several impurities.[1] The most common of these are unreacted triphenylphosphine and its oxidation product, triphenylphosphine oxide. The presence of these impurities can significantly impact the yield and purity of subsequent reactions. Therefore, rigorous purity assessment is a critical step in any synthetic workflow involving this reagent.
This guide will compare three common analytical techniques for purity determination: Melting Point Analysis, High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparison of Analytical Methods
Each method for assessing the purity of this compound offers distinct advantages and limitations. The choice of method will depend on the specific requirements of the analysis, including the need for quantitative data, the expected impurities, and the available instrumentation.
Melting Point Analysis is a classical and straightforward technique. A sharp melting point range close to the literature value for the pure compound indicates high purity, while a broad and depressed melting range suggests the presence of impurities.[2] While excellent for a rapid qualitative assessment, it is less sensitive to small amounts of impurities and is not quantitative.
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that can identify and quantify impurities with high sensitivity and precision.[3] A reverse-phase HPLC method can effectively separate this compound from non-polar impurities like triphenylphosphine and more polar impurities like triphenylphosphine oxide.[4][5]
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, particularly ¹H and ³¹P NMR, is a primary analytical method that allows for the direct quantification of the main compound and impurities without the need for a reference standard of the analyte itself.[6][7][8] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, enabling a highly accurate purity assessment.[6][8]
The following table summarizes the key features of each technique for the purity assessment of this compound.
| Feature | Melting Point Analysis | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) |
| Principle | Observation of the temperature range of phase transition from solid to liquid. | Differential partitioning of analytes between a stationary and a mobile phase. | The signal area is directly proportional to the molar concentration of the nuclei. |
| Purity Indication | A sharp melting range indicates high purity; a broad and depressed range suggests impurities.[2] | The area of the main peak relative to the total area of all peaks indicates purity. | Purity is calculated from the integral ratio of the analyte to an internal standard of known purity.[6] |
| Quantitation | Qualitative to semi-quantitative. | Highly quantitative. | Highly quantitative (primary method). |
| Sensitivity | Low; may not detect impurities below 1-2%. | High; can detect trace impurities (ppm level).[9] | Moderate to high, depending on the nucleus and acquisition parameters. |
| Common Impurities Detected | General presence of impurities that affect the crystal lattice. | Triphenylphosphine, triphenylphosphine oxide, and other synthesis-related impurities.[4][5] | Triphenylphosphine, triphenylphosphine oxide, residual solvents. |
| Throughput | High. | Moderate to high. | Moderate. |
Experimental Protocols
Accurate and reproducible results depend on meticulous adherence to validated experimental protocols. The following sections provide detailed methodologies for each of the discussed analytical techniques.
Melting Point Analysis
Objective: To determine the melting point range of the synthesized this compound as an indicator of purity.
Apparatus:
-
Melting point apparatus
-
Capillary tubes (open at one end)
-
Spatula
-
Mortar and pestle (if the sample is not a fine powder)
Procedure:
-
Ensure the sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystals in a mortar.
-
Pack the dry sample into a capillary tube to a height of 2-3 mm by tapping the closed end of the tube on a hard surface.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Set the heating rate to a rapid setting initially until the temperature is about 15-20°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.
-
Record the temperature at which the first drop of liquid is observed (the beginning of the melting range).
-
Record the temperature at which the last solid crystal melts (the end of the melting range).
-
Compare the observed melting range with the literature value for pure this compound. A broad range (greater than 2°C) and a depressed value indicate the presence of impurities.[2]
High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify this compound and its potential impurities, such as triphenylphosphine and triphenylphosphine oxide.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid (TFA).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Column Temperature: 30°C.
Procedure:
-
Mobile Phase Preparation: Prepare the aqueous and organic mobile phases. For example, Mobile Phase A: 0.1% TFA in water, and Mobile Phase B: 0.1% TFA in acetonitrile.
-
Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to prepare a stock solution of known concentration. Prepare a series of dilutions to create a calibration curve. Also, prepare standards for expected impurities like triphenylphosphine and triphenylphosphine oxide.
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a concentration within the calibration range.
-
Analysis: Equilibrate the column with the initial mobile phase composition. Inject the standards and the sample.
-
Data Analysis: Identify the peaks based on the retention times of the standards. The purity of the synthesized this compound is calculated based on the area percentage of the main peak relative to the total area of all observed peaks. For more accurate quantification, use the calibration curve.
Quantitative ¹H NMR (qNMR) Spectroscopy
Objective: To determine the absolute purity of the synthesized this compound using an internal standard.
Instrumentation and Conditions:
-
NMR Spectrometer: 400 MHz or higher.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Internal Standard: A certified reference material with a known purity that has a simple spectrum and resonances that do not overlap with the analyte signals (e.g., maleic acid, 1,4-dinitrobenzene).
Procedure:
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of the synthesized this compound into a clean, dry vial.
-
Accurately weigh about 5-10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis. This includes a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds) to ensure full relaxation of all protons.[8]
-
Use a 90° pulse angle and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of the this compound and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Visualizing the Workflow
To further clarify the process of assessing the purity of synthesized this compound, the following diagrams illustrate the logical workflow of the analytical process.
Caption: Workflow for the synthesis, purification, and purity assessment of this compound.
Signaling Pathway of Impurity Impact
The presence of impurities in this compound can negatively affect subsequent reactions. The following diagram illustrates how impurities can interfere with a standard Wittig reaction.
Caption: Impact of common impurities on the Wittig reaction pathway.
By employing the rigorous analytical methods outlined in this guide, researchers can confidently ascertain the purity of their synthesized this compound, leading to more reliable and reproducible results in their synthetic applications.
References
- 1. homework.study.com [homework.study.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. "Revrsed Phase High Performance Liquid Chromatographic Analysis of Trip" by Jerome E. Haky, Donald M. Baird et al. [nsuworks.nova.edu]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. pubsapp.acs.org [pubsapp.acs.org]
- 7. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
The Influence of the Reaction Environment: A Comparative Study of Solvent Effects on Wittig Reaction Outcomes
For Researchers, Scientists, and Drug Development Professionals
The Wittig reaction stands as a cornerstone of synthetic organic chemistry, prized for its reliability in alkene synthesis. However, the choice of solvent can profoundly influence the reaction's yield and, critically, its stereoselectivity. This guide provides a comparative analysis of how different solvents steer the course of the Wittig reaction, supported by experimental data, to aid researchers in optimizing their synthetic strategies.
The Decisive Role of the Solvent in Wittig Stereoselectivity
The stereochemical outcome of the Wittig reaction, yielding either the (Z)- or (E)-alkene, is intricately linked to the stability of the phosphorus ylide and the nature of the solvent. The solvent influences the reaction mechanism, which can proceed under kinetic or thermodynamic control. Generally, non-stabilized ylides tend to produce (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes.[1][2][3] The solvent can modulate this inherent preference.
Polar aprotic solvents can play a significant role in altering the Z:E ratio of isomeric products.[4] For instance, in certain reactions, pyridine (B92270) has been shown to increase the percentage of the (Z)-isomer.[4] In the case of unstabilized ylides, performing the reaction in dimethylformamide (DMF) in the presence of lithium or sodium iodide can lead to almost exclusive formation of the (Z)-isomer.[5][6] Conversely, for stabilized ylides, the use of a polar aprotic solvent like dichloromethane (B109758) (DCM) has been observed to result in a higher excess of the (E)-alkene compared to a polar protic solvent like ethanol.[7]
Interestingly, for non-stabilized ylides under classic "salt-free" conditions, the stereoselectivity is often found to be largely independent of the solvent's polarity.[8][9] This is attributed to the reaction proceeding via a concerted [2+2] cycloaddition to form an oxaphosphetane intermediate under kinetic control.[5][9] However, the presence of lithium salts can dramatically alter the stereochemical outcome, suggesting a different mechanistic pathway.[5]
Comparative Data: Solvent Effects on Alkene Yield and Selectivity
The following table summarizes experimental findings from the literature, showcasing the impact of various solvents on the product distribution of the Wittig reaction.
| Aldehyde/Ketone | Ylide Type | Solvent | Temperature (°C) | Yield (%) | (Z:E) Ratio |
| Substituted Benzaldehydes | Semi-stabilized | Toluene | 110 | 40-85 | 81:19 |
| Substituted Benzaldehydes | Semi-stabilized | Toluene | 40 | 40-85 | 87:13 |
| Substituted Benzaldehydes | Semi-stabilized | Dichloromethane (DCM) | 40 | 40-85 | 50:50 |
| Substituted Benzaldehydes | Semi-stabilized | Acetonitrile (MeCN) | Reflux | 40-85 | 22:78 |
| Heptanal | Non-stabilized (Et3P=CHMe) | Tetrahydrofuran (THF) | 25 | 89-99 | 33:67 to 4:96 (trans favored) |
| Cinnamaldehyde | Stabilized (ethoxycarbonylmethyltriphenylphosphorane) | Dichloromethane (DCM) | N/A | N/A | ~10:90 (E favored) |
| Cinnamaldehyde | Stabilized (ethoxycarbonylmethyltriphenylphosphorane) | Ethanol | N/A | N/A | ~30:70 (E favored) |
Data synthesized from multiple sources, including specific examples discussed in the literature.[4][7][8] The yields and ratios are illustrative of the trends observed.
Experimental Workflow and Protocols
The successful execution of a Wittig reaction is contingent on a carefully controlled experimental setup. The general workflow involves the preparation of the phosphonium (B103445) ylide followed by its reaction with a carbonyl compound.
Caption: General experimental workflow for a Wittig reaction.
General Experimental Protocol
The following is a generalized protocol for performing a Wittig reaction. Specific conditions such as temperature, reaction time, and choice of base and solvent should be optimized for the specific substrates being used.
1. Ylide Generation:
-
A phosphonium salt (1.0 equivalent) is suspended in an anhydrous solvent (e.g., THF, diethyl ether, DCM, or toluene) under an inert atmosphere (e.g., nitrogen or argon).
-
The suspension is cooled to an appropriate temperature (typically between -78 °C and 0 °C).
-
A strong base (1.0 equivalent, e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) is added dropwise to the suspension.
-
The mixture is stirred for a specified time (e.g., 30 minutes to 2 hours) to allow for the formation of the ylide, often indicated by a color change.
2. Reaction with Carbonyl Compound:
-
The aldehyde or ketone (1.0 equivalent), dissolved in the same anhydrous solvent, is added slowly to the ylide solution at the same low temperature.
-
The reaction mixture is allowed to warm to room temperature and stirred for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
3. Workup and Purification:
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution (e.g., ammonium (B1175870) chloride or water).
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate), and the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by column chromatography on silica (B1680970) gel, to separate the desired alkene from the triphenylphosphine oxide byproduct and any unreacted starting materials.
Mechanistic Insights into Solvent Effects
The mechanism of the Wittig reaction has been a subject of extensive study. The currently accepted model for "salt-free" conditions involves a [2+2] cycloaddition between the ylide and the carbonyl compound to form an oxaphosphetane intermediate directly.[5][9] The stereochemistry of the final alkene is determined by the kinetic ratio of the diastereomeric oxaphosphetanes formed.[9]
-
Non-polar solvents generally favor the formation of the less sterically hindered transition state, which often leads to the (Z)-alkene with non-stabilized ylides.
-
Polar aprotic solvents can stabilize the charged intermediates or transition states. For stabilized ylides, these solvents can enhance the reversibility of the initial addition step, allowing for equilibration to the thermodynamically more stable (E)-alkene.[6]
-
Protic solvents can protonate the ylide, reducing its reactivity, and can also solvate the intermediates, affecting the energy landscape of the reaction pathway. This can sometimes lead to lower selectivity.[7]
The presence of lithium salts , often from the use of n-butyllithium as a base, can have a profound effect on the stereochemical outcome.[5] Lithium ions can coordinate to the oxygen atom of the betaine-like intermediate, stabilizing it and allowing for equilibration. This "stereochemical drift" can lead to a higher proportion of the thermodynamically more stable (E)-alkene, even with non-stabilized ylides.[5]
Caption: Influence of solvent on Wittig reaction pathways.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. quora.com [quora.com]
- 4. researchgate.net [researchgate.net]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
A Comparative Guide to the Industrial Use of Triphenylphosphonium Chloride: A Cost-Benefit Analysis
For researchers, scientists, and drug development professionals, the selection of reagents and catalysts is a critical decision that balances cost, efficiency, and environmental impact. Triphenylphosphonium (TPP) chloride and its derivatives are versatile compounds widely employed in industrial processes, primarily as precursors to Wittig reagents for olefination reactions and as phase-transfer catalysts (PTCs). This guide provides a comprehensive cost-benefit analysis of using triphenylphosphonium chloride in industrial settings, comparing its performance with common alternatives and providing supporting data and experimental protocols.
Cost Analysis: A Head-to-Head Comparison
The economic viability of an industrial process is heavily influenced by the cost of raw materials. Triphenylphosphonium-based compounds are often perceived as more expensive than their commonly used quaternary ammonium (B1175870) counterparts in phase-transfer catalysis. The following table provides an overview of indicative industrial pricing for triphenylphosphonium derivatives and a common alternative, tetrabutylammonium (B224687) bromide (TBAB). It is important to note that prices can fluctuate based on purity, volume, and supplier.
| Compound | Price (USD/kg) | Purity | Supplier Type |
| (2-CARBOXYETHYL) Triphenylphosphonium Bromide | $5.10 | Industrial | China-based Supplier[1] |
| (4-Carboxybutyl) Triphenylphosphonium Bromide | $4.30 | Industrial | China-based Supplier[1] |
| (Ethyl) Triphenylphosphonium Bromide | $60.00 - $100.00 | Industrial | China-based Supplier[1] |
| (1-Butyl)this compound | ~$425.00 (for 1kg) | ≥ 98% | Laboratory/Specialty Supplier[2] |
| Alternative: Tetrabutylammonium Bromide (TBAB) | ~$2.70 - $16.80 | Industrial/Reagent | Various Suppliers |
As the table indicates, there is a significant price range for triphenylphosphonium derivatives. While some functionalized TPP salts are offered at competitive prices from international suppliers, others, particularly those from specialty chemical providers, are considerably more expensive than the workhorse phase-transfer catalyst, TBAB. This initial cost differential is a primary consideration in process development.
Performance Analysis: Beyond the Price Tag
While often more expensive upfront, triphenylphosphonium-based catalysts can offer significant performance advantages over quaternary ammonium salts in certain applications.[3] These benefits can translate to long-term cost savings through increased efficiency and process robustness.
Phase-Transfer Catalysis
In phase-transfer catalysis, phosphonium (B103445) salts are known for their superior thermal and chemical stability compared to their ammonium analogues.[3] Quaternary ammonium salts are susceptible to Hofmann elimination, a degradation pathway that can occur under basic conditions and at elevated temperatures, leading to reduced catalyst efficacy and the formation of impurities.[3] Phosphonium salts are not prone to this degradation pathway, making them more suitable for demanding industrial processes.[3]
This enhanced stability can lead to higher product yields. For instance, in the alkylation of sodium benzoate (B1203000) with butyl bromide, tetraphenylphosphonium (B101447) bromide (TPPB) as a catalyst resulted in a 98% yield, compared to 91-92% for common quaternary ammonium salt catalysts under the same conditions.[3]
| Catalyst Type | Key Advantages | Key Disadvantages |
| Phosphonium Salts | High thermal and chemical stability; Not susceptible to Hofmann elimination; Can lead to higher yields.[3] | Generally higher cost. |
| Quaternary Ammonium Salts | Lower cost; Widely available. | Susceptible to Hofmann elimination at high temperatures and basic conditions, leading to catalyst degradation and potential impurities.[3] |
The Wittig Reaction and the Challenge of Triphenylphosphine (B44618) Oxide
The Wittig reaction is a cornerstone of industrial organic synthesis, particularly in the production of pharmaceuticals and vitamins like Vitamin A.[4] Triphenylphosphine is a key precursor for the ylides used in this reaction. The primary drawback of the Wittig reaction on an industrial scale is the stoichiometric formation of triphenylphosphine oxide (TPPO) as a byproduct.[4] TPPO can be challenging and costly to remove from reaction mixtures, and its disposal presents environmental concerns.[4]
However, the industrial sector has developed robust methods for both the removal and recycling of TPPO, which significantly impacts the overall cost-benefit analysis.
Experimental Protocols
Industrial Scale Phase-Transfer Catalysis: Williamson Ether Synthesis
This protocol provides a general methodology for a Williamson ether synthesis, comparing the efficacy of a triphenylphosphonium-based catalyst with a quaternary ammonium salt.
Objective: To compare the catalytic efficiency of tetrabutylphosphonium (B1682233) bromide and tetrabutylammonium bromide in the synthesis of benzyl (B1604629) phenyl ether.[3]
Materials:
-
Benzyl chloride
-
Sodium hydroxide (B78521) (50% aqueous solution)
-
Tetrabutylphosphonium bromide (or Tetrabutylammonium bromide)
-
Water
Procedure:
-
A solution of phenol (1.0 equiv.) and the phase-transfer catalyst (0.01 equiv.) in toluene is prepared in a reactor equipped with a mechanical stirrer, condenser, and temperature control.
-
A 50% aqueous solution of sodium hydroxide (1.5 equiv.) is added to the reactor.
-
The biphasic mixture is heated to 80°C with vigorous stirring.
-
Benzyl chloride (1.1 equiv.) is added dropwise over 1 hour, maintaining the reaction temperature.
-
The reaction is monitored by a suitable analytical technique (e.g., GC, HPLC) until the consumption of the starting material is complete.
-
Upon completion, the organic layer is separated, washed with water to remove inorganic salts, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product is then purified by distillation or crystallization.
Industrial Wittig Reaction and TPPO Recycling
This protocol outlines a general procedure for a Wittig reaction followed by the recovery of triphenylphosphine oxide and its subsequent recycling.
Part 1: Wittig Olefination
Materials:
-
Alkyltriphenylphosphonium salt (e.g., methyltriphenylphosphonium (B96628) bromide)
-
Strong base (e.g., n-butyllithium, sodium amide)
-
Aldehyde or ketone
-
Anhydrous solvent (e.g., THF, diethyl ether)
Procedure:
-
The alkyltriphenylphosphonium salt (1.05 equiv.) is suspended in an anhydrous solvent under an inert atmosphere (e.g., nitrogen) in a suitable reactor.
-
The mixture is cooled to a low temperature (e.g., 0°C or -78°C, depending on the base).
-
A strong base (1.0 equiv.) is added slowly to form the ylide, often indicated by a color change.
-
The aldehyde or ketone (1.0 equiv.), dissolved in the same anhydrous solvent, is then added dropwise to the ylide solution, maintaining the low temperature.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC or GC).
-
The reaction is quenched with a proton source (e.g., water, saturated ammonium chloride solution).
-
The product is extracted with an organic solvent, and the organic layer is washed and dried.
Part 2: Triphenylphosphine Oxide (TPPO) Removal and Recycling
The major challenge in the work-up of a large-scale Wittig reaction is the removal of the TPPO byproduct. Several industrial strategies exist:
-
Precipitation with Metal Salts: TPPO can be precipitated from the crude reaction mixture by the addition of metal salts such as zinc chloride or magnesium chloride.[4] The resulting insoluble complex can be removed by filtration.
-
Industrial Recycling (BASF Process): A well-established industrial method for recycling TPPO involves a two-step process.[4]
-
Chlorination: The crude TPPO is treated with a chlorinating agent, such as phosgene (B1210022) or oxalyl chloride, to form triphenylphosphine dichloride.[4]
-
Reduction: The resulting dichloride is then reduced back to triphenylphosphine using a reducing agent like aluminum powder.[4]
-
-
Recovery from Waste Slag: A patented method describes the recovery of both triphenylphosphine and TPPO from industrial waste slag. The process involves washing with inorganic acid, dissolving in an organic solvent, and selective precipitation and extraction. This method reports recovery rates of approximately 90% for triphenylphosphine and 97% for triphenylphosphine oxide.[5]
Visualizing the Processes
To better understand the cyclical nature of these industrial processes, the following diagrams illustrate the key pathways.
Caption: The Wittig reaction cycle, including the crucial industrial step of recycling triphenylphosphine oxide (TPPO) back to triphenylphosphine (TPP).
Caption: The mechanism of phase-transfer catalysis (PTC), illustrating the role of the phosphonium salt (Q⁺X⁻) in transporting the reactive anion (Nu⁻) into the organic phase.
Conclusion: A Calculated Decision
The choice of whether to use this compound and its derivatives in an industrial process is a multifaceted one.
Benefits:
-
High Performance: In phase-transfer catalysis, phosphonium salts can offer superior thermal and chemical stability, leading to higher yields and purer products, especially under harsh reaction conditions.[3]
-
Enabling Chemistry: The Wittig reaction, which relies on triphenylphosphine-derived reagents, is an indispensable tool for the synthesis of many high-value products, including pharmaceuticals and vitamins.[4]
-
Established Recycling: The major drawback of stoichiometric TPPO formation in the Wittig reaction has been addressed by proven industrial recycling processes, significantly improving the atom economy and reducing waste.[4][5]
Costs:
-
Higher Initial Cost: Triphenylphosphonium-based catalysts are often more expensive than their quaternary ammonium counterparts.
-
Process Complexity: The need for TPPO removal and recycling adds steps and complexity to the overall manufacturing process, requiring capital investment in additional equipment and reagents for the recycling loop.
-
Waste Management: While recycling is effective, it is not 100% efficient, and some waste disposal is still necessary.
Recommendation:
For high-value products where reaction efficiency, product purity, and catalyst stability are paramount, the higher initial cost of triphenylphosphonium-based reagents can be justified by the overall process improvements. This is particularly true for reactions that require elevated temperatures or strongly basic conditions where alternative catalysts might degrade.
In the case of the Wittig reaction, the use of triphenylphosphine is often unavoidable. Here, the cost-benefit analysis hinges on the efficient implementation of a TPPO recycling strategy. For large-scale, continuous manufacturing, investing in a closed-loop recycling process is essential to make the use of triphenylphosphine economically and environmentally sustainable.
For less demanding applications where cost is the primary driver and reaction conditions are mild, lower-cost alternatives like quaternary ammonium salts may be the more pragmatic choice. Ultimately, the decision requires a thorough process-specific evaluation of reagent costs, expected yields, purification expenses, and the capital and operational costs of waste management and recycling.
References
- 1. This compound Manufacturers & Suppliers, China this compound Manufacturers Price [made-in-china.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. scientificupdate.com [scientificupdate.com]
- 5. CN101481389B - Method for recycling triphenyl phosphine oxide and triphenylphosphine from waste slag - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of Triphenylphosphonium Chloride: A Guide for Laboratory Professionals
For Immediate Reference: Unused or waste triphenylphosphonium chloride is classified as hazardous material.[1][2] It must be disposed of through a licensed hazardous waste management facility in accordance with all applicable federal, state, and local regulations.[1][2] Do not dispose of this chemical down the drain or in regular solid waste.
This document provides essential safety and logistical information for the proper management and disposal of this compound, a compound commonly used in chemical synthesis. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals familiar with handling chemical reagents.
Immediate Safety and Handling Precautions
This compound and its derivatives are hazardous substances that can cause skin and eye irritation.[1] They are also harmful if swallowed and are toxic to aquatic organisms, potentially causing long-term adverse effects in the aquatic environment.[1][3]
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area, preferably within a chemical fume hood. Essential PPE includes:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (e.g., nitrile rubber)
-
A lab coat
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[4] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4] Seek medical attention.
-
Ingestion: If swallowed, rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Spill Management:
-
Minor Spills: For small spills of solid material, carefully sweep up the powder, avoiding dust generation, and place it in a clearly labeled, sealed container for hazardous waste disposal.[1]
-
Major Spills: Evacuate the area and contact your institution's environmental health and safety (EHS) department for guidance on cleanup and disposal.
Disposal Plan: Step-by-Step Guidance
The primary and required method for the disposal of this compound is through a certified hazardous waste management service. However, for waste streams containing dilute concentrations of this compound, in-laboratory chemical treatment to a less hazardous substance may be a consideration, subject to institutional and regulatory approval. The following is a general procedural outline.
Step 1: Waste Collection and Storage
-
Collect all waste containing this compound in a dedicated, properly labeled, and sealed container. The container must be compatible with the chemical; a high-density polyethylene (B3416737) (HDPE) container is generally suitable.
-
The label should clearly state "Hazardous Waste" and "this compound." List all other components of the waste stream and their approximate percentages.
-
Store the waste container in a designated satellite accumulation area, away from incompatible materials such as strong oxidizing agents.[1]
Step 2: Arranging for Professional Disposal
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Ensure all necessary paperwork is completed as required by your institution and the waste disposal vendor.
Step 3: In-Lab Treatment (for dilute aqueous solutions, with prior EHS approval)
While professional disposal is the standard, alkaline hydrolysis can be used to convert triphenylphosphonium salts into triphenylphosphine (B44618) oxide. Triphenylphosphine oxide is also considered a hazardous waste, but this procedure may be useful for neutralizing acidic waste streams containing the phosphonium (B103445) salt before final disposal.
Experimental Protocol: Alkaline Hydrolysis of this compound
This procedure should only be performed by trained personnel in a controlled laboratory setting.
-
Preparation: In a suitable reaction vessel equipped with a stirrer and placed in a fume hood, cautiously add the aqueous waste containing this compound.
-
Neutralization/Hydrolysis: While stirring, slowly add a 1 M solution of sodium hydroxide (B78521) (NaOH). Monitor the pH of the solution. Continue adding the NaOH solution until the pH is stable in the neutral to slightly basic range (pH 7-9). The hydrolysis of tetraphenylphosphonium (B101447) bromide, a similar compound, is known to proceed under alkaline conditions to form triphenylphosphine oxide.[6]
-
Collection of Treated Waste: The resulting solution, now containing triphenylphosphine oxide, sodium chloride, and water, should be collected in a new, properly labeled hazardous waste container. The label should accurately reflect the new contents.
-
Final Disposal: Arrange for the pickup and disposal of the treated waste through your institution's EHS department.
Note: While triphenylphosphine oxide is the expected major organic product, the complete degradation of this compound should be confirmed by an appropriate analytical method if the treated waste is to be managed as non-hazardous, which is generally not recommended without extensive validation.
Quantitative Data Summary
At present, there is limited quantitative data in the public domain specifically detailing the reaction kinetics and efficiency of alkaline hydrolysis for the express purpose of this compound waste disposal. The information available is primarily in the context of its use in chemical synthesis (e.g., the Wittig reaction).
| Parameter | Value/Information | Source |
| Hazard Classification | Hazardous Substance | [1] |
| Primary Disposal Method | Licensed Hazardous Waste Facility | [1][2] |
| In-Lab Treatment Option | Alkaline Hydrolysis | [6] |
| Product of Alkaline Hydrolysis | Triphenylphosphine Oxide | [6] |
| Toxicity | Harmful if swallowed, skin/eye irritant, toxic to aquatic life | [1][3] |
Disposal Workflow Diagram
Caption: Decision workflow for the proper disposal of this compound waste.
By adhering to these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific waste management policies and your EHS department for guidance.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
